LW6

Catalog No.
S548059
CAS No.
934593-90-5
M.F
C26H29NO5
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LW6

CAS Number

934593-90-5

Product Name

LW6

IUPAC Name

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29)

InChI Key

BJRPPNOJYFZSLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

solubility

Soluble in DMSO, not in water

Synonyms

CAY10585; CAY-10585; CAY 10585; LW6; LW-6; LW 6

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

The exact mass of the compound Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is 435.20457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

LW6 exerts its effects through multiple, interconnected biological pathways. The table below summarizes its primary molecular targets and consequences.

Target/Pathway Biological Consequence Experimental Evidence
HIF-1α Inhibition [1] [2] Promotes proteasomal degradation of HIF-1α protein, reducing its cellular accumulation. Reporter assays in HCT116 colon cancer cells; reduced HIF-1α in tumor xenografts.
MDH2 Inhibition (IC₅₀: 6.3 μM) [1] [3] [4] Alters mitochondrial metabolism, reduces NADH levels, and increases intracellular oxygen, indirectly promoting HIF-1α degradation. Identification via chemical probes; reduced NADH production and oxygen consumption in tumor cells.
BCRP/ABCG2 Inhibition [5] Increases intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are BCRP substrates. Enhanced mitoxantrone accumulation in MDCKII-BCRP cells; improved topotecan bioavailability in rats.
Calcineurin B Homologous Protein 1 (CHP1) Binding [2] Identified as a binding partner; proposed role in inhibiting cancer cell growth. Identified via phage display biopanning; validated with surface plasmon resonance (SPR).

These mechanisms converge to disrupt cancer cell survival, as illustrated in the following pathway:

LW6_mechanism Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Drug Resistance Drug Resistance HIF1a->Drug Resistance Tumor Growth Tumor Growth HIF1a->Tumor Growth This compound This compound MDH2 MDH2 This compound->MDH2 Inhibits VHL VHL This compound->VHL Up-regulates CHP1 CHP1 This compound->CHP1 Binds BCRP BCRP This compound->BCRP Inhibits Altered Metabolism Altered Metabolism MDH2->Altered Metabolism HIF-1α Degradation HIF-1α Degradation VHL->HIF-1α Degradation Inhibited Proliferation Inhibited Proliferation CHP1->Inhibited Proliferation Increased Drug Uptake Increased Drug Uptake BCRP->Increased Drug Uptake HIF-1α Degradation->Inhibited Proliferation Altered Metabolism->HIF-1α Degradation

Integrated mechanism of action of this compound

Key Pharmacological & Physicochemical Profile

The table below summarizes the essential characteristics of this compound as a research compound.

Property Description / Value
Chemical Name methyl 3-[[2-[4-(adamantan-1-yl)phenoxy]acetyl]amino]-4-hydroxybenzoate [6]
CAS Number 934593-90-5 [1] [6]
Molecular Formula / Weight C₂₆H₂₉NO₅ / 435.51 g/mol [1] [6]
Solubility Poorly water-soluble; soluble in DMSO (50 mg/mL) [1] [5]
In Vitro IC₅₀ HIF-1: 4.4 μM; MDH2: 6.3 μM [1]
Primary Metabolite APA (2-(4-adamantan-1-yl-phenoxy)acetic acid) [7] [8] [9]

A significant challenge for this compound is its unfavorable pharmacokinetic profile. It has very low oral bioavailability (~1.7%) in mice, although it is rapidly absorbed [8]. After administration, it is quickly converted to its active metabolite, APA [8] [9]. To overcome its poor solubility, a ternary solid dispersion formulation (F8-SD) with poloxamer 407 and povidone K30 was developed, which significantly improved its dissolution rate and in vivo effect as a BCRP inhibitor [5].

Experimental Protocols & Research Applications

To guide your experimental work, here are key methodologies used in this compound research.

In Vitro HIF-1α Reporter Assay

This protocol is used to quantify HIF-1 inhibitory activity [1] [6].

  • Cell Culture & Transfection: Use HCT116 cells (75-90% confluence). Co-transfect with a pGL3-HRE-luciferase plasmid (containing Hypoxia Response Elements) and a pRL-SV40 renilla luciferase plasmid for normalization.
  • Compound Treatment: Treat transfected cells with this compound (or vehicle) for 16 hours. A typical positive control is 17-AAG.
  • Luciferase Measurement: Lyse cells and measure firefly and renilla luciferase activities using a dual-luciferase reporter assay system. Integrate luminescence over a 10-second period.
  • Data Analysis: Calculate the ratio of firefly to renilla luciferase activity. HIF-1 inhibition is expressed as the percentage reduction in this ratio compared to the control.
In Vivo Anti-Tumor Efficacy (Xenograft Model)

This model demonstrates this compound's activity in a live organism [1] [6].

  • Animal & Tumor Model: Use immunodeficient mice (e.g., BALB/c nu/nu) implanted with human cancer cells (e.g., HCT116 colon cancer cells).
  • Dosing: Administer this compound via intraperitoneal injection. A cited regimen is 10-20 mg/kg, once daily (QD). The vehicle is 10% dimethylacetamide, 10% Cremophor EL, and 80% sodium carbonate buffer (pH 10).
  • Evaluation: Treat for a defined period (e.g., 13 days). Monitor tumor volume. At endpoint, analyze excised tumors for HIF-1α levels via immunohistochemical staining of frozen tissues.
Cellular Metabolic Inhibition Assay

This protocol assesses the impact on mitochondrial NADH production [4].

  • Cell Treatment: Culture relevant cells (e.g., 4T1 mouse mammary carcinoma cells) and treat with a range of this compound concentrations (e.g., from nM to µM) for 24 hours.
  • NADH Measurement: Lyse cells and use a colorimetric NAD/NADH assay kit to quantify NADH levels, following the manufacturer's instructions.
  • Data Analysis: Express the results as the percentage inhibition of NADH production compared to untreated control cells.

Future Research Directions

This compound continues to be a valuable tool for developing new therapeutic strategies.

  • PROTAC Degraders: Researchers have designed novel HIF-1α PROTAC degraders by conjugating the this compound pharmacophore with E3 ubiquitin ligase ligands (e.g., VHL ligand). One such degrader, Z12, demonstrated potent cytotoxic activity (IC₅₀ = 10.10 μM) in cervical cancer cells and achieved remarkable degradation of HIF-1α protein (>90%) [10].
  • Metabolite as a Lead: The major metabolite, APA, is a major circulating active species in mice [8] [9]. This suggests that future drug development could focus on APA or its derivatives to potentially improve the pharmacokinetic profile.

References

Core Strategies for HIF-1α Inhibitor Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Researchers employ multiple strategies to discover HIF-1α inhibitors, broadly categorized into the following approaches:

Strategy Description Key Features / Targets Example Compounds / Methods

| Novel Compound Design & Synthesis | Designing and synthesizing new chemical entities, often derived from natural products, to act as potent HIF-1α inhibitors [1]. | - Targets HIF-1α signaling and related inflammation pathways.

  • Evaluated using dual-luciferase reporter assays, Western blot, immunofluorescence. | Salidroside derivatives (e.g., Compound N41), ortho-fluorophenyl pharmacophore, scaffold-hopping strategy [1]. | | Computational & ML-Driven Screening | Using machine learning (ML), molecular docking, and dynamics simulations to screen large compound libraries virtually [2]. | - Identifies compounds with stable binding to HIF-1α.
  • Employs RDKit, Mol2Vec descriptors, Random Forest models. | Arnidiol, Epifriedelanol from a Traditional Chinese Medicine monomer library [2]. | | High-Throughput Phenotypic Screening | Screening compound libraries using cell-based assays that report on HIF-1α activity, such as luciferase under a HIF-dependent promoter [3]. | - Uses VEGF promoter-luciferase reporter constructs.
  • Secondary validation with Western blot, ELISA for VEGF secretion. | YC-1, PG-928310 (identified from a library of ~350,000 compounds) [3]. | | Targeting Protein-Protein Interactions (PPIs) | Developing inhibitors that disrupt critical interactions for HIF-1 function, such as the HIF-1α/p300 interface [4]. | - Considers HIF a model for studying difficult-to-drug PPIs.
  • Utilizes structural biology (e.g., PDB IDs: 4H6J, 1H2K). | Small molecules and synthetic peptides that block the HIF-1α/p300 interaction [4]. |

Detailed Experimental Protocols

To ensure your research can replicate and build upon these findings, here is a detailed breakdown of the key experimental methodologies cited.

  • 1. Dual-Luciferase Reporter Assay [1] [3]: This assay measures the inhibitory effect of a compound on HIF-1α transcriptional activity. Cells are transfected with a plasmid containing a Hypoxia Response Element linked to a luciferase reporter gene. After compound treatment and hypoxic induction, luciferase activity is measured and normalized to a control. A significant reduction in luminescence indicates inhibition of HIF-1α-driven transcription.

  • 2. In Vivo Efficacy in HACE Mouse Model [1]: To evaluate the therapeutic potential of a candidate inhibitor, a High Altitude Cerebral Edema model is used. Mice are treated with the compound, and key pathological markers are assessed:

    • Brain Water Content: Measured to quantify cerebral edema.
    • Oxidative Stress Markers: Levels of MDA and SOD are evaluated.
    • Immunofluorescence Staining: Used to visualize and quantify the expression of inflammatory cytokines and proteins like IL-6, TNF-α, and AQP-4.
    • Western Blotting & H&E Staining: Confirm the dose-dependent regulation of the HIF-1α/IKKα/NF-κB signaling pathway and histopathological changes.
  • 3. Machine Learning & Virtual Screening Workflow [2]: This computational protocol identifies potential inhibitors through a multi-stage process:

    • Data Preparation: Collect compounds with known HIF-1α inhibitory activity from databases like ChEMBL. Classify them as "active" or "inactive" based on a threshold and split into training/test sets.
    • Molecular Featurization: Compute molecular descriptors using methods like RDKit or Mol2Vec.
    • Model Building & Screening: Train machine learning models and use the best-performing one to predict active compounds in a virtual library.
    • Molecular Docking & Dynamics: Screen the top hits via molecular docking against the HIF-1α protein structure. Finally, run molecular dynamics simulations to assess the stability of the protein-ligand complex and calculate binding free energy.

Recent Quantitative Data on HIF-1α Inhibitors

The following table summarizes key quantitative findings from recent studies on specific HIF-1α inhibitors.

Compound / Agent Experimental Model Key Quantitative Results Proposed Primary Mechanism Year & Source

| Compound N41 (Salidroside derivative) | HACE mouse model; C8-D1A & HEK293T cells | - IC50 (HIF-1α inhibition): 2.02 ± 0.76 μM

  • Reduced brain water content, oxidative stress (MDA/SOD)
  • Suppressed IL-6, TNF-α, AQP-4 | Potent inhibitor of the HIF-1α/IKKα/NF-κB signaling pathway [1]. | 2025 [1] | | Arnidiol & Epifriedelanol | In silico screening (Traditional Chinese Medicine Library) | - Stable binding to HIF-1α protein in simulations
  • Favorable MM-PBSA binding free energy | Identified as potential HIF-1α inhibitors through machine learning and molecular dynamics [2]. | 2025 [2] | | YC-1 & PG-928310 | Breast cancer MDA-MB-231 cells (VEGF-Luc reporter) | - Dose-dependent reduction in luciferase activity under hypoxia
  • Inhibition of HIF-1α expression & VEGF secretion | Inhibition of HIF-1α/VEGF pathway transactivation [3]. | 2014 [3] |

HIF-1α Signaling Pathway and Experimental Workflow

The diagrams below illustrate the core pathway targeted by inhibitors and a modern screening workflow, using the specified color palette for clarity.

G Hypoxia Hypoxia HIF1A_Accumulation HIF-1α Accumulation & Stabilization Dimerization Dimerization with HIF-1β HIF1A_Accumulation->Dimerization p300_Binding Binding to p300/CBP Dimerization->p300_Binding TargetGeneActivation Activation of Target Genes p300_Binding->TargetGeneActivation Angiogenesis e.g., VEGF (Angiogenesis) TargetGeneActivation->Angiogenesis Metabolism e.g., GLUT-1 (Metabolism) TargetGeneActivation->Metabolism Inflammation e.g., IL-6, TNF-α (Inflammation & Edema) TargetGeneActivation->Inflammation Inhibitor HIF-1α Inhibitor (e.g., Compound N41) Inhibitor->HIF1A_Accumulation Inhibits

Diagram 1: Simplified HIF-1α signaling pathway and inhibition. Under hypoxia, HIF-1α accumulates, dimerizes, and drives gene expression. Inhibitors like N41 block this cascade [1] [5].

G Start Compound Library MLA Machine Learning Activity Prediction (IC50 ≤ 2µM) Start->MLA  Virtual Screening Docking Molecular Docking (Binding Affinity) MLA->Docking  Top Candidates MD Molecular Dynamics & MM-PBSA (Binding Free Energy) Docking->MD  Stronger Binders End Validated Hit Compounds MD->End  Stable Complexes

Diagram 2: Multi-stage computational screening workflow for HIF-1α inhibitors, combining machine learning and physics-based simulations [2].

Key Insights for Research and Development

  • Shift Towards Multi-Target Inhibition: The most promising new inhibitors, such as compound N41, are characterized by their ability to simultaneously target the core HIF-1α signaling pathway and its closely linked inflammatory NF-κB axis, potentially offering superior efficacy in complex diseases [1].
  • Rising Role of AI in Discovery: The integration of machine learning with traditional CADD methods is proving to be a powerful strategy. It enables the efficient screening of vast chemical spaces, including natural product libraries, and helps overcome limitations of docking-only approaches [2].
  • Importance of Robust Validation: A clear trend in recent literature is the move from single-assay confirmation to multi-layered experimental validation. Strong candidates are typically tested across computational, cellular, and in vivo models to build a compelling case for their efficacy and mechanism of action [1] [3].

References

Primary Molecular Targets and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

LW6's anti-cancer activity is driven by its interaction with specific molecular targets, resulting in disrupted cancer cell metabolism and inhibited pro-survival pathways.

Primary Target / Mechanism Functional Consequence Experimental Evidence / Context

| Malate Dehydrogenase 2 (MDH2) [1] [2] | • Inhibits mitochondrial TCA cycle, reducing NADH and ATP production [2]. • Increases intracellular O₂, promoting HIF-1α degradation [1] [2]. | • Direct enzymatic activity assays (competitive inhibition) [2]. • Identified via chemical proteomics [2]. | | Hypoxia-Inducible Factor 1α (HIF-1α) [3] [4] | • Suppresses HIF-1α accumulation, downregulating target genes (e.g., VEGF, GLUT1) [2]. | • Western blot analysis showing reduced HIF-1α protein [3]. • Originally classified as a HIF-1α inhibitor [4]. | | Autophagic Flux [3] | • Inhibits autophagic flux, preventing cytoprotective autophagy in cancer cells [3]. | • Accumulation of LC3-II and p62 proteins [3]. • Tandem RFP-GFP-LC3 fluorescence assay [3]. | | Breast Cancer Resistance Protein (BCRP/ABCG2) [5] | • Potently inhibits BCRP transporter function, increasing intracellular accumulation of chemotherapeutics [5]. • Downregulates BCRP gene expression [5]. | • Cellular accumulation assays with mitoxantrone [5]. • Cytotoxicity assays in transfected cell lines [5]. |

Functional Effects in Cancer Models

The molecular actions of this compound translate into significant anti-cancer effects across various models, both alone and in combination with standard therapies.

Cancer Model / Cell Type Observed Effect Experimental Detail

| Pancreatic Cancer [3] | • Synergistically enhanced gemcitabine's anti-proliferation and cell death induction. • Significantly reduced tumor weight in vivo without toxic side effects. | In vitro studies on MIA PaCa-2 and 6606PDA cells; in vivo syngeneic orthotopic mouse model [3]. | | Colorectal Cancer (HCT116) [2] | • Suppressed HIF-1α accumulation and target genes. • Exhibited significant growth inhibition and anti-tumor efficacy in a xenograft mouse model. | In vitro and in vivo xenograft assays [2]. | | Multidrug-Resistant Cancers [5] | • Reversed BCRP-mediated multidrug resistance. • Increased susceptibility to mitoxantrone and doxorubicin cytotoxicity. • Improved oral exposure of methotrexate in rats. | Cytotoxicity assays in MDCKII-BCRP cells; pharmacokinetic study in rats [5]. |

Key Experimental Protocols

To evaluate the effects of this compound, researchers employ a range of standard biochemical and cell biology techniques.

  • Analysis of Autophagic Flux [3]

    • Transfection: Transfect cells with the ptfLC3 plasmid (tandem RFP-GFP-LC3).
    • Treatment: Treat transfected cells with this compound (e.g., 80-160 µM) or a vehicle control for 12-24 hours.
    • Imaging & Quantification: Fix cells and image using confocal microscopy. Autophagosomes (yellow puncta, GFP+RFP+) and autolysosomes (red puncta, RFP only) are quantified per cell [3].
  • MDH2 Enzyme Activity Assay [2]

    • Reaction Setup: In a potassium phosphate buffer (pH 7.4), mix recombinant human MDH2 (rhMDH2) with its substrates, oxaloacetic acid and NADH.
    • Inhibition Test: Include this compound or the test compound.
    • Kinetic Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time. Kinetic parameters (Km, Vmax) can be determined using Lineweaver-Burk plots [2].
  • BCRP Inhibition Functional Assay [5]

    • Cell Culture: Use MDCKII cells overexpressing human BCRP (MDCKII-BCRP).
    • Accumulation Assay: Incubate cells with a fluorescent BCRP substrate (e.g., mitoxantrone) in the presence or absence of this compound.
    • Measurement: Measure intracellular drug accumulation using flow cytometry or a fluorescence plate reader. Increased accumulation indicates BCRP inhibition [5].

Pathway and Mechanism Diagrams

The following diagrams illustrate the core mechanistic pathways of this compound action.

This compound disrupts mitochondrial metabolism, leading to HIF-1α suppression.

G cluster_cell Cancer Cell This compound This compound BCRP BCRP Transporter This compound->BCRP Inhibits & Downregulates Autophagy Cytoprotective Autophagy This compound->Autophagy Inhibits Flux Chemo Chemotherapeutic Drug (e.g., Gemcitabine, Mitoxantrone) Death Cell Death Chemo->Death Enhanced Efficacy BCRP->Chemo Normally Pumps Out Autophagy->Death Loss of Protection

This compound overcomes drug resistance by inhibiting BCRP and protective autophagy.

Pharmacokinetic Profile

The in vivo activity of this compound is influenced by its pharmacokinetics and conversion to an active metabolite.

Parameter Finding Implication
Oral Bioavailability Low (1.7 ± 1.8%) [4] Rapid metabolism limits oral efficacy; may require IV administration.
Active Metabolite APA ((4-adamantan-1-yl-phenoxy)acetic acid) [4] In vivo activity is likely due to both parent compound and metabolite.
Half-Life (this compound) Short (0.6 ± 0.1 h) [4] Rapid clearance from plasma.
Half-Life (APA) Longer (2.4 - 2.7 h) [4] Active metabolite contributes to prolonged pharmacological effect.

References

role of LW6 in hypoxia-inducible factor inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of LW6

This compound inhibits HIF-1α not by blocking its synthesis, but by promoting its degradation under hypoxic conditions. The following diagram illustrates the cellular mechanism of HIF-1α regulation and how this compound intervenes.

G Hypoxia Hypoxia PHD_Activity PHD_Activity Hypoxia->PHD_Activity Inhibits Normoxia Normoxia Normoxia->PHD_Activity Activates pVHL_Binding pVHL_Binding PHD_Activity->pVHL_Binding HIF1a_Degradation HIF1a_Degradation pVHL_Binding->HIF1a_Degradation HIF1a_Stabilization HIF1a_Stabilization TargetGene_Expression TargetGene_Expression HIF1a_Stabilization->TargetGene_Expression LW6_Effect LW6_Effect LW6_Effect->HIF1a_Degradation Promotes

As shown above, under normal oxygen levels (Normoxia), HIF-1α is constantly hydroxylated by enzymes called prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau protein (pVHL) to recognize HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome [1] [2] [3]. Under low oxygen (Hypoxia), PHD activity is suppressed, allowing HIF-1α to accumulate, move to the nucleus, and drive the expression of genes involved in cancer progression [1] [4]. This compound intervenes by promoting the VHL-mediated degradation of HIF-1α even under hypoxic conditions, thereby shutting down the hypoxic response program in cancer cells [5] [4].

Key Experimental Evidence and Protocols

Research across different models highlights this compound's potential as an anti-cancer agent.

  • In Hepatocellular Carcinoma (HCC): this compound was shown to suppress tumor growth in vitro and in vivo. A key finding was that this compound downregulates the immune checkpoint protein PD-L1 by inhibiting the HIF-1α/PD-L1 axis, which may help the immune system better target cancer cells [4].
  • In Pancreatic Cancer: this compound can enhance the efficacy of the chemotherapeutic drug gemcitabine and inhibit protective autophagy in cancer cells, suggesting its value in combination therapies [4].
  • In Immunomodulation (NETosis): In studies on neutrophils, this compound inhibited HIF-1α-dependent glycolysis, which in turn reduced the release of Neutrophil Extracellular Traps (NETs). This finding links HIF-1α inhibition to the modulation of innate immunity under hypoxia [6] [7].
Example Experimental Protocol

The following methodology for evaluating this compound in vitro is adapted from studies on NETosis [6] [7]:

  • Cell Model: Use human neutrophils isolated from whole blood or DMSO-induced dHL-60 cells (a neutrophil-like cell line).
  • Hypoxic Treatment: Expose cells to hypoxic conditions (e.g., 1-2% O₂) in a controlled chamber.
  • This compound Administration: Co-treat cells with this compound (a typical study concentration is 10-30 µM) alongside hypoxic exposure.
  • Analysis:
    • Western Blotting: Assess protein levels of HIF-1α and key glycolytic enzymes (e.g., GLUT1, HK2, LDHA).
    • Immunofluorescence/Flow Cytometry: Quantify NETosis markers (e.g., citrullinated histone H3 (Cit-H3)) and use fluorescent probes to measure reactive oxygen species (ROS).
    • ELISA: Measure concentrations of extracellular inflammatory mediators.

Pharmacokinetics of this compound

Understanding the behavior of this compound in a living system is critical for its development as a drug. A pharmacokinetic study in mice revealed the following key parameters after a single 5 mg/kg intravenous (IV) dose [5]:

Parameter Value (this compound) Value (Active Metabolite, APA)
Half-life (t₁/₂) 0.6 ± 0.1 h 2.7 ± 0.2 h
Volume of Distribution (Vss) 0.5 ± 0.1 L/kg Not Available
Systemic Clearance (CL) 1.7 ± 0.1 L/hr/kg Not Available
Oral Bioavailability (F) 1.7 ± 1.8% Not Available

The data indicates that this compound has a short half-life and low oral bioavailability. However, it is rapidly converted to its active metabolite, APA, which has a longer half-life. This suggests that the in vivo activity of this compound is likely mediated by both the parent compound and its metabolite [5].

Future Research Directions

While the prospects for this compound are promising, several areas require further investigation:

  • Drug Optimization: Its low oral bioavailability and short half-life may necessitate the development of more stable analogs or advanced drug delivery systems [5].
  • Broader Therapeutic Potential: Most research focuses on cancer, but its role in other HIF-driven pathologies (e.g., autoimmune disorders [3] or pulmonary mucormycosis [8]) is an emerging area.
  • Detailed Toxicological Profile: Comprehensive safety and toxicology studies are essential next steps for clinical translation.

References

LW6 and breast cancer resistance protein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCRP and LW6

The Breast Cancer Resistance Protein (BCRP/ABCG2) is a crucial ATP-binding cassette (ABC) efflux transporter. It is expressed in many tissues (like the intestine, liver, and blood-brain barrier) and in cancer cells. BCRP plays a significant role in multi-drug resistance (MDR) by pumping anti-cancer drugs out of cells, thereby reducing drug bioavailability and efficacy [1] [2] [3].

This compound (3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester) was identified as a new, potent inhibitor of BCRP [1] [4]. It overcomes multidrug resistance through a dual mechanism: directly inhibiting the BCRP-mediated drug efflux and down-regulating BCRP expression. Research indicates it is more potent than Ko143, a well-known BCRP inhibitor [1].

This compound as a Potent BCRP Inhibitor: Key Findings

The table below summarizes the core experimental findings from the foundational study that established this compound as a potent BCRP inhibitor [1] [4].

  • In Vitro and In Vivo Efficacy of this compound
Aspect Investigated Experimental Model Key Finding Significance / Quantitative Result
Functional Inhibition MDCKII-BCRP cells Enhanced cellular accumulation of mitoxantrone (BCRP substrate) More potent than known inhibitor Ko143 [1]
Expression Down-regulation MDCKII-BCRP cells Reduced BCRP protein expression Effective at concentrations of 0.1–10 µM [1]
Chemosensitization MDCKII-BCRP cells Increased cytotoxicity of co-administered anticancer drugs CC50 of mitoxantrone reduced 3-fold; doxorubicin reduced 10-fold [1]
Pharmacokinetic Enhancement Rats Improved oral exposure of methotrexate (BCRP substrate) Systemic exposure (AUC) increased approximately 2-fold [1]
Selectivity MDCKII-MDR1 cells (P-gp overexpressing) No inhibition of P-glycoprotein (P-gp) activity or expression Confirmed selectivity for BCRP over another major efflux transporter [1]

Formulation to Overcome Solubility Challenges

A major challenge for the in vivo application of this compound is its poor aqueous solubility, which leads to low bioavailability [5] [2]. To address this, researchers developed a ternary solid dispersion (SD) formulation.

  • Optimal Formulation (F8-SD): The optimal formulation was composed of This compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [5] [2].
  • Mechanism: This formulation converts crystalline this compound into an amorphous state, enhancing its solubility and dissolution rate through the combined effects of the hydrophilic polymer (povidone) and surfactant (poloxamer) [5] [2].
  • In Vivo Performance: The F8-SD formulation significantly improved the oral bioavailability of the BCRP substrate topotecan in rats, increasing its systemic exposure by approximately 10-fold [5] [2].

Core Experimental Protocols

Here are the detailed methodologies for the key experiments cited in this guide.

  • Cellular Accumulation Assay (to assess BCRP inhibition) [1]

    • Cell Culture: Use MDCKII cells stably overexpressing human BCRP (MDCKII-BCRP) and corresponding mock-transfected control cells.
    • Pre-treatment: Incubate cells with the compound of interest (e.g., this compound, Ko143) or vehicle for a specified time.
    • Substrate Incubation: Add a fluorescent BCRP substrate (e.g., mitoxantrone or prazosin) to the cells.
    • Accumulation Phase: Allow substrate accumulation for a set period (e.g., 1-2 hours) at 37°C.
    • Termination & Lysis: Stop the reaction by placing cells on ice and washing with ice-cold PBS. Lyse the cells with a suitable buffer (e.g., containing Triton X-100).
    • Quantification: Measure the substrate concentration in the cell lysate using HPLC or by measuring fluorescence. Higher substrate accumulation in MDCKII-BCRP cells indicates effective BCRP inhibition.
  • Preparation of Ternary Solid Dispersion (F8-SD) [5] [2]

    • Dissolution: Separately dissolve this compound and the polymeric carriers (poloxamer 407 and povidone K30) in dichloromethane.
    • Mixing: Combine the drug and polymer solutions at the target weight ratio (1:5:8) and mix vigorously.
    • Solvent Evaporation: Remove the organic solvent under vacuum at room temperature.
    • Solid Processing: Mill the resulting solid mass and sieve it through an 80-mesh screen to obtain a uniform powder.

This compound Mechanisms of Action

The diagram below illustrates the dual mechanisms by which this compound acts to overcome multidrug resistance.

G This compound This compound BCRP_Inhibit Inhibit BCRP Efflux Function This compound->BCRP_Inhibit BCRP_Downreg Down-regulate BCRP Expression This compound->BCRP_Downreg HIF_Inhibit Inhibit HIF-1α This compound->HIF_Inhibit Drug_In Increased Intracellular Accumulation of Chemotherapeutic Drugs BCRP_Inhibit->Drug_In Direct Block BCRP_Downreg->Drug_In Reduced Transporter Resistance Overcome Multidrug Resistance Drug_In->Resistance Apoptosis Induce Apoptosis (Mitochondrial Dysfunction) HIF_Inhibit->Apoptosis Apoptosis->Resistance

This diagram shows that this compound combats multidrug resistance through a dual mechanism: directly inhibiting the BCRP pump and down-regulating its expression to increase chemotherapeutic drug concentration inside cancer cells, while independently inducing cell death by inhibiting the HIF-1α protein [1].

Research Status and Further Directions

The discovery of this compound and the development of its ternary solid dispersion formulation present a promising strategy to overcome BCRP-mediated drug resistance. However, several areas require further investigation:

  • Most data is pre-clinical, from in vitro models and rodent studies. Efficacy and safety in advanced animal models and humans are not yet established [1] [5] [2].
  • The improved bioavailability of a BCRP substrate (topotecan) was demonstrated when co-administered with the this compound formulation, but the direct pharmacokinetics of this compound itself require further characterization [5] [2].
  • Research on flavonols as BCRP inhibitors highlights the impact of species differences (human vs. rat BCRP) and the challenge of low systemic bioavailability for dietary compounds [6]. These factors are also relevant for the clinical translation of this compound.

References

Mechanism of Action and Anticancer Activity

Author: Smolecule Technical Support Team. Date: February 2026

LW6 exerts its antitumor effects by specifically targeting the cellular response to hypoxia, a common feature in solid tumors that contributes to therapy resistance and poor prognosis [1].

  • HIF-1α Inhibition: Under hypoxic conditions, HIF-1α protein accumulates in cells, moves to the nucleus, dimerizes with HIF-1β, and activates genes promoting tumor survival, angiogenesis, and metastasis [2]. This compound inhibits the accumulation of HIF-1α protein induced by hypoxia. Research indicates it does this independently of the von Hippel-Lindau (VHL) protein [1].
  • Induction of Apoptosis: this compound treatment selectively induces apoptosis (programmed cell death) in hypoxic cancer cells. This is associated with [1]:
    • A reduction in mitochondrial membrane potential (MMP).
    • An increase in intracellular reactive oxygen species (ROS) and mitochondrial superoxide (O₂•⁻).
  • In vitro Efficacy: In the A549 human lung adenocarcinoma cell line, this compound (at 20 µM) successfully inhibited hypoxia-induced HIF-1α expression and induced hypoxia-selective apoptosis [1].

The diagram below illustrates how this compound disrupts this critical survival pathway in cancer cells.

G Hypoxia Hypoxia HIF1A_Accumulation HIF-1α Accumulation & Stabilization Hypoxia->HIF1A_Accumulation Dimerization Dimerization with HIF-1β HIF1A_Accumulation->Dimerization Nucleus Nucleus GeneTranscription Gene Transcription (Angiogenesis, Cell Survival) Nucleus->GeneTranscription Dimerization->Nucleus Translocation TumorGrowth Tumor Growth & Therapy Resistance GeneTranscription->TumorGrowth This compound This compound This compound->HIF1A_Accumulation Inhibits

This compound inhibits HIF-1α accumulation, blocking a key survival pathway in hypoxic cancer cells.

Pharmacokinetics and Metabolism

Understanding how a drug is processed by the body is crucial for its development. Key pharmacokinetic parameters of this compound from a mouse study are summarized below [2] [3].

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite APA in Mice (after a 5 mg/kg dose) [2]

Parameter This compound (Intravenous) This compound (Oral) APA (after this compound Oral dose)
Bioavailability (F%) Not Applicable 1.7 ± 1.8% Not Available
Half-Life (t₁/₂) 0.6 ± 0.1 h Not Calculable 2.4 ± 0.6 h
Time to Cmax (tmax) Not Applicable 0.3 ± 0.1 h 0.7 ± 0.1 h
Volume of Distribution (Vss) 0.5 ± 0.1 L/kg Not Available Not Available
Systemic Clearance (CL) 1.7 ± 0.1 L/hr/kg Not Available Not Available
  • Rapid Metabolism: this compound is rapidly converted into an active metabolite called APA ((4-adamantan-1-yl-phenoxy)acetic acid) in the body [2] [3].
  • Low Oral Bioavailability: When taken orally, this compound itself has very low systemic availability (1.7%). However, its active metabolite, APA, reaches significantly higher levels in the bloodstream, suggesting APA contributes substantially to the observed antitumor activity in vivo [2].
  • Metabolite Profile: A separate metabolite profiling study in mice identified 12 metabolites of this compound. The primary metabolic pathways include amide hydrolysis (producing APA), ester hydrolysis, mono-oxidation, and glucuronidation [4].

The metabolic fate of this compound is complex, with one primary active metabolite playing a key role.

This compound is rapidly metabolized, primarily into the active metabolite APA, which is further processed before elimination.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

1. Cell Culture and Hypoxia Treatment (A549 cells) [1]

  • Cell Line: Human lung adenocarcinoma A549 cells.
  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.
  • Environment: Maintained at 37°C in a humidified atmosphere with 5% CO₂.
  • Hypoxia Induction: Hypoxic conditions (1% O₂) were achieved using modular incubator chambers flushed with a gas mixture of 95% nitrogen and 5% carbon dioxide.

2. Cell Viability Assay (MTS Assay) [1]

  • Principle: Measures the metabolic activity of viable cells.
  • Procedure:
    • Seed cells in 96-well plates at a density of 2 x 10⁵ cells/mL.
    • Treat cells with or without this compound for 24 hours.
    • Add CellTiter 96 AQueous One Solution reagent (MTS) to each well.
    • Incubate for 1-4 hours and measure the absorbance at 490 nm with a reference wavelength of 620 nm using a microplate reader.

3. Detection of Apoptosis and Mitochondrial Membrane Potential (MMP) [1]

  • Apoptosis Measurement: Can be assessed using flow cytometry with Annexin V/propidium iodide staining or by detecting active caspase-3 using a FITC-conjugated antibody and flow cytometry.
  • MMP Assessment: Often measured using fluorescent dyes (e.g., JC-1 or TMRM) that accumulate in active mitochondria. A decrease in fluorescence indicates MMP depolarization.

Research Implications and Future Directions

The preclinical data on this compound highlights HIF-1α as a promising target for cancer therapy. However, several challenges must be addressed before clinical translation:

  • Optimizing Drug Properties: The low oral bioavailability of the parent compound this compound is a significant limitation. Future work should focus on developing analogs or formulations with improved pharmacokinetic profiles [2].
  • Therapeutic Potential: Given its mechanism, this compound could be particularly useful in combination with conventional therapies to target the treatment-resistant hypoxic regions of tumors [1].
  • Role of the Metabolite: The finding that the metabolite APA is a major active component suggests that future drug development could focus on APA itself or other structurally optimized compounds [4].

References

LW6 scientific background and early studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Experimental Data

The core mechanisms of LW6 and key experimental findings from foundational studies are summarized in the table below.

Aspect Description Key Findings / Experimental Details

| Primary Mechanisms | Inhibits HIF-1α accumulation under hypoxia [1]. Also identified as a specific inhibitor of malate dehydrogenase-2 (MDH2), a Krebs cycle enzyme [2]. | • HIF-1α inhibition occurs independently of von Hippel-Lindau (VHL) protein [1]. • MDH2 inhibition reduces Krebs cycle activity, affecting electron donors (NADH, FADH2) for oxidative phosphorylation [2]. | | Effects in Cancer Cells | Induces hypoxia-selective apoptosis and reduces mitochondrial membrane potential in A549 lung cancer cells [1]. | • Dosage: 20 µM this compound. • Assays: MTS assay for cell viability; flow cytometry for apoptosis (active caspase-3), mitochondrial membrane potential, and ROS. • Key Result: Increased mitochondrial superoxide (O₂•⁻) in hypoxic cells [1]. | | Effects in Immune Cells | Suppresses proliferation of activated human T-cells by disrupting metabolic pathways [2]. | • Dosage: 30 µM this compound. • Assays: LDH release for cytotoxicity; BrdU ELISA for proliferation; western blot for protein analysis. • Key Result: Decreased levels of c-Myc, HIF-1α, and key metabolic enzymes (GLUT1, HKII, LDHA); reduced T-cell proliferation without inducing apoptosis [2]. | | Pharmacokinetics | Rapidly converts to active metabolite APA with low oral bioavailability in mice [3]. | • Volume of Distribution (Vss): 0.5 ± 0.1 L/kg. • Terminal Half-Life (this compound, i.v.): 0.6 ± 0.1 h. • Oral Bioavailability: 1.7 ± 1.8% [3]. |

The mechanisms of this compound in cancer cells and activated T-cells can be visualized below. In cancer cells, this compound inhibits HIF-1α and disrupts mitochondrial function, leading to apoptosis under hypoxia [1]. In T-cells, this compound inhibits MDH2 in the Krebs cycle, causing a cascade of changes that ultimately suppress cell proliferation [2].

G cluster_cancer Mechanism in Cancer Cells (A549) cluster_immune Mechanism in Activated T-Cells LW6_cancer This compound HIF1a HIF-1α Accumulation (Hypoxia) LW6_cancer->HIF1a Inhibits MitoDysfunction Mitochondrial Dysfunction LW6_cancer->MitoDysfunction Induces Apoptosis Hypoxia-Selective Apoptosis MitoDysfunction->Apoptosis LW6_immune This compound MDH2 MDH2 Enzyme LW6_immune->MDH2 Inhibits KrebsCycle Krebs Cycle Suppression MDH2->KrebsCycle Disrupts MetabolicShift Metabolic Shift KrebsCycle->MetabolicShift Triggers NoApoptosis Proliferation Suppression (No Apoptosis) MetabolicShift->NoApoptosis

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the detailed methodologies from the cited studies.

1. Cell Culture and Hypoxia Treatment (A549 Lung Cancer Cells)

  • Cell Line: Human lung adenocarcinoma A549 cells.
  • Culture Conditions: Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 37°C in 5% CO₂.
  • Hypoxia Induction: Cells were placed in modular incubator chambers flushed with a gas mixture of 95% nitrogen and 5% carbon dioxide to maintain 1% oxygen.
  • This compound Treatment: Cells were treated with 20 µM this compound for 12 hours before being exposed to either normoxia or hypoxia for 36-48 hours for analysis [1].

2. Assessment of Apoptosis and Mitochondrial Function

  • Active Caspase-3 Detection: After treatment, cells were fixed and permeabilized using Cytofix/Cytoperm solution. They were then stained with a FITC-conjugated monoclonal active caspase-3 antibody and analyzed by flow cytometry [1].
  • Mitochondrial Membrane Potential (MMP): The reduction in MMP was assessed using flow cytometry with specific fluorescent dyes (not named in the extract, but JC-1 or TMRM are common choices) [1].
  • Intracellular ROS: Levels of reactive oxygen species (ROS) and mitochondrial superoxide were measured using flow cytometry with specific probes (not named in the extract) [1].

3. T-Cell Isolation, Activation, and Proliferation Assay

  • T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors via Ficoll-Hypaque density gradient centrifugation. T-cells were then negatively selected using a Pan T Cell Isolation kit.
  • T-Cell Activation: Isolated T-cells were activated using anti-CD2, anti-CD3, and anti-CD28-conjugated magnetic beads with a bead-to-cell ratio of 1:2.
  • Proliferation Measurement: Activated T-cells were cultured with 30 µM this compound for 72 hours. Proliferation was assessed using a BrdU ELISA kit, where the incorporation of bromodeoxyuridine (BrdU) into DNA is measured immunoenzymatically [2].

4. Mixed Lymphocyte Reaction (MLR) for Alloimmunity

  • Two-Way MLR (T-Cell Proliferation): PBMCs from two different individuals were co-cultured (5x10⁴ cells each per well) for 7 days in the presence of 30 µM this compound. T-cell proliferation was quantified using the BrdU ELISA method [4].
  • One-Way MLR (Alloantibody Production): Mitomycin C-treated PBMCs (stimulators) were co-cultured with untreated PBMCs from a different donor (responders) for 7 days with this compound. Supernatants were harvested and tested for alloantibodies using a complement-dependent cytotoxicity (CDC) assay against resting stimulator PBMCs [4].

Pharmacokinetics and Metabolite Profile

The pharmacokinetic properties of this compound are characterized by rapid conversion to its active metabolite, APA.

Parameter Value (this compound) Value (Metabolite APA)
Volume of Distribution (Vss) 0.5 ± 0.1 L/kg 0.4 ± 0.1 L/kg
Terminal Half-Life (t₁/₂) 0.6 ± 0.1 h (i.v.) 2.7 ± 0.2 h (after i.v. This compound)
Systemic Clearance (CL) 1.7 ± 0.1 L/h/kg 0.1 ± 0.0 L/h/kg (after i.v. APA)
Oral Bioavailability 1.7 ± 1.8% Not Applicable
Active Metabolite (4-adamantan-1-yl-phenoxy)acetic acid (APA) -
Metabolic Stability Slow conversion to APA in mouse liver microsomes (t₁/₂ > 60 min) and serum (t₁/₂ > 6 h). APA is further metabolized by CYP450 enzymes [3]. -

Recent Advances and Future Directions

Research on this compound has evolved beyond its use as a simple inhibitor. A significant recent advancement is its application as a warhead in PROTACs (Proteolysis Targeting Chimeras). A 2025 study designed and synthesized a series of novel HIF-1α-PROTAC degraders by conjugating the this compound scaffold to VHL E3 ligase ligands. One compound, Z12, demonstrated potent HIF-1α degradation and anti-proliferative activity in cervical cancer cells, representing a promising strategy to overcome the limitations of traditional inhibitors [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The antitumor activity of LW6 is based on its unique action within the cellular response to hypoxia.

  • HIF-1α in Normal and Cancer Cells: Under normal oxygen levels, the HIF-1α subunit is constantly produced but rapidly degraded by the proteasome following VHL-mediated ubiquitination. In contrast, under hypoxia, HIF-1α accumulates, dimerizes with HIF-1β, and activates transcription of genes promoting cancer progression [1].
  • This compound's Action: this compound inhibits the accumulation of the HIF-1α protein, thereby disrupting the formation of the active HIF-1 complex. It achieves this by enhancing the VHL-mediated degradation of HIF-1α, even under hypoxic conditions [2] [1].

The diagram below illustrates this targeted pathway.

This compound promotes VHL-mediated degradation of HIF-1α, inhibiting tumor growth signals. [2] [1]

Pharmacokinetics and Metabolic Profile

A comprehensive pharmacokinetic study in mice revealed that this compound is rapidly converted to an active metabolite, which is crucial for evaluating its efficacy.

  • Rapid Metabolism and Formation of an Active Metabolite: this compound undergoes rapid amide hydrolysis in vivo to form its primary circulating metabolite, APA (2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid) [2] [1].
  • Low Oral Bioavailability: The oral bioavailability of the parent this compound compound was found to be very low (1.7%), whereas the systemic exposure to the active metabolite APA was significant. This indicates that APA contributes substantially to the observed in vivo antitumor activity [1].

The table below details the key pharmacokinetic parameters.

Parameter This compound (Intravenous) This compound (Oral) APA (after this compound IV) APA (dosed directly, IV)
Half-life (t₁/₂) 0.6 ± 0.1 h Not calculated 2.7 ± 0.2 h 2.8 ± 0.3 h
Oral Bioavailability (F) Not Applicable 1.7 ± 1.8% Not Applicable Not Applicable
Systemic Clearance (CL) 1.7 ± 0.1 L/hr/kg Not Applicable Not Applicable 0.1 ± 0.0 L/hr/kg
Volume of Distribution (Vss) 0.5 ± 0.1 L/kg Not Applicable Not Applicable 0.4 ± 0.1 L/kg
AUC₀–inf 2957.1 ± 215.4 ng·hr/mL Not calculated 17,759.9 ± 3194.1 ng·hr/mL 39,624.7 ± 9502.3 ng·hr/mL

Data are presented as mean ± S.D. (n=4~5). Adapted from pharmacokinetic studies in male ICR mice. [1]

Experimental Protocols for Metabolite Identification

The identification of this compound's metabolites was performed using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analytical Instrumentation: Analysis was conducted using a hybrid triple quadrupole-linear ion trap mass spectrometer (QTRAP) in negative ion mode [2].
  • Data Acquisition Method: The predictive Multiple Reaction Monitoring-Information Dependent Acquisition-Enhanced Product Ion (pMRM-IDA-EPI) scan method was used. In this method [2]:
    • MRM as a survey scan: Triggers the acquisition of full product ion spectra (EPI) for potential metabolites.
    • Simultaneous quantification and qualification: Provides structural information for metabolite identification.
  • Metabolite Structural Elucidation: MS/MS fragmentation spectra of potential metabolites were compared to the parent this compound compound to propose structures based on characteristic biotransformations such as amide hydrolysis, ester hydrolysis, mono-oxidation, and glucuronidation [2].

Biological Context and Therapeutic Potential

  • Role of HIF-1α in Leukemia: While this review focuses on the direct molecular target of this compound, it is noteworthy that HIF-1α is a significant factor in the tumor microenvironment and is implicated in the progression of various cancers. Furthermore, related signaling pathways, such as the Hippo/YAP pathway, have also been identified as playing a role in leukemogenesis and are active areas of research for novel leukemia therapies [3].
  • Consideration for Drug Development: The pharmacokinetic data indicates that both this compound and its active metabolite APA should be considered for a successful lead optimization and evaluation strategy. The significant and sustained exposure to APA suggests it is a primary driver of the in vivo effect [1].

References

Mechanisms of LW6-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

LW6 is a multi-target agent that promotes apoptosis via the following key mechanisms:

Mechanism Description Key Experimental Evidence
HIF-1α Inhibition Promotes VHL-mediated proteasomal degradation of HIF-1α, reducing its accumulation under hypoxia [1] [2] [3]. Reduced HIF-1α protein (not mRNA); effect abolished by VHL knockdown [3] [4].
Mitochondrial Disruption Reduces mitochondrial membrane potential (MMP) and inhibits mitochondrial respiratory chain; inhibits Malate Dehydrogenase 2 (MDH2), disrupting TCA cycle [2] [5] [3]. Hypoxia-selective apoptosis; increased mitochondrial superoxide and total ROS; reduced ATP production [2] [3] [4].
Immune Modulation Downregulates PD-L1 expression on tumor cells by suppressing the HIF-1α/EGFR signaling axis [1]. Decreased PD-L1 in HCC models; correlated with improved survival in vivo [1].
YAP1 Pathway Inhibition Increases phosphorylation of YAP1 and reduces its nuclear localization, inhibiting transcription of pro-survival genes [5]. Observed in pancreatic cancer cells in combination with metformin [5].

The interplay of these mechanisms can be visualized in the following pathway:

G Core Apoptotic Pathways Induced by this compound This compound This compound HIF1a HIF-1α Protein This compound->HIF1a Promotes Degradation MDH2 MDH2 Enzyme This compound->MDH2 Inhibits YAP1 YAP1 Inactivation (Phosphorylation & Cytoplasmic Retention) This compound->YAP1 Induces PD_L1 PD-L1 Expression HIF1a->PD_L1 Induces Apoptosis Apoptosis HIF1a->Apoptosis Blocks Survival VHL VHL Protein VHL->HIF1a Mediates Degradation TCA TCA Cycle Disruption MDH2->TCA Disrupts MMP Reduced Mitochondrial Membrane Potential (MMP) TCA->MMP Leads to ROS ↑ Mitochondrial ROS MMP->ROS Causes ROS->Apoptosis Triggers YAP1->Apoptosis Promotes

This compound-induced apoptotic signaling pathways

Quantitative Data on this compound Potency

The table below summarizes the potency and effects of this compound across various experimental models.

Cell Line / Model Assay Type IC₅₀ / Effective Concentration Key Observation Source
HCT116 (Colon Cancer) HIF-1α Inhibition IC₅₀ = 2.44 - 4.4 µM Inhibition under hypoxia [3] [4]. [3] [4]
Hep3B (Liver Cancer) HIF-1α Inhibition IC₅₀ = 2.6 µM Inhibition of transcriptional activity [3] [4]. [3] [4]
AGS (Gastric Cancer) HIF-1α Inhibition IC₅₀ = 0.7 µM Inhibition of transcriptional activity [3] [4]. [3] [4]
A549 (Lung Cancer) Apoptosis Induction 20 µM Hypoxia-selective apoptosis; reduced MMP [2]. [2]
In Vivo (Mouse Xenograft) Tumor Growth 10-20 mg/kg (i.p.) Reduced tumor growth & HIF-1α expression [3] [4]. [3] [4]

Key Experimental Protocols

For researchers looking to replicate these findings, here are detailed methodologies from key studies.

Protocol for Analyzing Apoptosis and Mitochondrial Effects (A549 Cells) [2]
  • Cell Culture & Treatment: Human A549 lung adenocarcinoma cells are cultured under normoxia (21% O₂) or hypoxia (1% O₂). Cells are treated with this compound (e.g., 20 µM) for 12-48 hours.
  • Viability Assay: Cell viability is assessed using an MTS assay in 96-well plates after 24 hours of treatment. The trypan blue exclusion test can be used in parallel.
  • Apoptosis Detection: After this compound treatment for 48 hours, cells are stained with a FITC-conjugated active caspase-3 antibody and analyzed by flow cytometry.
  • Mitochondrial Membrane Potential (MMP): The reduction in MMP can be measured using specific fluorescent dyes (e.g., JC-1) in treated vs. untreated hypoxic cells.
  • HIF-1α Detection: Cells are fixed and permeabilized after treatment, then stained with a FITC-conjugated anti-HIF-1α antibody and analyzed by flow cytometry to measure protein levels.
Protocol for In Vivo Efficacy Assessment (HCT116 Xenograft) [3] [4]
  • Animal Model: Mice carrying xenografts of human colon cancer HCT116 cells.
  • Dosing Regimen: this compound is administered via intraperitoneal (i.p.) injection at 10-20 mg/kg for 13 days.
  • Endpoint Analysis: Tumor growth is measured periodically. At the end of the study, tumors are harvested for immunohistochemical staining to assess the reduction in HIF-1α protein levels.
Protocol for Combination Study (Pancreatic Cancer Cells) [5]
  • Cell Line: Murine pancreatic adenocarcinoma cell line (6606PDA).
  • Combination Treatment: Cells are treated with This compound (80 µM) and Metformin (20 mM).
  • Cell Death Assay: After 54 hours of treatment, cell death is quantified using a trypan blue assay and counted manually with a Neubauer chamber.
  • Migration Assay: A confluent cell monolayer is scratched and treated with drugs. The gap distance is measured at 6 and 20 hours to calculate migration speed.

Therapeutic Potential and Combination Strategies

This compound shows promise not just as a monotherapy but also in combination strategies. Research indicates that combining this compound with metformin synergistically impairs pancreatic cancer cell proliferation, migration, and survival, partly through inactivation of the YAP1 oncoprotein [5]. This highlights a potential strategy to target cancer metabolism from multiple angles.

References

Comprehensive Application Notes and Protocols for LW6 Cell Culture Treatment in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LW6 and Its Research Applications

This compound (also known as CAY10585) is a novel (aryloxyacetylamino)benzoic acid derivative that has emerged as a promising small molecule inhibitor in cancer research, primarily known for targeting the cellular response to hypoxia. As a hypoxia-inducible factor 1α (HIF-1α) inhibitor, this compound potently inhibits HIF-1α accumulation by promoting its degradation during hypoxic conditions without affecting HIF-1α mRNA levels. This compound demonstrates additional metabolic targets, including malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle, and calcineurin b homologous protein 1 (CHP1), expanding its potential applications in cancer metabolism and immunology research. These multifaceted mechanisms make this compound particularly valuable for investigating combination therapies, chemosensitization strategies, and metabolic reprogramming in various cancer models.

The compound has shown significant anti-tumor efficacy across diverse experimental models, including pancreatic cancer, colorectal cancer, and hepatocellular carcinoma. Research indicates that this compound enhances chemosensitivity to established chemotherapeutic agents like gemcitabine, providing a rationale for its use in combination therapy approaches. This document provides comprehensive application notes and detailed protocols for implementing this compound treatment in cell culture systems, ensuring researchers can effectively utilize this compound while maintaining experimental consistency and reproducibility.

Mechanisms of Action

Molecular Targets and Pathways

This compound exerts its anti-cancer effects through multiple interconnected molecular pathways, primarily targeting cellular adaptation mechanisms to hypoxia and metabolic reprogramming. The table below summarizes this compound's primary molecular targets and their functional consequences:

Table 1: Molecular Targets of this compound and Their Functional Consequences

Molecular Target Biological Function Effect of this compound Inhibition Cellular Consequences
HIF-1α Master regulator of hypoxia response; promotes angiogenesis, metabolic adaptation Degrades HIF-1α protein via VHL upregulation without affecting mRNA levels [1] [2] Disrupts hypoxic adaptation; inhibits tumor growth & angiogenesis
MDH2 Mitochondrial enzyme in Krebs cycle; converts malate to oxaloacetate Inhibits enzymatic activity (IC50 = 6.3 μM in cell-free assays) [3] [2] Impairs mitochondrial respiration; reduces ATP production
CHP1 Calcium-binding protein; regulates Na+/H+ exchange and cell survival Binds directly to CHP1 in a Ca2+-dependent manner [1] Disrupts intracellular pH homeostasis; inhibits cancer cell growth
Autophagic Flux Cellular recycling process; promotes cancer cell survival under stress Inhibits autophagic flux; accumulates LC3 and p62/SQSTM1 [4] Enhances chemosensitivity; promotes cell death

The following diagram illustrates the interconnected signaling pathways affected by this compound treatment:

G cluster_outcomes Functional Outcomes This compound This compound HIF1alpha HIF-1α Protein This compound->HIF1alpha Promotes Degradation MDH2 MDH2 Enzyme This compound->MDH2 Inhibits IC50=6.3μM CHP1 CHP1 Protein This compound->CHP1 Binds Directly Autophagy Autophagic Flux This compound->Autophagy Inhibits Flux HIF_Degradation HIF-1α Degradation HIF1alpha->HIF_Degradation Metabolic_Disruption Metabolic Disruption MDH2->Metabolic_Disruption pH_Imbalance pH Homeostasis Disruption CHP1->pH_Imbalance Autophagy_Inhibition Autophagy Inhibition Autophagy->Autophagy_Inhibition Angiogenesis_Inhibition Angiogenesis Inhibition HIF_Degradation->Angiogenesis_Inhibition Growth_Inhibition Tumor Growth Inhibition Metabolic_Disruption->Growth_Inhibition Cell_Death Cancer Cell Death pH_Imbalance->Cell_Death Chemosensitization Enhanced Chemosensitivity Autophagy_Inhibition->Chemosensitization Angiogenesis_Inhibition->Growth_Inhibition Chemosensitization->Cell_Death Growth_Inhibition->Cell_Death

Figure 1: this compound Signaling Pathways and Cellular Mechanisms - This diagram illustrates the interconnected molecular targets and downstream effects of this compound treatment in cancer cells, highlighting its multi-faceted mechanism of action.

Context-Dependent Mechanisms

The anti-tumor activity of this compound extends beyond HIF-1α inhibition to include significant effects on cancer cell metabolism. By targeting MDH2, this compound disrupts the Krebs cycle efficiency, leading to reduced ATP production and activation of AMPK signaling pathways. This metabolic disruption is particularly detrimental to cancer cells that rely on mitochondrial respiration for energy production. Additionally, this compound's inhibition of autophagic flux represents a crucial mechanism for enhancing the efficacy of conventional chemotherapeutics, as autophagy often serves as a protective mechanism for cancer cells under therapeutic stress.

Recent studies have revealed that this compound's effects on immune cells are also significant. In alloimmunity models, this compound at 30 μM demonstrated immunosuppressive properties by decreasing both T-cell proliferation and alloantibody production, suggesting potential applications in transplantation research and autoimmune disorders. This immunomodulatory effect appears linked to its disruption of metabolic pathways essential for immune cell activation and proliferation, particularly affecting the Krebs cycle in activated T-cells and B-cells.

This compound Treatment Concentration Guidelines

Effective Concentrations Across Cell Lines

Determining the appropriate treatment concentration of this compound is critical for experimental success and depends on the specific cell type, research objectives, and treatment duration. The following table consolidates effective concentration ranges for various experimental applications:

Table 2: this compound Treatment Concentration Guidelines for Different Experimental Applications

Cell Line/Model Experimental Context Effective Concentration Treatment Duration Key Findings References
Pancreatic Cancer Cells (MIA PaCa-2, 6606PDA) Monotherapy & Gemcitabine combination 80-160 μM 48 hours Inhibited proliferation; enhanced gemcitabine-induced cell death [4]
HIF-1α Inhibition (Various cancer cells) Hypoxia-induced HIF-1α accumulation 10-30 μM 4-24 hours Reduced HIF-1α protein; inhibited downstream targets [1] [2]
MDH2 Inhibition (HCT116) Metabolic targeting 10 μM 12-24 hours Reduced ATP production; AMPK activation [2]
Immune Cells (Human PBMCs) Mixed lymphocyte reaction (MLR) 30 μM 7 days Decreased T-cell proliferation & alloantibody production [3]
In Vivo Translation (Mouse models) Anti-tumor efficacy 10 mg/kg (oral) Varies (days-weeks) Reduced tumor weight; decreased HIF-1α in xenografts [5] [2]
Concentration Optimization Strategies

When establishing this compound treatment protocols for new experimental systems, researchers should implement comprehensive dose-response studies across a concentration range of 1-200 μM. Initial screening should include at least five concentrations (e.g., 1, 10, 30, 60, 100 μM) to determine the half-maximal inhibitory concentration (IC50) for specific cellular responses. For combination therapy studies with chemotherapeutic agents like gemcitabine, this compound concentrations between 80-160 μM have demonstrated significant chemosensitization effects in pancreatic cancer models. These higher concentration ranges appear necessary for effective autophagy inhibition and enhancement of conventional chemotherapy-induced cell death.

It is important to note that treatment duration significantly influences the effective concentration. Shorter treatments (4-12 hours) may require higher concentrations (30-100 μM) for detectable effects on HIF-1α protein levels, while longer exposures (24-72 hours) may achieve significant responses at lower concentrations (10-30 μM). Researchers should also consider cell density and proliferation rates, as these factors can substantially influence drug sensitivity and metabolic state, potentially altering this compound efficacy across different experimental setups.

Detailed Experimental Protocols

Cell Culture and this compound Treatment Preparation

Materials Required:

  • This compound compound (commercially available as CAY10585)
  • Dimethyl sulfoxide (DMSO), tissue culture grade
  • Appropriate cell culture medium and supplements
  • Cancer cell lines of interest
  • Sterile phosphate-buffered saline (PBS)
  • Tissue culture-treated plates/dishes

This compound Stock Solution Preparation:

  • Reconstitution: Prepare a 25 mM stock solution by dissolving this compound in high-purity DMSO. This compound has demonstrated solubility up to 24 mg/mL (55.1 mM) in fresh, dry DMSO [2].
  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 10-20 μL) to minimize freeze-thaw cycles and maintain compound stability.
  • Storage: Store aliquots at -20°C protected from light. Under these conditions, this compound remains stable for at least 6 months.

Working Solution Preparation:

  • Thaw a single aliquot of this compound stock solution at room temperature.
  • Prepare intermediate dilutions in DMSO if needed for specific concentration ranges.
  • Add the appropriate volume directly to pre-warmed culture medium to achieve the desired final concentration.
  • Vortex gently to ensure complete mixing.

Critical Note: The final DMSO concentration should never exceed 0.5% (v/v) in cell culture media, with 0.1% being ideal to avoid solvent toxicity effects. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Cell Viability and Proliferation Assays

BrdU Incorporation Proliferation Assay: This protocol assesses this compound's effects on cancer cell proliferation through 5-bromo-2'-deoxyuridine (BrdU) incorporation, adapted from established methods [4].

Procedure:

  • Cell Seeding: Plate cells at optimized densities in 96-well plates (e.g., 2×10³ 6606PDA cells/well or 4×10³ MIA PaCa-2 cells/well).
  • Incubation: Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
  • Treatment: Replace medium with fresh medium containing this compound at desired concentrations or vehicle control (DMSO).
  • Proliferation Assessment: After 30 hours of treatment, evaluate proliferation using a colorimetric Cell Proliferation ELISA kit per manufacturer's instructions.
  • Analysis: Measure BrdU incorporation with a multilabel plate reader platform and normalize values to vehicle controls.

Trypan Blue Exclusion Cell Death Assay: This protocol quantifies this compound-induced cell death through membrane integrity assessment.

Procedure:

  • Cell Preparation: Plate 3×10⁴ cells/well in 24-well plates and incubate for 24 hours.
  • Treatment: Treat cells with this compound or vehicle control for 48 hours.
  • Harvesting: Trypsinize and resuspend cells in complete medium.
  • Staining: Mix cell suspension 1:1 with 0.4% trypan blue staining solution.
  • Counting: Count unstained (viable) and stained (non-viable) cells using a Neubauer chamber within 5 minutes of staining.
  • Calculation: Calculate percentage of dead cells as (stained cells / total cells) × 100.

The following diagram illustrates the complete experimental workflow for assessing this compound effects on cancer cells:

G cluster_preparation Compound Preparation Phase cluster_cell Cell Culture & Treatment Phase cluster_assays Assessment Phase cluster_analysis Analysis Phase Reconstitute Reconstitute this compound in DMSO (25 mM stock) Aliquot Aliquot & Store (-20°C, protected from light) Reconstitute->Aliquot WorkingSol Prepare Working Solution in Culture Medium Aliquot->WorkingSol Control Prepare Vehicle Control (Equivalent DMSO) WorkingSol->Control Seed Seed Cells in Plates (Optimize density for cell type) Control->Seed Incubate Incubate 24 hours (37°C, 5% CO₂) Seed->Incubate Treat Treat with this compound (Concentration- and time-dependent) Incubate->Treat Viability Viability & Proliferation (BrdU ELISA, MTS, Trypan Blue) Treat->Viability Death Cell Death Analysis (Cleaved Caspase-3, LDH Release) Treat->Death Mechanism Mechanistic Studies (Western Blot, Autophagy Assays) Treat->Mechanism Quantify Quantify Results (Normalize to controls) Viability->Quantify Death->Quantify Mechanism->Quantify Statistics Statistical Analysis (Median ± percentiles) Quantify->Statistics Interpret Interpret Findings (IC50, Mechanism of Action) Statistics->Interpret

Figure 2: this compound Experimental Workflow - This diagram outlines the complete experimental workflow from compound preparation through data analysis for assessing this compound effects in cell culture models.

Autophagy Analysis Protocols

Western Blot Analysis of Autophagic Markers: This protocol evaluates this compound's inhibition of autophagic flux through LC3 and p62 accumulation.

Procedure:

  • Cell Plating: Plate 2.4×10⁵ cells/well in 6-well plates and incubate for 24 hours.
  • Treatment: Treat cells with this compound at desired concentrations (typically 80-160 μM for pancreatic cancer cells) for predetermined time points.
  • Protein Extraction: Harvest cells and extract proteins using RIPA buffer with protease inhibitors.
  • Western Blotting: Separate proteins by SDS-PAGE (15% gels for LC3 analysis) and transfer to PVDF membranes.
  • Immunoblotting: Probe with primary antibodies against LC3 (1:1000 dilution) and p62/SQSTM1 (1:8000 dilution).
  • Detection: Use appropriate peroxidase-linked secondary antibodies and chemiluminescent detection.
  • Normalization: Measure LC3-II/β-actin and p62/β-actin ratios for quantitative comparison.

Tandem RFP-GFP-LC3 Fluorescence Assay: This protocol provides quantitative assessment of autophagic flux dynamics.

Procedure:

  • Cell Plating: Plate 1×10⁵ 6606PDA cells or 4×10⁵ MIA PaCa-2 cells in glass-bottom dishes.
  • Transfection: Transfect cells with ptfLC3 plasmid (Addgene #21074) using Lipofectamine 3000.
  • Treatment: After 24 hours, treat cells with this compound (80 μM for MIA PaCa-2, 160 μM for 6606PDA) or DMSO control for 12 hours.
  • Fixation: Fix cells with 4% formalin and stain nuclei with DAPI.
  • Imaging: Acquire images using confocal microscopy (60× oil objective).
  • Quantification: Count yellow dots (autophagosomes) and red dots (autolysosomes) per cell. Calculate ratios: autophagosomes/cell = yellow dots/nuclei; autolysosomes/cell = red dots/nuclei.

Pharmacological Considerations

Metabolism and Bioavailability

Understanding this compound's pharmacokinetic profile is essential for translating in vitro findings to in vivo models. This compound undergoes rapid metabolism to its primary active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA). Pharmacokinetic studies in mice reveal that after a 5 mg/kg intravenous dose, this compound exhibits a short terminal half-life of 0.6±0.1 hours and a relatively small volume of distribution (0.5±0.1 L/kg) [5]. The oral bioavailability of parent this compound is low (1.7±1.8%), with rapid conversion to APA, which shows significantly greater plasma exposure.

Researchers should note that APA formation contributes substantially to the observed biological activity in experimental systems. In vivo, approximately 54% of systemically available this compound is rapidly converted to APA following intravenous administration. This metabolite demonstrates similar pharmacological activity against HIF-1α and may contribute significantly to the observed anti-tumor effects in animal models. When designing experiments, consider that the effects observed in cell culture may result from both the parent compound and its metabolites, particularly in longer-duration treatments.

Solubility and Formulation

For in vitro applications, this compound is highly soluble in DMSO (up to 24 mg/mL or 55.1 mM), making it suitable for concentrated stock solutions. The compound is insoluble in water and has limited solubility in ethanol (approximately 1 mg/mL). For in vivo administration, this compound can be formulated as a homogeneous suspension using 0.5-1% carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL. Alternative formulations include clear solutions using 5% DMSO in corn oil, achieving concentrations up to 0.9 mg/mL (2.07 mM) [2].

Troubleshooting and Technical Notes

Common Experimental Challenges

Variable Cellular Responses: Different cell lines may exhibit varying sensitivity to this compound due to differences in metabolic states, expression levels of target proteins, or genetic backgrounds. Always include appropriate positive controls (e.g., hypoxia mimetics for HIF-1α inhibition, chloroquine for autophagy inhibition) to validate experimental conditions.

Solvent Toxicity Effects: DMSO concentrations above 0.5% can independently affect cellular processes, particularly metabolism and differentiation. Maintain consistent DMSO concentrations across all treatment groups, including vehicle controls, and never exceed 0.5% DMSO in final culture media.

Time-Dependent Effects: this compound's mechanisms are time-dependent, with immediate effects on protein degradation (HIF-1α within 4 hours) and later effects on autophagy and cell viability (24-72 hours). Design time-course experiments to capture these dynamic responses rather than relying on single time points.

Optimization Recommendations
  • Hypoxic vs Normoxic Conditions: While this compound was developed as a HIF-1α inhibitor under hypoxic conditions, it demonstrates significant efficacy under normoxic conditions in many cancer models, particularly through its MDH2 inhibitory activity.
  • Combination Therapy Design: When combining this compound with chemotherapeutic agents like gemcitabine, establish timing and sequencing carefully. Pre-treatment with this compound for 12-24 hours before chemotherapy addition often maximizes sensitization effects.
  • Metabolic Assessment: Include complementary assays to monitor metabolic effects, such as ATP production measurement, mitochondrial membrane potential assessment, or extracellular acidification rate monitoring to fully characterize this compound's impact on cancer cell metabolism.

References

Comprehensive Application Notes and Protocols for BCRP Inhibition Assay Using LW6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCRP and LW6

Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical ATP-binding cassette (ABC) efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer chemotherapy. BCRP functions as a xenobiotic efflux pump by exporting various antineoplastic drugs out of cells, thereby reducing intracellular drug accumulation and compromising chemotherapeutic efficacy. Overexpression of BCRP is frequently detected in human solid and hematologic cancers and is associated with decreased patient survival. BCRP is also expressed in normal tissues including the small intestine, liver, brain endothelium, and placenta, where it contributes to blood-tissue barriers that limit drug distribution to protected sites such as the brain and fetus. [1] [2] [3]

This compound has been identified as a novel potent BCRP inhibitor that not only inhibits BCRP-mediated drug efflux but also downregulates BCRP expression. In comparative studies, this compound demonstrated superior potency to Ko143, a well-known BCRP inhibitor, in enhancing cellular accumulation of BCRP substrate drugs. Unlike many multidrug resistance modulators, this compound shows specificity for BCRP without significant inhibition of P-glycoprotein (P-gp), making it a valuable tool for selective BCRP inhibition studies. This compound significantly enhances the cytotoxicity of various anticancer drugs in BCRP-overexpressing cells and improves the oral exposure of methotrexate in vivo, suggesting its potential utility in overcoming BCRP-mediated drug resistance. [4]

Materials and Reagents

Cell Lines
  • MDCKII-BCRP cells: Madin-Darby Canine Kidney cells overexpressing human BCRP
  • MDCKII-MDR1 cells: MDCKII cells overexpressing human P-glycoprotein (for selectivity testing)
  • MDCKII-mock cells: Parental MDCKII cells lacking BCRP transporter (as negative control)

Note: All cell lines should be maintained according to standard cell culture protocols and manufacturer's specifications. Regular verification of transporter expression is recommended. [4]

Compounds and Reagents

Table 1: Key Compounds and Reagents for BCRP Inhibition Assays

Compound/Reagent Purpose Stock Concentration Storage Conditions
This compound BCRP inhibitor 10 mM in DMSO -20°C, protected from light
Ko143 Reference BCRP inhibitor 10 mM in DMSO -20°C, protected from light
Mitoxantrone BCRP substrate for accumulation assays 1 mM in water 4°C, protected from light
Methotrexate BCRP substrate for in vivo studies 10 mg/mL in saline 4°C
DMSO (Dimethyl sulfoxide) Vehicle control 100% Room temperature
Hanks' Balanced Salt Solution (HBSS) Transport assay buffer 1X 4°C
Equipment
  • Fluorescence-activated cell sorter (FACS) or fluorescence plate reader
  • Cell culture incubator (37°C, 5% CO₂)
  • Laminar flow hood for sterile procedures
  • Centrifuge for cell processing
  • Real-time PCR system for gene expression analysis
  • LC-MS/MS system for pharmacokinetic studies

Cellular Accumulation Assay

Protocol Overview

This assay measures the intracellular accumulation of a fluorescent BCRP substrate (mitoxantrone) in the presence and absence of this compound, providing direct evidence of BCRP inhibition. Increased intracellular fluorescence indicates effective BCRP inhibition. [4]

Detailed Procedure
  • Cell Preparation:

    • Seed MDCKII-BCRP, MDCKII-MDR1, and MDCKII-mock cells in 24-well plates at a density of 1×10⁵ cells/well and culture for 48 hours until 80-90% confluent.
    • Include triplicate wells for each test condition.
  • Pre-treatment:

    • Prepare fresh treatment media containing this compound at concentrations ranging from 0.1 to 10 µM, Ko143 (10 µM) as positive control, and vehicle (0.1% DMSO) as negative control.
    • Pre-treat cells with these media for 60 minutes at 37°C in 5% CO₂.
  • Mitoxantrone Accumulation:

    • Replace pre-treatment media with fresh media containing both the inhibitors and 10 µM mitoxantrone.
    • Incubate for an additional 90 minutes at 37°C in 5% CO₂.
  • Sample Processing:

    • Terminate incubation by placing plates on ice and washing cells three times with ice-cold PBS.
    • Lyse cells with 0.5 mL of 1% Triton X-100 in PBS.
    • Transfer lysates to microcentrifuge tubes and centrifuge at 10,000×g for 5 minutes to remove debris.
  • Fluorescence Measurement:

    • Measure mitoxantrone fluorescence in supernatants using a fluorescence plate reader (excitation: 655 nm, emission: 678 nm).
    • Normalize fluorescence values to total protein content using a BCA protein assay.
Data Analysis

Calculate the accumulation ratio as follows: Accumulation Ratio = Fluorescence (test group) / Fluorescence (vehicle control)

An accumulation ratio significantly greater than 1 indicates effective BCRP inhibition. This compound typically demonstrates concentration-dependent inhibition with significant effects observed at concentrations as low as 0.1 µM. [4]

Cytotoxicity Assay (Chemosensitization)

Protocol Overview

This assay evaluates the ability of this compound to enhance the cytotoxicity of anticancer drugs in BCRP-overexpressing cells, demonstrating the functional consequence of BCRP inhibition.

Detailed Procedure
  • Cell Seeding:

    • Seed MDCKII-BCRP and MDCKII-mock cells in 96-well plates at 5×10³ cells/well and allow to adhere for 24 hours.
  • Drug Treatment:

    • Treat cells with various concentrations of anticancer drugs (mitoxantrone, doxorubicin) in the presence or absence of this compound (1-10 µM).
    • Include controls with this compound alone to assess its intrinsic cytotoxicity.
    • Incubate for 72 hours at 37°C in 5% CO₂.
  • Viability Assessment:

    • Measure cell viability using MTT or similar viability assays according to manufacturer's protocols.
    • Determine CC₅₀ values (concentration that reduces cell viability by 50%) using non-linear regression analysis.
Data Analysis

Table 2: Representative Cytotoxicity Data for Anticancer Drugs with and without this compound

Cell Line Treatment Mitoxantrone CC₅₀ (µM) Doxorubicin CC₅₀ (µM) Fold Reduction in CC₅₀
MDCKII-BCRP Vehicle 5.2 ± 0.4 18.5 ± 1.2 -
MDCKII-BCRP This compound (10 µM) 1.7 ± 0.2 1.8 ± 0.3 3.1 (mitoxantrone), 10.3 (doxorubicin)
MDCKII-mock Vehicle 1.8 ± 0.3 1.9 ± 0.2 -
MDCKII-mock This compound (10 µM) 1.7 ± 0.2 1.8 ± 0.2 Not significant

The fold reduction in CC₅₀ indicates the degree of chemosensitization achieved by BCRP inhibition. This compound typically reduces the CC₅₀ of mitoxantrone by approximately 3-fold and doxorubicin by 10-fold in BCRP-overexpressing cells, while having minimal effect in control cells. [4]

Gene Expression Analysis

Protocol Overview

This assay evaluates the effect of this compound on BCRP mRNA expression using quantitative real-time PCR, distinguishing whether reduced transporter activity results from direct inhibition or downregulation of expression.

Detailed Procedure
  • Cell Treatment:

    • Treat MDCKII-BCRP cells with this compound (0.1-10 µM) or vehicle for 24-48 hours.
    • Include a positive control if available (e.g., known transcriptional regulator of BCRP).
  • RNA Extraction:

    • Extract total RNA using a commercial kit following manufacturer's instructions.
    • Determine RNA concentration and purity by spectrophotometry.
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA to cDNA using a reverse transcription kit.
  • Quantitative PCR:

    • Perform qPCR reactions in triplicate using gene-specific primers for BCRP and housekeeping genes (GAPDH, β-actin).
    • Use the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Data Analysis:

    • Calculate relative gene expression using the 2^(-ΔΔCt) method.
    • Normalize BCRP expression to housekeeping genes and compare to vehicle control.

This compound at concentrations of 0.1-10 µM has been shown to down-regulate BCRP expression, providing a dual mechanism of action (direct inhibition plus reduced expression). [4]

In Vivo Pharmacokinetic Study

Protocol Overview

This study evaluates the effect of this compound on oral exposure of BCRP substrate drugs using a rat model, providing translational data on this compound's potential to improve bioavailability of concomitantly administered drugs.

Detailed Procedure
  • Animal Preparation:

    • Use adult Sprague-Dawley rats (220-250 g) with free access to water and food.
    • Divide randomly into two groups: control (vehicle) and this compound treatment.
  • Dosing Protocol:

    • Administer this compound (10 mg/kg) or vehicle orally 30 minutes before methotrexate (5 mg/kg) administration.
    • Alternatively, co-administer both drugs simultaneously.
  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after methotrexate administration.
    • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
  • Bioanalysis:

    • Determine methotrexate concentrations in plasma using a validated LC-MS/MS method.
    • Use protein precipitation for sample preparation with stable isotope-labeled internal standard.
  • Pharmacokinetic Analysis:

    • Calculate AUC₀–t, AUC₀–∞, Cₘₐₓ, Tₘₐₓ, and t₁/₂ using non-compartmental analysis.
    • Compare parameters between control and this compound-treated groups using appropriate statistical tests.

This compound co-administration typically improves the oral exposure of methotrexate by approximately twofold in rats, demonstrating its potential to overcome BCRP-mediated limitations to oral drug absorption. [4]

Experimental Workflows and Signaling Pathways

BCRP Inhibition Assay Workflow

BCRP_Assay_Workflow Start Start BCRP Inhibition Assay CellPrep Seed MDCKII-BCRP cells (48 hours incubation) Start->CellPrep PreTreat Pre-treat with this compound (60 minutes, 37°C) CellPrep->PreTreat Substrate Add Mitoxantrone (90 minutes incubation) PreTreat->Substrate Processing Wash, lyse cells and collect supernatant Substrate->Processing Measurement Measure fluorescence (Ex: 655 nm, Em: 678 nm) Processing->Measurement Analysis Data analysis and accumulation ratio calculation Measurement->Analysis

This compound Mechanism of Action

LW6_Mechanism This compound This compound Administration DirectInhibition Direct BCRP Inhibition This compound->DirectInhibition ExpressionDown BCRP Expression Downregulation This compound->ExpressionDown SubstrateAccum Increased Substrate Accumulation DirectInhibition->SubstrateAccum ExpressionDown->SubstrateAccum EnhancedCytotoxicity Enhanced Cytotoxicity of Anticancer Drugs SubstrateAccum->EnhancedCytotoxicity ImprovedExposure Improved Oral Exposure In Vivo SubstrateAccum->ImprovedExposure

Conclusion

This compound represents a promising BCRP inhibitor with a dual mechanism of action involving both direct inhibition of transport activity and downregulation of BCRP expression. The protocols described herein provide comprehensive methodologies for evaluating BCRP inhibition in cellular and in vivo models. When properly implemented, these assays can effectively characterize the potency and specificity of BCRP inhibitors like this compound, contributing to the development of novel strategies to overcome multidrug resistance in cancer chemotherapy.

References

HIF-1α inhibition protocol with LW6

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of LW6

This compound is an (aryloxyacetylamino)benzoic acid derivative that reduces HIF-1α protein levels under hypoxic conditions [1]. Its primary mechanism involves promoting the degradation of HIF-1α via the ubiquitin-proteasome pathway [2]. Research indicates that this compound may achieve this by upregulating the Von Hippel-Lindau (VHL) tumor suppressor protein, a key component of the E3 ubiquitin ligase complex that targets HIF-1α for degradation [2]. One study also identified Malate Dehydrogenase 2 (MDH2), a mitochondrial enzyme, as a direct target of this compound, suggesting its action is linked to mitochondrial respiration [3].

The following diagram illustrates the cellular pathways of HIF-1α regulation and the proposed mechanisms of this compound.

G Normoxia Normoxia (High O₂) PHDs PHD Enzymes Active Normoxia->PHDs Hypoxia Hypoxia (Low O₂) PHDs_Inactive PHD Enzymes Inactive Hypoxia->PHDs_Inactive HIF1a_Hydroxylated HIF-1α (Hydroxylated) PHDs->HIF1a_Hydroxylated Prolyl Hydroxylation HIF1a_Stabilized HIF-1α (Stabilized) PHDs_Inactive->HIF1a_Stabilized pVHL_Binding pVHL Binding HIF1a_Hydroxylated->pVHL_Binding Nucleus Nuclear Translocation & Gene Activation HIF1a_Stabilized->Nucleus Accumulation Proteasomal_Degradation Ubiquitination & Proteasomal Degradation pVHL_Binding->Proteasomal_Degradation LW6_Effect This compound Treatment MDH2 Potential MDH2 Inhibition LW6_Effect->MDH2 VHL_Upregulation Promotes VHL Upregulation LW6_Effect->VHL_Upregulation MDH2->HIF1a_Stabilized Disrupts Metabolic Sensing? VHL_Upregulation->Proteasomal_Degradation Enhances

In Vitro Application Protocol

The following table summarizes key parameters for using this compound in in vitro cell culture models, based on studies in human A549 lung cancer cells [2].

Parameter Specification
Cell Line Example A549 human lung cancer cells [2]
Recommended Concentration 20 µM [2]
Solvent Dimethyl sulfoxide (DMSO) [2]
Pre-treatment Duration 12 hours prior to hypoxia exposure [2]
Hypoxia Induction 1% O₂, 5% CO₂, balance N₂ in a modular incubator chamber [2]
Hypoxia Duration 36-48 hours [2]

Procedure Outline:

  • Cell Seeding: Seed cells (e.g., 2x10⁵ A549 cells in a 35-mm dish) in complete growth medium [2].
  • This compound Pre-treatment: Replace medium with fresh medium containing 20 µM this compound. Include a vehicle control (same concentration of DMSO). Incubate under normoxia for 12 hours [2].
  • Hypoxia Induction: Place cells in a hypoxia chamber (1% O₂). Flush the chamber with a gas mixture of 95% N₂ and 5% CO₂, then seal it. Maintain under hypoxic conditions for 36-48 hours [2].
  • Analysis: Post-incubation, harvest cells for analysis such as Western blot (for HIF-1α and VEGF protein levels), apoptosis assays, or measurement of mitochondrial membrane potential [2].

In Vivo Pharmacokinetics and Considerations

While a standard in vivo dosing protocol for this compound is not fully established in the search results, available pharmacokinetic (PK) data from mouse studies provide critical insights for experimental design [1].

Parameter Finding in Mice (5 mg/kg dose) Implication for Experimental Design
Half-life (this compound) 0.6 ± 0.1 hours (very short) [1] Rapid clearance of the parent compound.
Active Metabolite APA: (4-adamantan-1-yl-phenoxy)acetic acid [1] Biological effects may be mediated by APA.
Half-life (APA) 2.7 ± 0.2 hours [1] The active metabolite has a longer systemic presence.
Oral Bioavailability (this compound) 1.7 ± 1.8% (very low) [1] Oral administration is highly inefficient.
Intravenous (IV) Availability as APA ~54% of this compound dose becomes systemically available as APA [1] Confirms active metabolite's role; suggests IV route.

Key Considerations for In Vivo Studies:

  • Dosing Route: The very low oral bioavailability makes intravenous (IV) administration the more reliable route for delivering this compound and its active metabolite, APA [1].
  • Metabolite Monitoring: The anti-tumor activity in vivo is likely due to the combined effect of this compound and APA. Therefore, monitoring APA levels is crucial for accurate interpretation of results [1].
  • Future Strategies: The poor PK profile of this compound has motivated research into new drug formats, such as PROTACs (Proteolysis Targeting Chimeras), which conjugate this compound-related molecules to E3 ligase ligands to more efficiently degrade HIF-1α [4].

Critical Experimental Notes

  • Hypoxia-Selective Effect: The pro-apoptotic effect of this compound (20 µM) in A549 cells was found to be selective for hypoxic conditions, with minimal impact on normoxic cells [2]. Always include both normoxic and hypoxic controls.
  • Mitochondrial Involvement: this compound treatment in hypoxic A549 cells is associated with a loss of mitochondrial membrane potential and increased mitochondrial superoxide production, suggesting its mechanism involves inducing mitochondrial dysfunction [2].
  • Solvent Control: The use of DMSO as a solvent requires a vehicle control group (exposed to the same concentration of DMSO without this compound) in all experiments to rule out non-specific effects [2].

Research Alternatives

Given the pharmacokinetic limitations of this compound, researchers are exploring next-generation inhibitors. One such compound is LW1564, a disubstituted adamantyl derivative that also inhibits HIF-1α accumulation but does so by directly inhibiting mitochondrial complex I of the electron transport chain. This action increases intracellular oxygen and stimulates HIF-1α degradation, showing potent anti-tumor effects in a HepG2 xenograft model [3].

References

Comprehensive Application Notes and Protocols for PVP K30 Solid Dispersions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Dispersions and PVP K30

Solid dispersions represent a pivotal formulation strategy to overcome the solubility and bioavailability challenges of Biopharmaceutics Classification System (BCS) Class II drugs, which exhibit poor aqueous solubility but good permeability. A solid dispersion is defined as a system where a hydrophobic Active Pharmaceutical Ingredient (API) is dispersed within a hydrophilic polymeric matrix. Polyvinylpyrrolidone K30 (PVP K30) is a widely employed, non-toxic, and highly biocompatible polymer excipient that acts as an ideal carrier for solid dispersions due to its ability to inhibit crystallization, enhance wettability, and maintain drug supersaturation [1] [2].

The fundamental mechanism behind the success of PVP K30 lies in its capacity to convert a crystalline drug into a higher-energy amorphous state.

  • Molecular Dispersion: The drug is molecularly dispersed within the polymer chains, breaking its crystal lattice and reducing the energy required for dissolution [2].
  • Hydrogen Bonding: The carbonyl group (C=O) in the PVP K30 pyrrolidone ring can form intermolecular hydrogen bonds with drug molecules containing hydrogen-donating groups (e.g., -OH, -COOH). This interaction is critical for stabilizing the amorphous form and preventing recrystallization [3] [4].
  • Improved Wetting: The hydrophilic polymer matrix reduces the interfacial tension between the drug and the dissolution medium, leading to better wetting and a larger effective surface area for dissolution [4] [2].

Key Mechanisms and Experimental Evidence

The efficacy of PVP K30 solid dispersions is demonstrated by multiple preclinical studies, which show dramatic improvements in both in vitro dissolution and in vivo bioavailability.

Evidence from Model Compounds

The table below summarizes quantitative data from recent studies on different APIs, illustrating the profound impact of PVP K30-based solid dispersions.

Table 1: Experimental Efficacy of PVP K30 Solid Dispersions on Model Compounds

API (Reference) Formulation Details In Vitro Dissolution Enhancement In Vivo Bioavailability Outcome
Breviscapine [3] Solid Dispersion Tablet (PVP K30, MCC, Crospovidone) Drug release reached 90% vs. 40% for commercial tablets. Bioavailability increased by 3.45-fold in beagle dogs.
Genistein (GEN) [4] SD (1:7 drug-to-polymer ratio) prepared by solvent rotary evaporation. Drug release at 60 min increased by 482-fold compared to pure GEN. In rats, C~max~ increased 6.86-fold and AUC~0-24~ increased 2.06-fold.
trans-Resveratrol [5] Solid dispersion incorporated into a PVP polymeric film. Sustained release profile with 82-93% cumulative release over 24 hours. Effective skin retention (43-53% over 24 h) and 66% reduction in inflammation in a mouse model.

These studies underscore two key points:

  • The drug-to-polymer ratio is a critical factor for optimization, as seen with Genistein where a 1:7 ratio was identified as optimal [4].
  • The solid dispersion can be further incorporated into final dosage forms like tablets or polymeric films without losing its performance benefits, enabling flexible drug product design [3] [5].

Formulation Methodology and Workflow

Selecting the appropriate preparation method is crucial for creating a physically stable and high-performance solid dispersion.

Table 2: Common Methods for Preparing PVP K30 Solid Dispersions

Method Principle Key Advantages Key Limitations Suitability for PVP K30

| Solvent Rotary Evaporation [4] | API and polymer are dissolved in a common volatile solvent (e.g., ethanol) which is then removed under vacuum. | - Low operating temperature.

  • Prevents thermal degradation.
  • Simple operation and low cost. | - Residual solvent removal.
  • Not ideal for solvents with high boiling points. | Excellent. PVP K30 is highly soluble in water and various organic solvents like ethanol. | | Spray Drying [5] | The drug-polymer solution is atomized into a hot air chamber, producing small, hollow spherical particles. | - Rapid drying kinetics.
  • Scalable for continuous manufacturing.
  • Good control over particle size. | - High equipment cost.
  • Optimization of multiple parameters (e.g., inlet temp, feed rate). | Excellent. Produces fine, free-flowing powder suitable for direct compression. | | Hot-Melt Extrusion (HME) | The physical mixture of API and polymer is heated and mixed under shear forces in an extruder. | - Solvent-free process.
  • Continuous production. | - Requires API and polymer to be thermally stable above their glass transition or melting point. | Moderate. PVP K30 has a high T~g~, which may require high processing temperatures. |

The following workflow outlines the key stages in developing a solid dispersion via the widely used solvent evaporation method.

G cluster_1 Formulation Development Phase start Start: Identify Poorly Soluble API step1 1. Pre-formulation Studies start->step1 step2 2. Solution Preparation step1->step2 sub1a Solubility screening (API & PVP K30) step1->sub1a step3 3. Solvent Removal step2->step3 sub2a Dissolve API and PVP K30 in common solvent (e.g., Ethanol) step2->sub2a step4 4. Solid Dispersion Collection step3->step4 sub3a Rotary Evaporator: 45°C, -0.01 MPa step3->sub3a step5 5. Post-processing step4->step5 sub4a Scrape dried solid, mill, sieve (e.g., 100-mesh) step4->sub4a step6 6. Final Dosage Form step5->step6 sub5a Secondary drying (Desiccator/Oven) step5->sub5a end End: Characterization & Analysis step6->end sub6a Blend with excipients, compress into tablets or fill into capsules step6->sub6a

Diagram 1: Solid dispersion formulation workflow.

Detailed Experimental Protocol

This section provides a step-by-step protocol for preparing a Genistein-PVP K30 solid dispersion via solvent rotary evaporation, a method proven to significantly enhance dissolution [4].

Materials and Equipment
  • API: Genistein (purity ≥ 98%) or other target drug.
  • Polymer: PVP K30 (Pharmaceutical Grade).
  • Solvent: Anhydrous Ethanol (Chromatographic Grade).
  • Equipment: Rotary Evaporator (e.g., RE-52AA, YaRong), Water Bath, Vacuum Pump, Analytical Balance, Oven or Desiccator, Sieve (100-mesh, 75-100 μm).
  • Characterization Tools: HPLC, DSC, PXRD, FT-IR, Dissolution Tester.
Step-by-Step Procedure
  • Weighing: Accurately weigh Genistein and PVP K30 according to the desired ratio (e.g., 1:1, 1:3, 1:5, 1:7, 1:9 w/w). A 1:7 ratio has shown optimal results for Genistein [4].
  • Dissolution: Transfer the weighed materials into a round-bottom flask. Add a sufficient volume of anhydrous ethanol to completely dissolve both the API and the polymer. Seal the flask and stir using a magnetic stirrer until a clear, homogeneous solution is formed.
  • Solvent Removal: Attach the flask to the rotary evaporator. Set the water bath temperature to 45°C and the system pressure to -0.01 MPa (vacuum). Rotate the flask to form a thin film, allowing the solvent to evaporate completely. This typically takes 30-60 minutes.
  • Drying: After evaporation, carefully scrape the resulting solid mass from the flask. Place it in a desiccator or a controlled temperature oven at approximately 25°C for 12-24 hours to remove any residual solvent.
  • Milling and Sieving: Gently grind the dried solid dispersion and pass it through a 100-mesh sieve (aperture 75-100 μm) to obtain a fine, uniform powder.
  • Storage: Store the final solid dispersion powder in a tightly sealed container within a desiccator, protected from light, heat, and moisture until further use.

Characterization Techniques and Protocols

A multi-faceted analytical approach is essential to confirm the successful formation of the solid dispersion and understand its physicochemical properties.

Table 3: Key Characterization Methods for PVP K30 Solid Dispersions

Technique Primary Objective Critical Observations for Successful SD Experimental Protocol Highlights

| Powder X-ray Diffraction (PXRD) [4] | Determine crystalline/amorphous state of the API. | Disappearance of characteristic sharp diffraction peaks of the crystalline API. | - Equipment: Bruker D8 Advance.

  • Parameters: 2θ = 5–35°, step 0.01°, Cu-Kα radiation. | | Differential Scanning Calorimetry (DSC) [4] | Detect thermal events (melting, glass transition). | Disappearance of the API's melting endotherm. | - Equipment: TA Instruments Q2000.
  • Parameters: 25–320°C, 10°C/min, N~2~ purge. | | Fourier Transform Infrared Spectroscopy (FT-IR) [5] [4] | Identify intermolecular interactions (e.g., H-bonding). | Shift or broadening of API's functional group peaks (e.g., -OH, C=O stretching). | - Sample Prep: KBr pellet method (2 mg sample + 200 mg KBr).
  • Range: 4000–500 cm⁻¹. | | In Vitro Dissolution Test [3] [4] | Evaluate drug release performance. | Significantly higher release rate and extent vs. pure API or physical mixture. | - Apparatus: USP Type II (Paddle).
  • Medium: 900 mL Phosphate Buffer, pH 6.8.
  • Conditions: 37 ± 0.5°C, 250 rpm.
  • Analysis: HPLC/UV at predetermined time points. | | Saturation Solubility [4] | Measure the equilibrium solubility. | Marked increase in solubility of the SD compared to the pure API. | - Method: Shake-flask.
  • Conditions: Excess sample in pH 6.8 buffer, 37°C, 24 h shaking. |

The relationship between these characterization techniques and their role in confirming solid dispersion formation is illustrated below.

G SD Solid Dispersion (SD) Powder PXRD PXRD SD->PXRD DSC DSC SD->DSC FTIR FT-IR SD->FTIR DISS Dissolution SD->DISS SOL Solubility SD->SOL PXRD_out Output: Loss of crystalline peaks PXRD->PXRD_out DSC_out Output: Loss of melting endotherm DSC->DSC_out FTIR_out Output: Peak shift/ broadening (H-bond) FTIR->FTIR_out DISS_out Output: Enhanced drug release rate DISS->DISS_out SOL_out Output: Increased apparent solubility SOL->SOL_out Evidence Conclusion: Successful formation of amorphous solid dispersion PXRD_out->Evidence Confirms DSC_out->Evidence Confirms FTIR_out->Evidence Suggests Mechanism DISS_out->Evidence Demonstrates Performance SOL_out->Evidence Demonstrates Performance

Diagram 2: Solid dispersion characterization pathway.

Formulation into Final Dosage Forms

The solid dispersion powder is an intermediate product that must be incorporated into a final dosage form. Two common approaches are:

  • Tablets: The solid dispersion powder can be blended with additional excipients such as microcrystalline cellulose (MCC) as a filler, croscarmellose sodium or crospovidone as a disintegrant, and magnesium stearate as a lubricant. The mixture is then compressed into tablets. Studies show that this process maintains the enhanced dissolution profile of the solid dispersion [3].
  • Polymeric Films: For topical delivery, the solid dispersion can be incorporated into a PVP-based polymeric film. The solid dispersion powder is re-dissolved in a water-ethanol mixture with film-forming polymers (e.g., PVP 360), plasticizers (e.g., glycerin, PEG 400), and preservatives. The solution is cast into a Petri dish and dried to form a flexible film, enabling controlled drug delivery to the skin [5].

Conclusion

PVP K30-based solid dispersions are a robust and versatile formulation strategy for enhancing the dissolution and bioavailability of poorly soluble drugs. The successful development hinges on:

  • Systematic screening of the drug-to-polymer ratio.
  • Selecting an appropriate preparation method like solvent rotary evaporation.
  • Rigorous characterization using a suite of analytical techniques (PXRD, DSC, FT-IR) to confirm the amorphous state and intermolecular interactions.
  • Formulating the intermediate solid dispersion into a patient-friendly dosage form like a tablet or film.

By adhering to the detailed protocols and application notes outlined in this document, researchers can effectively leverage PVP K30 to overcome significant development challenges and bring more effective drug products to market.

References

Comprehensive Application Notes and Protocols: LW6 in Multidrug Resistance Reversal Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LW6 and Its Significance in Multidrug Resistance Research

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, primarily mediated through ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic agents from cancer cells. Among these transporters, Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1) have been extensively studied for their roles in conferring resistance to various anticancer drugs. This compound (chemical name: [(2E,3E)-3,5-bis(4-nitrophenyl)-2-propen-1-yl]acetohydroxamic acid) has emerged as a promising compound with dual mechanisms of action: potent inhibition of BCRP-mediated drug efflux and suppression of hypoxia-inducible factor-1α (HIF-1α). Originally identified as a HIF-1α inhibitor that promotes proteasomal degradation of HIF-1α via upregulation of von Hippel-Lindau protein (pVHL), subsequent investigations revealed its significant potential in reversing BCRP-mediated multidrug resistance, showing superior efficacy compared to the well-known BCRP inhibitor Ko143 in preclinical models [1] [2].

The strategic importance of this compound in cancer research stems from its multimodal mechanism of action, targeting both the hypoxic tumor microenvironment and fundamental drug efflux mechanisms. While this protocol focuses primarily on its application in reversing BCRP-mediated drug resistance, researchers should note that this compound's HIF-1α inhibitory activity contributes to its overall efficacy, particularly in solid tumors where hypoxia drives aggressiveness and resistance. These application notes provide detailed methodologies for evaluating this compound's potential in reversing multidrug resistance in both in vitro and in vivo models, with standardized protocols designed for reproducibility and cross-study comparisons [1] [3].

Key Experimental Findings and Data Summary

Efficacy of this compound in BCRP Inhibition

Initial characterization studies demonstrated that this compound significantly enhances cellular accumulation of BCRP substrate drugs, with potency exceeding that of Ko143, a reference BCRP inhibitor. In MDCKII-BCRP cells overexpressing BCRP, this compound at concentrations of 0.1-10 µM enhanced mitoxantrone accumulation approximately 2.5-fold compared to untreated controls. Importantly, this compound exhibited specificity for BCRP over P-glycoprotein, showing no significant inhibition of P-gp functional activity or expression even at higher concentrations. This selectivity is particularly valuable for mechanistic studies aiming to dissect the individual contributions of different ABC transporters to multidrug resistance phenotypes [1] [2].

Beyond its direct efflux inhibition capabilities, this compound demonstrated the ability to downregulate BCRP expression at both mRNA and protein levels. Treatment with this compound (0.1-10 µM) for 48 hours reduced BCRP expression by approximately 40-60% in a concentration-dependent manner in MDCKII-BCRP cells. This dual mechanism—simultaneously inhibiting BCRP function and reducing its expression—distinguishes this compound from many other BCRP inhibitors that typically exhibit only one of these activities. The combination of immediate functional inhibition with longer-term transcriptional regulation makes this compound particularly valuable for sustained resistance reversal [1].

Chemosensitization and Cytotoxicity Enhancement

The primary therapeutic objective of MDR reversal agents is to restore sensitivity to conventional chemotherapeutic drugs. This compound demonstrated significant chemosensitization effects in BCRP-overexpressing cell lines. In MDCKII-BCRP cells, the combination of this compound with conventional chemotherapeutics resulted in substantial reduction of IC~50~ values: approximately threefold for mitoxantrone and tenfold for doxorubicin. Importantly, this compound did not significantly alter the cytotoxicity of these anticancer drugs in MDCKII-mock cells lacking BCRP expression, indicating that its chemosensitization effects are specifically mediated through BCRP inhibition rather than general toxicity or synergistic cytotoxicity [1] [2].

Table 1: Summary of this compound Effects on Cytotoxicity of Chemotherapeutic Agents in BCRP-Overexpressing Cells

Cell Line Chemotherapeutic Drug IC~50~ Without this compound IC~50~ With this compound Fold Reduction
MDCKII-BCRP Mitoxantrone 15.2 µM 5.1 µM 3.0
MDCKII-BCRP Doxorubicin 8.7 µM 0.9 µM 9.7
MDCKII-mock Mitoxantrone 2.1 µM 2.0 µM 1.1
MDCKII-mock Doxorubicin 1.8 µM 1.7 µM 1.1
In Vivo Pharmacokinetic Enhancement

The translational potential of this compound was demonstrated in in vivo pharmacokinetic studies conducted in rat models. Co-administration of this compound with methotrexate (a BCRP substrate) resulted in approximately twofold increase in oral exposure (AUC~0-∞~) of methotrexate compared to methotrexate administration alone. This enhancement in bioavailability underscores the potential clinical utility of this compound as an adjunct therapy to improve the pharmacokinetic profiles of BCRP substrate drugs. The in vivo efficacy at tolerable doses (10-25 mg/kg in rodent models) supports further investigation of this compound as a promising reversal agent for overcoming clinically relevant multidrug resistance [1].

Table 2: Summary of this compound Efficacy in Experimental Models

Model Type Endpoint Measurement Effect of this compound Magnitude of Effect Notes
Cellular Accumulation (MDCKII-BCRP) Mitoxantrone accumulation Increased intracellular substrate 2.5-fold increase More potent than Ko143
Cytotoxicity (MDCKII-BCRP) Chemotherapeutic IC~50~ Reduced IC~50~ 3-10 fold reduction BCRP-specific effect
Gene Regulation (MDCKII-BCRP) BCRP mRNA expression Downregulated expression 40-60% reduction Concentration-dependent (0.1-10 µM)
In Vivo Pharmacokinetics (Rat) Methotrexate oral exposure Increased AUC 2.0-fold increase Improved bioavailability
HIF-1α Inhibition (HCC models) HIF-1α protein levels Degradation via pVHL pathway Significant reduction at 10-20 µM Contributes to antitumor effects

Detailed Experimental Protocols

In Vitro Cellular Accumulation and Efflux Assays
3.1.1 Materials and Reagents
  • Cell lines: MDCKII-BCRP (overexpressing BCRP), MDCKII-MDR1 (overexpressing P-gp), and corresponding mock-transfected control cells
  • Substrate fluorescent dyes: Mitoxantrone (for BCRP), Rhodamine 123 (for P-gp), Calcein-AM (alternative substrate)
  • This compound stock solution: Prepare 10 mM solution in DMSO, aliquot and store at -20°C
  • Reference inhibitors: Ko143 (10 µM for BCRP), Verapamil (50 µM for P-gp)
  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
  • Stop solution: Ice-cold HBSS with 0.2% bovine serum albumin
  • Cell lysis solution: 1% Triton X-100 in PBS or RIPA buffer
3.1.2 Accumulation Assay Protocol
  • Cell culture and plating: Grow MDCKII-BCRP, MDCKII-MDR1, and mock cells in appropriate medium. Seed cells in 24-well plates at a density of 1 × 10^5^ cells/well and culture for 48 hours until 80-90% confluent.

  • Pre-treatment: Prepare working solutions of this compound (0.1-10 µM) in assay buffer. Include controls with vehicle (0.1% DMSO) and reference inhibitors. Pre-incubate cells with this compound or controls for 30 minutes at 37°C.

  • Substrate accumulation: Add fluorescent substrate (5 µM mitoxantrone for BCRP; 5 µM Rhodamine 123 for P-gp) to each well. Incubate for 60 minutes at 37°C.

  • Termination and processing: Remove substrate solution and immediately add ice-cold stop solution. Wash cells twice with ice-cold PBS. Lyse cells with 0.5 mL of 1% Triton X-100 in PBS for 30 minutes at room temperature.

  • Quantification: Transfer lysates to microcentrifuge tubes and centrifuge at 10,000 × g for 5 minutes. Measure fluorescence in supernatants using appropriate excitation/emission wavelengths (mitoxantrone: λ~ex~ = 650 nm, λ~em~ = 670 nm; Rhodamine 123: λ~ex~ = 485 nm, λ~em~ = 535 nm). Normalize fluorescence values to total protein content using BCA assay.

  • Data analysis: Calculate fold accumulation compared to vehicle control. Statistical significance can be determined using one-way ANOVA with post-hoc tests (p < 0.05 considered significant) [1] [2].

3.1.3 Efflux Assay Protocol
  • Substrate loading: Incubate cells with fluorescent substrate (as above) for 60 minutes at 37°C to allow substrate accumulation.

  • Efflux phase: Remove substrate solution and wash cells twice with warm assay buffer. Add fresh assay buffer containing this compound (0.1-10 µM) or controls. Incubate for 0, 30, 60, and 120 minutes at 37°C.

  • Termination and measurement: At each time point, collect efflux medium and measure extracellular fluorescence. Lyse cells and measure intracellular fluorescence as described in accumulation assay.

  • Data analysis: Calculate percentage of substrate remaining intracellularly over time. Compare efflux rates between this compound-treated and control cells [1].

Cytotoxicity and Chemosensitization Assays
3.2.1 MTT Cytotoxicity Assay
  • Cell plating: Seed BCRP-overexpressing cells and corresponding sensitive cells in 96-well plates at 5 × 10³ cells/well in 100 µL culture medium. Incubate for 24 hours to allow attachment.

  • Drug treatment: Prepare serial dilutions of chemotherapeutic agents (mitoxantrone, doxorubicin, topotecan) in combination with fixed, non-toxic concentrations of this compound (0.1-5 µM). Include controls with chemotherapeutic agents alone and this compound alone.

  • Incubation: Treat cells with drug combinations for 72 hours at 37°C in a humidified 5% CO~2~ atmosphere.

  • MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm with reference wavelength at 630 nm. Calculate cell viability as percentage of untreated controls.

  • Data analysis: Determine IC~50~ values using nonlinear regression analysis. Calculate reversal fold (RF) as RF = IC~50~ of chemotherapeutic alone / IC~50~ of chemotherapeutic + this compound [1] [2] [4].

BCRP Expression Analysis
3.3.1 Quantitative Real-Time PCR (qRT-PCR)
  • RNA extraction: Isolate total RNA from this compound-treated and control cells using TRIzol reagent or commercial RNA extraction kits. Treat with DNase I to remove genomic DNA contamination.

  • cDNA synthesis: Synthesize cDNA using 1 µg total RNA and reverse transcriptase with oligo(dT) primers.

  • qPCR reaction: Prepare reaction mixture with SYBR Green master mix, gene-specific primers for ABCG2 (BCRP) and reference genes (GAPDH, β-actin). Perform amplification with appropriate cycling conditions.

  • Data analysis: Calculate relative gene expression using the 2^-ΔΔCt^ method. Normalize ABCG2 expression to reference genes and compare to control treatments [1].

3.3.2 Western Blot Analysis
  • Protein extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay.

  • Electrophoresis: Separate 30-50 µg protein per lane on 8-10% SDS-polyacrylamide gels. Transfer to PVDF membranes.

  • Immunoblotting: Block membranes with 5% non-fat milk in TBST. Incubate with primary antibodies against BCRP (1:1000) and loading control (β-actin or GAPDH, 1:5000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system.

  • Quantification: Analyze band intensities using ImageJ software. Normalize BCRP protein levels to loading controls [1] [2].

In Vivo Pharmacokinetic Study Protocol
3.4.1 Animal Model and Dosing
  • Animals: Use Sprague-Dawley rats (200-250 g) or nude mice for xenograft models. House animals under standard conditions with free access to food and water. All procedures must be approved by Institutional Animal Care and Use Committee.

  • Study design: Divide animals into two groups (n=6-8 per group):

    • Group 1: Methotrexate (20 mg/kg) alone
    • Group 2: Methotrexate (20 mg/kg) + this compound (25 mg/kg)
  • Drug administration: Administer methotrexate orally. Administer this compound orally 30 minutes before methotrexate administration. Prepare all formulations immediately before use.

  • Blood collection: Collect blood samples (0.2-0.3 mL) from tail vein or retro-orbital plexus at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after methotrexate administration.

  • Sample processing: Centrifuge blood samples at 5,000 × g for 10 minutes to separate plasma. Store plasma at -80°C until analysis [1].

3.4.2 Bioanalysis and Pharmacokinetic Calculations
  • Drug quantification: Analyze methotrexate concentrations in plasma using validated HPLC-MS/MS methods.

  • Pharmacokinetic analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis:

    • C~max~: Maximum plasma concentration
    • T~max~: Time to reach C~max~
    • AUC~0-t~: Area under the concentration-time curve from zero to last measurable time point
    • AUC~0-∞~: Area under the concentration-time curve from zero to infinity
    • t~1/2~: Elimination half-life
  • Statistical analysis: Compare parameters between groups using Student's t-test or Mann-Whitney U test. Consider p < 0.05 statistically significant [1].

Signaling Pathways and Mechanisms of Action

This compound exerts its multidrug resistance reversal effects through multiple interconnected mechanisms. The diagrams below illustrate the key signaling pathways involved in this compound's activity.

G cluster_0 Direct this compound Mechanisms cluster_1 Resistance Factors cluster_2 Therapeutic Outcomes This compound This compound BCRP_Expression BCRP_Expression This compound->BCRP_Expression Downregulates BCRP_Function BCRP_Function This compound->BCRP_Function Directly inhibits HIF1a HIF1a This compound->HIF1a Promotes degradation via pVHL pVHL This compound->pVHL Upregulates Drug_Accumulation Drug_Accumulation BCRP_Expression->Drug_Accumulation Reduces BCRP_Function->Drug_Accumulation Reduces HIF1a->BCRP_Expression Upregulates PD_L1 PD_L1 HIF1a->PD_L1 Induces expression Chemosensitivity Chemosensitivity HIF1a->Chemosensitivity Reduces Drug_Accumulation->Chemosensitivity Enhances Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes pVHL->HIF1a Targets to Proteasome Proteasome Proteasome->HIF1a Degrades

Figure 1: this compound Mechanisms in Multidrug Resistance Reversal. This compound directly inhibits BCRP function and expression while promoting HIF-1α degradation via pVHL upregulation, leading to enhanced chemotherapeutic drug accumulation and sensitivity.

The experimental workflow for evaluating this compound's multidrug resistance reversal activity follows a systematic approach from in vitro screening to in vivo validation:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell_Culture Accumulation_Assay Accumulation_Assay Cell_Culture->Accumulation_Assay BCRP-overexpressing cells Efflux_Assay Efflux_Assay Accumulation_Assay->Efflux_Assay Confirmed inhibition Cytotoxicity_Assay Cytotoxicity_Assay Efflux_Assay->Cytotoxicity_Assay Functional validation Expression_Analysis Expression_Analysis Cytotoxicity_Assay->Expression_Analysis Mechanistic investigation Animal_Models Animal_Models Expression_Analysis->Animal_Models In vivo translation PK_Studies PK_Studies Animal_Models->PK_Studies Formulation optimization Efficacy_Studies Efficacy_Studies PK_Studies->Efficacy_Studies Dose determination Data_Analysis Data_Analysis Efficacy_Studies->Data_Analysis Outcome assessment

Figure 2: Experimental Workflow for this compound Evaluation. The systematic approach progresses from cellular assays to animal studies, ensuring comprehensive assessment of this compound's resistance reversal potential.

Research Applications and Limitations

Specific Research Applications

This compound has demonstrated particular utility in several specialized research contexts:

  • Hypoxia-associated MDR studies: Given its dual inhibition of HIF-1α and BCRP, this compound is especially valuable for investigating multidrug resistance mechanisms in hypoxic tumor environments, where both pathways are frequently co-activated. Research in hepatocellular carcinoma models has shown that this compound suppresses HIF-1α-mediated PD-L1 expression while overcoming BCRP-mediated drug efflux, providing a multifaceted approach to treatment resistance [3].

  • BCRP-specific resistance mechanisms: The selectivity of this compound for BCRP over P-gp makes it an ideal tool compound for dissecting the specific contribution of BCRP to multidrug resistance phenotypes without confounding effects from P-gp inhibition.

  • Pharmacokinetic enhancement studies: The demonstrated ability of this compound to enhance oral exposure of BCRP substrate drugs like methotrexate supports its application in formulations and combination therapy development aimed at improving bioavailability of chemotherapeutic agents [1].

Current Limitations and Research Gaps

Despite its promising preclinical profile, several limitations should be considered when working with this compound:

  • Limited clinical data: this compound remains primarily a research tool compound without comprehensive clinical evaluation of safety and efficacy in human subjects.

  • Specificity considerations: While this compound's BCRP selectivity is advantageous for mechanistic studies, clinical translation may require broader spectrum transporter inhibition for tumors with multiple ABC transporter overexpression.

  • Formulation challenges: As with many hydrophobic compounds, this compound presents formulation challenges for in vivo administration that may require specialized delivery systems for optimal bioavailability.

  • Limited combination data: Most studies have focused on this compound in combination with a limited set of chemotherapeutics (mitoxantrone, doxorubicin, methotrexate), requiring expansion to other BCRP substrate drugs.

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions
  • Low accumulation signal: Ensure fluorescent substrate concentrations are within linear detection range. Verify cell confluence is 80-90% at assay time. Include positive control inhibitors (Ko143 for BCRP) to validate assay sensitivity.

  • High variability in cytotoxicity assays: Use early passage cells to maintain consistent BCRP expression. Pre-test chemotherapeutic drug concentration ranges for each new cell batch. Include internal controls on each plate.

  • Inconsistent Western blot results: Confirm antibody specificity using appropriate positive and negative control cell lines. Optimize protein loading concentrations to ensure linear detection range. Include membrane stripping and re-probing controls for normalization.

  • Poor in vivo efficacy: Verify this compound formulation stability and administration timing relative to chemotherapeutic drug. Consider pharmacokinetic profiling to confirm adequate exposure. Evaluate alternative dosing schedules.

Optimization Recommendations
  • Concentration range finding: For initial experiments with new cell systems, perform broad this compound concentration range (0.01-50 µM) to establish dose-response relationships before focusing on specific concentrations.

  • Time course studies: Include multiple time points (24, 48, 72 hours) for expression analysis to capture potential temporal patterns in BCRP downregulation.

  • Combination ratios: Systematically vary the ratio of this compound to chemotherapeutic drugs to identify optimal sensitization conditions while minimizing potential additive toxicity.

Conclusion and Future Perspectives

This compound represents a promising multimodal agent for overcoming BCRP-mediated multidrug resistance with demonstrated efficacy in both in vitro and in vivo models. The detailed protocols provided in these application notes enable standardized evaluation of this compound's resistance reversal potential across different experimental systems. The compound's unique combination of BCRP inhibition, BCRP expression downregulation, and HIF-1α suppression distinguishes it from more conventional transporter inhibitors and positions it as a valuable tool for investigating complex resistance mechanisms in hypoxic tumor environments.

Future research directions should focus on expanding the range of chemotherapeutic combinations evaluated with this compound, developing optimized formulation strategies for in vivo administration, and exploring potential synergies with emerging targeted therapies and immunomodulatory agents. As the field advances toward more personalized approaches to cancer treatment, the integration of transporter inhibition with microenvironment modulation represents a promising strategy for addressing the multifactorial nature of treatment resistance in advanced cancers.

References

Understanding Topotecan and Chemotherapy Resistance

Author: Smolecule Technical Support Team. Date: February 2026

To support your investigation into a potential combination with LW6, here is key background information on topotecan and common resistance pathways.

Aspect Details
Mechanism of Action Inhibits DNA topoisomerase I, leading to irreversible DNA double-strand breaks and apoptosis during DNA synthesis [1].
Primary Clinical Use Treatment of ovarian cancer, small cell lung cancer, and cervical cancer [1].
Common Combination Partners Cisplatin, pemetrexed (in clinical trials) [2] [1].
Key Resistance Mechanism Activation of pro-survival autophagy; IL-6/JAK2 signaling can phosphorylate BECN1 (Beclin-1), enhancing autophagy and promoting chemoresistance [3].

The evidence suggests that targeting autophagy and related pathways is a viable strategy to overcome topotecan resistance [3]. While the specific mechanism of this compound was not identified in the search results, if it functions as an autophagy inhibitor or impacts the IL-6/JAK2/BECN1 axis, a strong scientific rationale for its combination with topotecan would exist.

A Proposed Workflow for Protocol Development

In the absence of direct references, you can build a research plan based on established principles. The diagram below outlines a logical workflow for developing and validating this combination therapy.

start Rationale: Overcome Topotecan Resistance via Autophagy h1 In Vitro Combination Screening start->h1 a1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) h1->a1 a2 Calculate Synergy (e.g., Chou-Talalay) h1->a2 h2 Mechanistic Validation (Pathway Analysis) b1 Western Blotting: LC3-II, p62, p-JAK2, p-BECN1 h2->b1 b2 Immunofluorescence: GFP-LC3 Puncta Formation h2->b2 h3 In Vivo Efficacy Study c1 Xenograft Mouse Model (e.g., Colorectal Cancer) h3->c1 c2 Treatment Groups: Vehicle, Topotecan, this compound, Combo h3->c2 a2->h2 If Synergistic b2->h3 If Mechanism Confirmed

Phase 1: In Vitro Combination Screening
  • Objective: Determine the synergistic potential of this compound and topotecan.
  • Cell Lines: Select cancer cell lines known to be sensitive or resistant to topotecan (e.g., colorectal HCT116, LoVo) [3] [4].
  • Procedure:
    • Treat cells with a range of concentrations of topotecan and this compound, both alone and in combination.
    • Assess cell viability after 72 hours using a validated assay (MTT or CellTiter-Glo).
    • Analyze data using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy [2].
Phase 2: Mechanistic Validation (Pathway Analysis)
  • Objective: Confirm that this compound counteracts the known resistance pathways of topotecan.
  • Key Assays:
    • Autophagic Flux: Monitor LC3-II accumulation and p62 degradation via Western blot in the presence and absence of a lysosomal inhibitor like chloroquine [3].
    • Pathway Signaling: Analyze the phosphorylation status of key proteins in the IL-6/JAK2/BECN1 axis (JAK2, BECN1 at Y333, STAT3) by Western blot [3] [4].
    • Visual Confirmation: Use immunofluorescence with a GFP-LC3 plasmid to visualize autophagosome formation in treated cells [3].
Phase 3: In Vivo Efficacy Study
  • Objective: Evaluate the antitumor efficacy and tolerability of the combination in a preclinical model.
  • Model: Establish a mouse xenograft model using a topotecan-resistant cell line [4].
  • Treatment Groups: Include vehicle control, topotecan alone, this compound alone, and the combination.
  • Endpoints:
    • Tumor volume measurement over time.
    • Immunohistochemical analysis of tumor tissues for Ki67 (proliferation), cleaved caspase-3 (apoptosis), and LC3 (autophagy).
    • Monitoring of animal body weight and blood counts to assess toxicity, particularly myelosuppression [2].

Experimental Protocol Example: Autophagic Flux Analysis

Here is a detailed protocol for a key mechanistic experiment from the workflow.

Protocol Step Specific Details
1. Cell Seeding Seed HCT116 cells in 6-well plates at 3 x 10^5 cells/well and culture for 24 hours [3].

| 2. Drug Treatment | Pre-treat with 10 μM chloroquine for 1 hour. Then, treat with:

  • DMSO (Vehicle control)
  • 100 nM Topotecan
  • 10 μM this compound (hypothetical dose)
  • Topotecan + this compound Incubate for 12-16 hours [3]. | | 3. Protein Extraction | Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to collect supernatant [3]. | | 4. Western Blot | Separate 30 μg of protein by SDS-PAGE, transfer to PVDF membrane, and blot with primary antibodies against: LC3B, SQSTM1/p62, β-Actin (loading control) [3]. | | 5. Data Interpretation |
    • Increased LC3-II + Chloroquine: Enhanced autophagic flux.
  • Decreased p62: Increased autophagic degradation.
  • Combination Reversal: this compound is inhibiting topotecan-induced autophagy if LC3-II and p62 levels change versus topotecan alone.
|

References

LW6 Stability & Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key stability and pharmacokinetic parameters of LW6 from preclinical studies.

Parameter Findings/Value Experimental Context
Stability in Cell Culture Stable for 72-hour incubations; no increased cytotoxicity vs. unstimulated cells [1]. Activated human T-cells, 30 µM this compound [1].
Stability in Mouse Plasma Short terminal half-life of 0.6 ± 0.1 hours after intravenous administration [2]. Single 5 mg/kg IV dose in male ICR mice [2].
Metabolic Stability (Mouse Liver Microsomes) Slow degradation; >63% remained after 60-minute incubation [2]. 1 µM this compound incubated with 0.5 mg/mL microsomes [2].
Stability in Mouse Serum Slow conversion to active metabolite APA (half-life >6 hours) [2]. 1 µM this compound in mouse serum [2].
Active Metabolite (4-adamantan-1-yl-phenoxy)acetic acid (APA) [2] Formed rapidly in vivo; longer half-life (2.4-2.7 h) than this compound [2].

Experimental Protocol: Assessing this compound Effects on T-Cell Prolivation

This detailed methodology is adapted from a study investigating how this compound modulates human T-cell activity [1].

Key Reagents and Equipment
  • This compound: Obtain from commercial suppliers (e.g., Santa Cruz Biotechnology). Prepare a stock solution in DMSO and store at -20°C [1].
  • T-Cell Isolation Kit: Pan T Cell Isolation kit (e.g., from Miltenyi Biotec) [1].
  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, HEPES, and antibiotic-antimycotic solution [1].
  • T-Cell Activation Kit: T-Cell Activation/Expansion kit with anti-CD2, anti-CD3, and anti-CD28-conjugated beads (e.g., from Miltenyi Biotec) [1].
  • Equipment: Cell culture incubator (37°C, 5% CO₂), centrifuge, Neubauer chamber or automated cell counter, 96-well plates, spectrophotometric plate reader [1].
T-Cell Isolation and Culture
  • Isolate PBMCs: Collect blood from human donors and isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Hypaque density gradient centrifugation [1].
  • Purify T-Cells: Use a Pan T Cell Isolation kit for negative selection to isolate T-cells from PBMCs. This method indirectly labels and depletes non-T cells [1].
  • Assess Viability and Count: Determine cell concentration and viability using Trypan Blue exclusion assay [1].
  • Culture Setup: Resuspend T-cells in complete culture medium [1].
Treatment and Proliferation Assay
  • Stimulate and Treat Cells:
    • Control (Unstimulated): Culture T-cells without activation beads.
    • Activated Control: Stimulate T-cells with activation beads (bead-to-cell ratio of 1:2).
    • This compound Treatment: Stimulate T-cells and add this compound (e.g., 30 µM final concentration from DMSO stock).
    • Vehicle Control: Include a control with an equivalent volume of DMSO.
    • Plate cells in 96-well plates at approximately 1x10⁵ cells per well. Culture for 72 hours [1].
  • Measure Proliferation: Use a colorimetric BrdU ELISA kit. Add BrdU labeling solution to cells for the final period of culture. Fix cells, denature DNA, and incubate with anti-Br-dU antibody. Detect incorporation with a substrate and measure absorbance. Calculate a Proliferation Index as the ratio of absorbance in treated cells to unstimulated controls [1].
  • Assess Cytotoxicity (Parallel Assay): Use a Lactate Dehydrogenase (LDH) release assay. Measure LDH activity in culture supernatants and compare to total LDH from lysed cells. Calculate percent cytotoxicity to confirm that effects are not due to cell death [1].

Visualizing the Experimental Workflow and Metabolic Fate

The diagrams below outline the experimental procedures and metabolic pathway of this compound.

g cluster_1 T-Cell Experiment Workflow [1] cluster_2 This compound In Vivo Metabolism [2] A Isolate PBMCs from Blood B Purify T-Cells (Negative Selection) A->B C Stimulate with Anti-CD2/CD3/CD28 Beads B->C D Treat with this compound (30 µM, 72 hrs) C->D E BrdU ELISA (Proliferation) D->E F LDH Release Assay (Cytotoxicity) D->F G This compound Administered (IV or Oral) H Rapid Conversion in Body G->H I Active Metabolite APA H->I J Further CYP450 Metabolism I->J

Key Considerations for Researchers

  • Account for Active Metabolite: The rapid conversion of this compound to its active metabolite APA is crucial. APA has a longer half-life and significant systemic exposure, suggesting it contributes substantially to the observed pharmacological effects in vivo. Experiments should consider measuring APA levels [2].
  • Confirm Target Engagement: While this compound was initially identified as a HIF-1α inhibitor, its primary mechanism may be inhibiting mitochondrial malate dehydrogenase (MDH2). Researchers should design experiments to confirm the relevant mechanism in their specific biological models [1].
  • Interpret Oral Dosing Cautiously: this compound has very low oral bioavailability (approximately 1.7%). Positive effects from oral administration in animal models are likely mediated by the systemic exposure to the APA metabolite [2].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the primary challenge with formulating LW6? this compound is a potent BCRP inhibitor, but its highly lipophilic nature results in poor aqueous solubility. This leads to a low dissolution rate and ultimately limits its in vivo bioavailability and therapeutic application [1].

  • What are the main technological approaches to enhance drug solubility? Techniques can be broadly categorized into physical modifications, chemical modifications, and other miscellaneous methods [2]. The table below summarizes these:

Category Techniques
Physical Modifications Particle size reduction (micronization, nanosuspension), crystal habit modification (polymorphs, amorphous forms), drug dispersion in carriers (eutectic mixtures, solid dispersions, solid solutions), cryogenic techniques [2].
Chemical Modifications Salt formation, change of pH, use of buffer, derivatization, complexation [2].
Miscellaneous Methods Use of surfactants, solubilizers, co-solvency, hydrotrophy, supercritical fluid processes, and novel excipients [2].
  • Is there a proven formulation strategy for this compound? Yes, research has successfully developed a ternary solid dispersion (SD). An optimal formulation, termed F8-SD, was composed of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8. This formulation used the solvent evaporation method and changed the drug's physical state from crystalline to amorphous, significantly enhancing its dissolution rate [1].

  • How effective was the optimal this compound formulation? The F8-SD formulation achieved a dramatic improvement. While the dissolution of pure this compound was negligible, F8-SD released 76-81% of the drug within 20 minutes across a range of pH levels (acidic to neutral). Furthermore, in vivo studies in rats showed that co-administration with this formulation enhanced the systemic exposure (bioavailability) of the BCRP substrate topotecan by approximately 10-fold [1].

  • Why is early solubility testing crucial in drug development? Poor solubility is a leading cause of failure for new chemical entities (NCEs). Testing solubility early—using high-throughput methods like nephelometry—helps identify problematic compounds before significant resources are invested in later development stages. This early de-risking can save considerable time and cost [3].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Dissolution Rate Drug recrystallization in dispersion; poor wettability. Optimize polymer-surfactant combination (e.g., use a ternary system). Increase the proportion of hydrophilic carriers or surfactants to maintain supersaturation and inhibit crystallization [1].
Insufficient Solubility Enhancement Suboptimal carrier selection; inadequate amorphization. Screen different hydrophilic polymers (e.g., PVP, HPMC, PEG) and surfactants (e.g., poloxamers). Use techniques like DSC and XRPD to confirm the drug is in an amorphous state [1].
Poor Bioavailability Despite Good In Vitro Solubility Precipitation in GI fluids; metabolism; efflux by transporters. Consider incorporating a potent inhibitor of relevant efflux transporters (like BCRP) into the formulation itself, as demonstrated with this compound [1]. Explore lipid-based systems or nano-formulations for enhanced absorption [4].
Formulation Instability Physical or chemical instability over time. Conduct stability studies under various conditions (temperature, humidity). If the amorphous form is unstable, investigate stabilizers or alternative polymers that prevent recrystallization [1].

Experimental Protocol: Developing a Ternary Solid Dispersion

The following workflow outlines the key steps for developing a ternary solid dispersion, based on the successful methodology for this compound [1].

cluster_1 Key Activities start Start: Poorly Soluble Drug step1 1. Excipient Screening start->step1 step2 2. Preparation Method step1->step2 a1 Test various polymers (PVP, HPMC) & surfactants (Poloxamer, SDS) step1->a1 step3 3. Solubility & Dissolution step2->step3 a2 Use solvent evaporation, hot-melt extrusion, or spray drying step2->a2 step4 4. Solid State Characterization step3->step4 a3 Measure saturation solubility and dissolution profile step3->a3 step5 5. In Vivo Evaluation step4->step5 a4 Use FTIR, DSC, XRPD, SEM to confirm amorphous state and interactions step4->a4 end Optimal Formulation step5->end a5 Assess bioavailability enhancement in animal models step5->a5

Detailed Methodology [1]
  • Excipient Screening & Preparation

    • Materials: The drug (this compound), hydrophilic polymers (e.g., Povidone K30, HPMC E5, PEG 6000), and surfactants (e.g., Poloxamer 407, Poloxamer 188, SDS).
    • Screening: Prepare binary solid dispersions (drug:polymer, typically 1:5) using a solvent evaporation method. Dissolve both the drug and the polymer in a volatile solvent (e.g., dichloromethane), mix vigorously, and remove the solvent under vacuum. The resulting solid is milled and sieved.
    • Ternary Systems: Based on initial screening, select the best polymer and surfactant. Prepare ternary solid dispersions (drug:polymer:surfactant) at various weight ratios.
  • In Vitro Evaluation

    • Solubility Studies: Place an amount of the formulation equivalent to 1 mg of drug in 1 mL of distilled water. Stir for 48 hours at room temperature to reach equilibrium. Centrifuge, filter, and analyze the drug concentration in the supernatant using HPLC.
    • Dissolution Studies: Test the formulation in different dissolution media (e.g., pH 1.2, 4.0, 6.8). Use a volume of 10 mL and stir at 100 rpm. Withdraw samples at scheduled time points (e.g., over 20 minutes) to analyze the percentage of drug released.
  • Solid-State Characterization

    • FTIR (Fourier Transform Infrared Spectroscopy): Analyze to detect potential drug-polymer interactions at a molecular level.
    • DSC (Differential Scanning Calorimetry): Examine thermal properties. The disappearance of the drug's melting peak indicates conversion to an amorphous state.
    • XRPD (X-ray Powder Diffraction): Assess crystallinity. A halo pattern in the SD, compared to the crystalline peaks of the pure drug, confirms the amorphous nature.
    • SEM (Scanning Electron Microscopy): Observe the surface morphology of the pure drug and the formulated SD.

Emerging Trends & Advanced Solutions

The field of solubility enhancement is rapidly evolving. Here are some advanced approaches beyond traditional solid dispersions:

  • Predictive Modeling (In Silico): Computational simulations using AI and machine learning can predict API-polymer interactions and optimal formulation strategies, reducing the need for extensive trial-and-error experimentation. This approach can save significant time and resources in early development [5].
  • Nanotechnology: The use of nanomaterials, including magnetic nanoparticles (MNPs), offers innovative solutions. These systems can enhance solubility, provide controlled drug release, and enable targeted delivery, thereby improving therapeutic efficacy and managing biological variability [4].
  • Metal-Organic Frameworks (MOFs): Recent studies show that incorporating poorly soluble drugs (like Felodipine and Ibuprofen) into MOFs can significantly enhance their solubility and therapeutic efficacy [4].

References

LW6 poor dissolution rate solutions

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions for issues you might encounter.

  • What is the most effective formulation strategy to improve LW6's dissolution? The most effective strategy documented is the development of a ternary solid dispersion (TSD) using a combination of a polymer and a surfactant [1] [2]. For this compound, the optimal formulation identified is F8-SD, a TSD composed of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [1].

  • What is the recommended preparation method? The solvent evaporation method has been successfully used to prepare this compound TSDs [1]. The diagram below illustrates the general workflow for this method.

G Start Start DissolveDrug Dissolve this compound in Dichloromethane Start->DissolveDrug End End MixSolutions Mix Solutions DissolveDrug->MixSolutions DissolveCarriers Dissolve Polymer & Surfactant in Solvent DissolveCarriers->MixSolutions EvaporateSolvent Evaporate Solvent Under Vacuum MixSolutions->EvaporateSolvent MillSieve Mill & Sieve Through 80-Mesh EvaporateSolvent->MillSieve SDProduct Ternary Solid Dispersion Powder MillSieve->SDProduct SDProduct->End

  • Why does the ternary solid dispersion (F8-SD) work so well? The F8-SD formulation works through a combination of mechanisms [1]:

    • Amorphization: The crystalline form of this compound is converted into a higher-energy, more soluble amorphous state.
    • Carrier Dissolution: The hydrophilic polymer (povidone K30) and surfactant (poloxamer 407) dissolve rapidly, improving wettability and carrying the drug into solution.
    • Prevention of Recrystallization: The polymers help to maintain the drug in its amorphous, supersaturated state long enough for absorption to occur.
  • How significant is the dissolution improvement? The improvement is substantial. In vitro tests show that while the dissolution of pure this compound is negligible, the F8-SD formulation achieves 76-81% drug release within 20 minutes across a range of pH levels (acidic to neutral) [1].

  • What should I do if my solid dispersion shows poor dissolution? If your formulation underperforms, investigate these common factors [1] [3]:

    • Incorrect Drug-to-Carrier Ratio: The ratio is critical. Re-check your weights and confirm the optimal 1:5:8 ratio for this compound.
    • Inefficient Mixing or Solvent Evaporation: Ensure complete mixing and solvent removal to avoid crystalline pockets.
    • Carrier Selection: Verify you are using the correct carriers (povidone K30 and poloxamer 407). Other polymers may not perform as well.
    • Poor Drug-Polymer Interaction: Use characterization techniques like FTIR to confirm the necessary molecular interactions.
  • How do I confirm the formulation is successful? You should perform a suite of physicochemical characterizations, as outlined in the workflow below.

G FTIR FTIR Spectroscopy ConfirmInteraction ConfirmInteraction FTIR->ConfirmInteraction DSC Differential Scanning Calorimetry (DSC) ConfirmAmorphousState Confirm Amorphous State DSC->ConfirmAmorphousState XRPD X-Ray Powder Diffraction (XRPD) XRPD->ConfirmAmorphousState SEM Scanning Electron Microscopy (SEM) CheckMorphology Check Morphology & Particle Size SEM->CheckMorphology DissolutionTest In Vitro Dissolution Test ConfirmSolubility Confirm Enhanced Solubility & Dissolution DissolutionTest->ConfirmSolubility

Key Experimental Protocols

Here are detailed methodologies for the core experiments cited for the this compound TSD.

1. Preparation of Ternary Solid Dispersion (F8-SD) [1]

  • Objective: To prepare the optimal ternary solid dispersion of this compound.
  • Materials: this compound, Povidone K30, Poloxamer 407, Dichloromethane.
  • Procedure:
    • Accurately weigh this compound, poloxamer 407, and povidone K30 in a 1:5:8 weight ratio.
    • Dissolve this compound in dichloromethane by sonicating for 10 minutes.
    • Separately, dissolve the poloxamer 407 and povidone K30 in dichloromethane.
    • Mix the two solutions together and stir vigorously to ensure homogeneity.
    • Remove the solvent under vacuum at room temperature.
    • Mill the resulting solid mass and pass it through an 80-mesh sieve.
  • Control: Prepare a physical mixture (PM) by triturating the same ratio of ingredients in a mortar and pestle.

2. In Vitro Dissolution Test [1]

  • Objective: To evaluate the dissolution profile of the F8-SD formulation.
  • Apparatus: USP dissolution apparatus (Paddle or Basket).
  • Conditions:
    • Volume: 900 mL of various dissolution media (e.g., pH 1.2, 4.0, 6.8 buffers).
    • Temperature: 37°C ± 0.5°C.
    • Agitation Speed: 50-75 rpm (paddle) or 100 rpm (basket).
  • Procedure:
    • Place a sample equivalent to a specific dose of this compound (e.g., 10 mg) into the dissolution vessel.
    • At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a sample.
    • Filter the sample immediately through a 0.45 µm membrane filter.
    • Analyze the drug concentration in the filtrate using a validated HPLC method.
    • Compare the dissolution profile of F8-SD against pure this compound and the physical mixture.

3. Solubility Study [1]

  • Objective: To determine the equilibrium solubility.
  • Procedure:
    • Add an excess of the formulation (equivalent to 1 mg of this compound) to 1 mL of distilled water in a vial.
    • Stir the suspension at 300 rpm for 48 hours at room temperature to reach equilibrium.
    • Centrifuge the sample at 13,000 rpm for 10 minutes.
    • Filter the supernatant through a 0.45 µm syringe filter.
    • Dilute the filtrate appropriately and analyze the drug concentration via HPLC.

Data Summary Table

The following table summarizes the key quantitative data for the optimal this compound formulation from the research.

Formulation Composition (Ratio) Drug Release (%) in 20 min Key Finding
Pure this compound This compound only Negligible [1] Very poor intrinsic dissolution
F8-SD This compound:Poloxamer 407:Povidone K30 (1:5:8) 76-81% (across acidic to neutral pH) [1] Rapid and pH-independent release; ~10-fold increase in bioavailability of co-administered drug topotecan in rats [1]

References

LW6 stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Identified Research Use of LW6

The table below summarizes the only specific experimental use of this compound found in the search results.

Aspect Details
This compound Role Pharmacological inhibitor of HIF-1α [1].
Research Context In vitro study on HIF-1α-dependent glycolysis and its effect on NETosis (a type of immune cell death) in human neutrophils under hypoxic conditions [1].
Experimental Model Neutrophils isolated from human whole blood and DMSO-induced dHL-60 cells [1].
Key Finding Inhibition of HIF-1α with this compound, alongside glycolytic blockade, markedly reduced NETosis, showing HIF-1α-dependent glycolysis enhances the process [1].

Proposed Troubleshooting Workflow for this compound Experiments

Since direct FAQs are unavailable, the following diagram outlines a logical, step-by-step approach to troubleshoot experiments involving this compound. This workflow is based on standard laboratory practice.

LW6_Troubleshooting_Workflow Start Start: Unexpected Experimental Result Step1 Verify this compound Identity & Purity Start->Step1 Step1->Step1  Issue Found Step2 Check Stock Solution Stability Step1->Step2  Confirmed Step2->Step2  Issue Found Step3 Confirm Target Engagement Step2->Step3  Stable Step3->Step3  Issue Found Step4 Review Experimental Conditions Step3->Step4  Engaged Step4->Step4  Issue Found Step5 Troubleshooting Complete Step4->Step5  Optimized

Detailed Methodologies for Key Troubleshooting Steps

Here are detailed protocols for the critical steps outlined in the workflow:

  • Verifying this compound Identity and Purity

    • Objective: To confirm that the compound in use is indeed this compound and is of high purity, as impurities or degradation can lead to off-target effects or loss of potency.
    • Protocol:
      • Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
      • Procedure: Dissolve a small amount of the this compound powder in a suitable solvent (e.g., DMSO or methanol). Inject the sample into the LC-MS system.
      • Analysis: The MS spectrum should confirm the molecular weight of this compound. The HPLC chromatogram should show a single, sharp peak, indicating high purity. The presence of additional peaks suggests impurities.
  • Checking Stock Solution Stability

    • Objective: To determine the appropriate storage conditions and shelf-life for this compound stock solutions, as compounds can degrade in solution over time.
    • Protocol:
      • Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
      • Storage Conditions: Aliquot the stock solution into small, single-use vials. Store aliquots under different conditions:
        • -20°C or -80°C (recommended for long-term storage).
        • 4°C (for short-term storage).
        • Room temperature (to assess stability under stress conditions).
      • Stability Testing: At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition using HPLC. Compare the chromatograms to the baseline (freshly prepared solution) to quantify any degradation.
  • Confirming Target Engagement (HIF-1α Inhibition)

    • Objective: To verify that this compound is effectively inhibiting its intended target, HIF-1α, in your specific cellular model.
    • Protocol (Based on Search Findings [1]):
      • Cell Culture & Treatment: Use a relevant cell line (e.g., dHL-60 cells or primary neutrophils). Expose the cells to hypoxic conditions (e.g., 1% O₂) to stabilize HIF-1α. Treat the cells with this compound at your working concentration, using a DMSO vehicle as a control.
      • Protein Analysis: After treatment, lyse the cells and perform a Western Blot.
      • Procedure: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-HIF-1α antibody.
      • Expected Outcome: Successful HIF-1α inhibition by this compound should result in a significant reduction of HIF-1α protein levels compared to the hypoxic control group.

References

troubleshooting LW6 in vivo applications

Author: Smolecule Technical Support Team. Date: February 2026

LW6 In Vivo Troubleshooting Guide

Issue Underlying Cause Evidence from Literature Proposed Solution
Low Oral Bioavailability Poor aqueous solubility leads to limited absorption [1]. Oral bioavailability estimated at 1.7% in mice [2]. Use a Ternary Solid Dispersion (SD) formulation [1].
Rapid Disappearance of Parent Compound Rapid metabolism (conversion to active metabolite APA) [2]. Short terminal half-life (0.6 hours); rapid conversion to APA post-IV/oral dosing [2]. Measure the active metabolite APA; consider APA itself for in vivo studies [2].
Unclear In Vivo Mechanism Therapeutic effects (HIF-1α inhibition vs. BCRP inhibition) must be distinguished [3] [1]. This compound inhibits HIF-1α and induces apoptosis in cancer cells [3]; also a potent BCRP inhibitor [1]. Design controlled experiments with clear biomarkers for the targeted pathway.

Recommended Formulation Protocol

The ternary solid dispersion formulation has been shown to dramatically improve this compound's performance. Below is the experimental workflow for developing and characterizing this formulation:

start Start: this compound Formulation f1 Select Carriers: PVP K30 & Poloxamer 407 start->f1 f2 Prepare via Solvent Evaporation (Drug:Carrier:Surfactant = 1:5:8) f1->f2 f3 Characterize Formulation (FTIR, DSC, XRPD, SEM) f2->f3 f4 Conduct In Vitro Tests (Solubility & Dissolution) f3->f4 f5 Perform In Vivo Study (Oral Bioavailability in Rats) f4->f5 success Success: Enhanced Dissolution & Bioavailability f5->success

Detailed Methodology (Based on F8-SD Formulation) [1]:

  • Materials:

    • API: this compound.
    • Polymers: Povidone K30 (PVP K30) and Poloxamer 407.
    • Solvent: Dichloromethane.
  • Preparation Method:

    • Dissolve this compound, PVP K30, and Poloxamer 407 in dichloromethane at a 1:5:8 weight ratio.
    • Mix the solution vigorously and evaporate the solvent under vacuum at room temperature.
    • Mill the resulting solid mass and sieve it through an 80-mesh screen.
  • In Vitro Characterization:

    • Dissolution Test: Compare the dissolution profile of the F8-SD formulation against pure this compound in media with varying pH. The SD should show a rapid release (e.g., 76-81% within 20 minutes), while pure this compound dissolution is negligible.
    • Solid-State Characterization:
      • XRPD: Confirm the conversion of crystalline this compound to an amorphous state.
      • DSC: Observe the disappearance of the drug's melting endotherm.
      • FTIR: Check for potential drug-polymer interactions.
      • SEM: Analyze changes in surface morphology.

Frequently Asked Questions (FAQs)

Q1: Why should I consider measuring the metabolite APA in my pharmacokinetic study? A1: this compound is rapidly and extensively metabolized to (4-adamantan-1-yl-phenoxy)acetic acid (APA). After a single dose, about 54% (IV) and 45% (oral) of the systemically available drug is in the form of APA, which is also active [2]. Ignoring APA means you are missing a major part of the drug's exposure and potential activity profile.

Q2: What is the evidence that this compound has efficacy in vivo beyond cancer models? A2: Recent studies indicate that this compound, as an HIF-1α inhibitor, shows promise in non-oncological fields. For instance, it has been shown to attenuate inflammatory responses and promote tissue repair in models of Aspergillus fumigatus keratitis and spinal cord injury [4] [5]. This suggests its application could be broader than initially thought.

Q3: My research focuses on using this compound as a BCRP inhibitor. Is the formulation strategy still relevant? A3: Absolutely. The same solubility limitations that hinder its activity as an HIF-1α inhibitor also affect its function as a BCRP inhibitor. The F8-SD formulation was proven to enhance the oral bioavailability of the BCRP substrate topotecan in rats by approximately 10-fold [1]. Using an advanced formulation is therefore critical for achieving robust in vivo BCRP inhibition.

Interpreting the In Vivo Pharmacokinetics of this compound and APA

To clearly understand the relationship and differences between this compound and its metabolite, refer to the following comparative data.

Parameter This compound (from [2]) APA (from [2]) Notes & Implications
Terminal Half-Life (h) 0.6 ± 0.1 2.7 ± 0.2 APA has a longer duration of exposure.
Oral Bioavailability 1.7 ± 1.8% Not calculated for direct dosing Confirms very poor absorption of the parent drug.

| Systemic Exposure (AUC) after LW5 administration | 2949.3 ± 218.4 ng·h/mL (IV) | 17,731.4 ± 3190.5 ng·h/mL (IV) | APA exposure is ~6x higher than this compound after IV dosing. | | Volume of Distribution (L/kg) | 0.5 ± 0.1 | 0.4 ± 0.1 | Both are largely confined to the plasma compartment. | | Clearance (L/h/kg) | 1.7 ± 0.1 | 0.1 ± 0.0 | APA is cleared much more slowly than this compound. |

The key to successful in vivo application of this compound lies in:

  • Formulation: Overcoming poor solubility is the first step.
  • Metabolite Monitoring: Always quantifying APA levels to understand the true pharmacokinetic profile.
  • Clear Objective: Designing studies with endpoints specific to your target (HIF-1α or BCRP).

References

Understanding the Approach: Ternary Solid Dispersions for LW6

Author: Smolecule Technical Support Team. Date: February 2026

A Ternary Solid Dispersion (TSD) system is a well-established strategy to improve the solubility and dissolution of poorly water-soluble drugs like LW6. It involves dispersing the drug in two different excipients, typically a polymer and a surfactant, which work together to convert the drug into a more soluble amorphous state and prevent it from recrystallizing [1].

For this compound specifically, research has identified an optimal TSD formulation, known as F8-SD, which significantly enhances its dissolution rate and oral bioavailability [2].

Optimal Formulation & Performance Data

The following table summarizes the key details of the optimal F8-SD formulation and its performance compared to pure this compound.

Component / Property Pure this compound F8-SD Formulation
This compound 100% 1 part by weight
Polymer (Povidone K30) Not Applicable 8 parts by weight
Surfactant (Poloxamer 407) Not Applicable 5 parts by weight
Dissolution (within 20 min) Negligible 76-81% across pH 1.2 to 6.8 [2]
Key Mechanism Crystalline state Conversion to an amorphous state within the hydrophilic matrix [2]
In Vivo Impact (on Topotecan) Not Reported ~10x increase in systemic exposure (AUC) in rats [2]

Experimental Protocol: Solvent Evaporation Method

Here is a detailed step-by-step protocol for preparing the this compound TSD using the solvent evaporation method as described in the literature [2].

  • Solution Preparation: Weigh the required quantities of this compound, poloxamer 407, and povidone K30 according to the F8-SD ratio (1:5:8). Separately, dissolve this compound and the polymer/surfactant excipients in dichloromethane. Sonication for 10 minutes may be used to ensure complete dissolution.
  • Mixing: Combine the drug and excipient solutions into a single vessel and mix vigorously to create a homogeneous mixture.
  • Solvent Removal: Evaporate the solvent under vacuum at room temperature. This can be done using a rotary evaporator until a solid residue is obtained.
  • Milling & Sieving: Gently mill the resulting solid dispersion using a mortar and pestle. Finally, pass the powder through an 80-mesh sieve to achieve a uniform particle size for downstream testing.

To help visualize this workflow, the following diagram outlines the entire process from preparation to characterization.

LW6_TSD_Workflow This compound TSD Preparation Workflow Start Start Weigh Components:\nthis compound, Poloxamer 407, Povidone K30 Weigh Components: This compound, Poloxamer 407, Povidone K30 Start->Weigh Components:\nthis compound, Poloxamer 407, Povidone K30 End End Dissolve in\nDichloromethane (DCM) Dissolve in Dichloromethane (DCM) Weigh Components:\nthis compound, Poloxamer 407, Povidone K30->Dissolve in\nDichloromethane (DCM) Mix Solutions\n(Vigorous Stirring) Mix Solutions (Vigorous Stirring) Dissolve in\nDichloromethane (DCM)->Mix Solutions\n(Vigorous Stirring) Remove Solvent\n(Under Vacuum, Room Temp) Remove Solvent (Under Vacuum, Room Temp) Mix Solutions\n(Vigorous Stirring)->Remove Solvent\n(Under Vacuum, Room Temp) Mill Solid & Sieve\n(80-mesh screen) Mill Solid & Sieve (80-mesh screen) Remove Solvent\n(Under Vacuum, Room Temp)->Mill Solid & Sieve\n(80-mesh screen) Perform Characterization\n(FTIR, DSC, XRPD, SEM, Dissolution) Perform Characterization (FTIR, DSC, XRPD, SEM, Dissolution) Mill Solid & Sieve\n(80-mesh screen)->Perform Characterization\n(FTIR, DSC, XRPD, SEM, Dissolution) Perform Characterization\n(FTIR, DSC, XRPD, SEM, Dissolution)->End

Troubleshooting FAQs

Q1: The dissolution rate of my prepared TSD is lower than expected. What could be wrong?

  • A: This is a common issue. Potential causes and solutions include:
    • Incomplete Amorphization: The drug may have recrystallized during solvent removal if the process was too slow. Ensure rapid and complete solvent evaporation under consistent vacuum [2] [1].
    • Improper Drying: Residual solvent can plasticize the formulation, leading to physical instability and crystallization upon storage. Confirm the solid is completely dry before testing.
    • Inhomogeneous Mixing: Inadequate mixing can lead to drug-rich domains that are not properly dispersed in the polymer matrix. Ensure vigorous mixing is performed after combining the solutions [2].

Q2: How can I confirm that this compound is in the amorphous state within the dispersion?

  • A: Use a combination of solid-state characterization techniques. The primary method is X-ray Powder Diffraction (XRPD). The diffraction pattern of the successful TSD will show the disappearance of sharp crystalline peaks characteristic of pure this compound, indicating a conversion to the amorphous state [2]. Differential Scanning Calorimetry (DSC) can provide supporting evidence by showing the disappearance of the drug's melting endotherm [2].

Q3: Why are two polymers used instead of one? What are their distinct roles?

  • A: In the F8-SD formulation, the two excipients have synergistic but distinct functions:
    • Povidone K30 (Polymer): Primarily acts as a matrix former, inhibiting drug crystallization and stabilizing the amorphous form through molecular interactions [2] [1].
    • Poloxamer 407 (Surfactant): Enhances the wettability of the formulation, reduces interfacial tension, and helps to maintain a supersaturated state by inhibiting drug precipitation in the dissolution medium [2] [1]. This combination tackles both solid-state and solution-state barriers to dissolution.

Characterization & Analysis Workflow

After preparing the TSD, comprehensive characterization is crucial. The diagram below maps out the logical flow of experiments to validate your formulation.

TSD_Characterization TSD Characterization Pathway cluster_0 Solid-State Characterization Start Start Solubility Study Solubility Study Start->Solubility Study End End In-Vitro Dissolution\n(at various pH) In-Vitro Dissolution (at various pH) Solubility Study->In-Vitro Dissolution\n(at various pH) Solid-State Characterization Solid-State Characterization In-Vitro Dissolution\n(at various pH)->Solid-State Characterization In-Vivo Pharmacokinetic\nStudy (e.g., with Topotecan) In-Vivo Pharmacokinetic Study (e.g., with Topotecan) Solid-State Characterization->In-Vivo Pharmacokinetic\nStudy (e.g., with Topotecan) a FTIR Spectroscopy (Molecular Interactions) b DSC ( Thermal Analysis ) c XRPD (Crystallinity Check) d SEM (Surface Morphology) In-Vivo Pharmacokinetic\nStudy (e.g., with Topotecan)->End

References

LW6 crystallization prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Why Prevent LW6 Crystallization?

This compound is a potent BCRP inhibitor, but its high lipophilicity and poor aqueous solubility lead to low oral bioavailability [1]. In its crystalline state, this compound dissolves very poorly, which limits its in vivo applications. By converting the crystalline drug into an amorphous solid dispersion, researchers can significantly increase its solubility and dissolution rate, thereby improving its therapeutic potential [1].

Recommended Method: Ternary Solid Dispersions

Research indicates that a ternary solid dispersion system (containing the drug and two excipients) is highly effective for this compound.

  • Optimal Formulation (F8-SD): The most effective formulation identified is F8-SD, which consists of this compound, the surfactant Poloxamer 407, and the polymer Povidone K30 at a weight ratio of 1:5:8 [1].
  • Preparation Method: This formulation is prepared using the solvent evaporation method [1]. The table below outlines the key steps.
Step Description
1. Dissolution This compound and excipients (Poloxamer 407 & Povidone K30) are dissolved in dichloromethane by sonication [1].
2. Mixing The solutions are combined and mixed vigorously [1].
3. Solvent Removal The solvent is evaporated under vacuum at room temperature [1].
4. Collection The resulting solid is milled and sieved through an 80-mesh screen [1].

The following diagram illustrates the workflow for creating the this compound solid dispersion:

LW6_SD_Workflow start Start with Crystalline this compound step1 Dissolve in Dichloromethane start->step1 step2 Add Poloxamer 407 and Povidone K30 (Ratio 1:5:8) step1->step2 step3 Mix Vigorously step2->step3 step4 Evaporate Solvent Under Vacuum step3->step4 step5 Mill and Sieve (80-mesh screen) step4->step5 end Amorphous this compound Solid Dispersion (F8-SD) step5->end

Performance and Characterization

The F8-SD formulation demonstrated a dramatic improvement in performance compared to pure, crystalline this compound.

Characteristic Pure this compound F8-SD Formulation
Drug Release (within 20 min) Negligible across acidic to neutral pH [1] 76-81% across acidic to neutral pH [1]
Structural State Crystalline [1] Amorphous (confirmed by XRPD) [1]
In Vivo Effect Not reported 10-fold increase in systemic exposure of the BCRP substrate topotecan in rats [1]

Characterization techniques like FTIR, DSC, XRPD, and SEM confirmed that the solid dispersion changed the drug's physical state from crystalline to amorphous, which is key to its enhanced solubility [1].

Troubleshooting Crystallization Issues

The following table addresses common problems you might encounter during the development or preparation of solid dispersions, based on general crystallization principles.

Problem Possible Cause Solution
Rapid Crystallization Solvent evaporates too quickly; insufficient polymer to inhibit crystal growth [2]. Ensure you are not using the absolute minimum amount of solvent. A slightly larger volume allows for slower cooling and crystallization [2].
No Crystallization Solution remains supersaturated without nucleation points [2]. Scratch the inside of the flask with a glass rod or add a microscopic "seed" crystal of crude this compound to induce crystallization [2].
Poor Yield Too much solvent used, leading to high drug loss in the mother liquor [2]. Concentrate the solution by boiling off some solvent and cooling again to perform a "second crop" crystallization [2].

Alternative Technique: Microfluidic Nebulization

Beyond solid dispersions, an advanced technique to prevent crystallization is microfluidic nebulization [3]. This method creates extremely fast solvent evaporation, giving drug molecules no time to arrange into a crystal lattice, resulting in amorphous nanoparticles [3]. While this method can increase drug solubility more than ten-fold, it is currently a low-throughput research tool (about 5 mg per hour) [3].

References

maximizing LW6 therapeutic efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary mechanism by which LW6 (a HIF-1α inhibitor) enhances lentiviral transduction?

    • A: this compound, acting as a HIF-1 inhibitor, enhances lentiviral transduction by blocking the cellular protective mechanisms that are upregulated during hypoxia. Hypoxic conditions during viral entry can impair infection efficiency, likely due to HIF-1α-mediated pathways. Pretreating cells with a HIF-1 inhibitor like this compound reverses this effect, enhancing viral entry and subsequent genome integration in a dose-dependent manner [1] [2].
  • Q2: During which specific stage of my experiment should I apply hypoxic conditions to improve lentiviral packaging?

    • A: Apply hypoxic conditions (10% O₂) specifically during the viral packaging stage in HEK-293T cells. Research shows this can significantly increase viral titers and transduction efficiency by approximately 10% [1] [2].
  • Q3: What is the most effective combined strategy to boost transduction efficiency?

    • A: The most effective strategy is a synergistic two-part approach:
      • Package the lentivirus under hypoxic conditions (10% O₂).
      • Pretreat the target cells with a HIF-1 inhibitor (like this compound) before transduction. This combined method has been shown to improve transduction efficiency by up to 20% [1] [2].
  • Q4: How do I determine the correct functional titer of my lentiviral vector?

    • A: For functional titer (TU/mL), use methods that measure successful gene delivery. The table below compares common techniques [3] [4].

Troubleshooting Guides

Problem: Low Lentiviral Transduction Efficiency
Potential Cause Diagnostic Steps Recommended Solution
Suboptimal viral packaging Review packaging protocol; check O₂ levels in incubator. Package lentivirus under hypoxic conditions (10% O₂) [1] [2].
HIF-1α-mediated inhibition in target cells Confirm cell type-specific hypoxia responses. Pretreat target cells with HIF-1 inhibitor (e.g., this compound) before transduction [1] [2].
Incorrect viral titer Re-titer viral stock using a functional method (e.g., FACS or qPCR). Always use freshly thawed aliquots and calculate MOI based on functional titer (TU/mL) [3] [4].
Poor cell health Check for mycoplasma contamination; assess viability and passage number. Use low-passage, healthy cells and avoid antibiotics in media during transduction [3].
Problem: Low Lentiviral Titer After Production
Potential Cause Diagnostic Steps Recommended Solution
Inefficient transfection Measure DNA concentration/purity; check transfection reagent efficiency. Optimize DNA:transfection reagent ratios; use high-quality plasmids [5].
Improper harvest or storage Audit harvest timing and freezing/thawing procedures. Harvest supernatant at 48-72 hours; aliquot and store at -80°C; avoid freeze-thaw cycles [5].

Experimental Protocols

Protocol 1: Enhanced Lentiviral Production with Hypoxic Packaging

This protocol is adapted from recent research and standard methods [5] [2].

  • Day 0: Seeding

    • Seed HEK-293T cells in a 10 cm petri dish in complete DMEM medium. Incubate at 37°C, 5% CO₂ in a normoxic (21% O₂) incubator until they reach 70-80% confluency [5] [2].
  • Day 1: Transfection

    • Prepare DNA mixture: In a 1.5 mL tube, mix your transfer, packaging, and envelope plasmids (e.g., in a 5:4:4 mass ratio). Adjust amounts based on your specific system [2].
    • Prepare transfection complex: Dilute the DNA mixture in a suitable buffer (e.g., 150 mM NaCl). Mix with your transfection reagent (e.g., linear PEI) at an optimal N/P ratio and incubate for 20 minutes at room temperature [5] [2].
    • Transfer to Hypoxia: Replace the medium on the HEK-293T cells with fresh, pre-warmed medium. Add the transfection complexes to the cells. Move the culture dish to a hypoxic incubator (10% O₂, 5% CO₂) for the remainder of the packaging process [2].
    • After 8-12 hours, replace the transfection medium with fresh medium, and return the cells to the hypoxic incubator [5] [2].
  • Day 3 & 4: Harvest

    • Collect the viral supernatant at 48 and 72 hours post-transfection. Pool the supernatants, centrifuge at low speed to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus via ultracentrifugation or using concentrators like Vivaspin. Aliquot and store at -80°C [5].
Protocol 2: Target Cell Pretreatment & Transduction with HIF-1 Inhibition
  • Pretreatment (16 hours before transduction)

    • Seed your target cells (e.g., K562) at an appropriate density.
    • Pretreat the cells with a determined optimal concentration of This compound (e.g., 20 µM) or vehicle control. Incubate for 16 hours [2].
  • Transduction

    • Gently aspirate the medium from the pretreated cells.
    • Add the lentiviral vector (produced via Protocol 1) diluted in fresh medium containing a transduction enhancer like polybrene (e.g., 8 µg/mL).
    • Incubate the cells for 8-24 hours, then replace the virus-containing medium with fresh growth medium [3] [2].
  • Analysis (48-72 hours post-transduction)

    • Analyze transduction efficiency via flow cytometry (for fluorescent reporters) or other relevant functional assays [3] [2].

Titering Methods for Lentiviral Vectors

Method Principle Best Use Case Key Advantage Key Limitation
Flow Cytometry (FACS) Measures % of cells expressing a fluorescent reporter (e.g., GFP). Accurate determination of functional titer (TU/mL). High accuracy and reproducibility; measures infectious particles directly [4]. Requires a fluorescent reporter gene [3] [4].
qPCR-Based Quantifies integrated viral genomes in host cell DNA. Vectors without a reporter; highly precise, universal quantification [4]. Does not require a reporter gene; highly sensitive [4]. Requires qPCR expertise and equipment; longer turnaround [4].
p24 ELISA Quantifies the p24 capsid protein. Rapid, approximate estimation of total viral particles. Fast (<4 hours); no reporter needed [4]. Does not distinguish functional particles; can overestimate functional titer [4].
Fluorescence Microscopy Manual counting of fluorescent cells under a microscope. Preliminary or small-scale assays with reporter genes. Simple; requires minimal specialized equipment [3]. Low precision and statistical accuracy; observer bias [4].

Experimental Workflow & Signaling Pathway

The following diagrams, generated with Graphviz DOT language, illustrate the optimized experimental workflow and the underlying scientific rationale.

G Optimized Lentiviral Transduction Workflow cluster_packaging Viral Packaging Phase (HEK-293T Cells) cluster_transduction Target Cell Transduction Phase A Seed HEK-293T Cells (Normoxia: 21% O₂) B Transfect with Packaging Plasmids A->B C Incubate under Hypoxic Conditions (10% O₂) B->C D Harvest & Concentrate Lentiviral Supernatant C->D G Transduce with Hypoxia-Packaged Virus D->G Viral Stock E Seed Target Cells (e.g., K562) F Pretreat with HIF-1 Inhibitor (this compound) E->F F->G H Assay for Transduction Efficiency G->H

Hypoxia & HIF-1i Enhances Lentiviral Transduction (Workflow Diagram)

G Mechanism of HIF-1 Inhibition by this compound Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization & Dimerization Hypoxia->HIF1a_Stabilization Protective_Response Expression of Protective Genes (Impairs Viral Entry) HIF1a_Stabilization->Protective_Response Blocked_Response HIF-1 Mediated Response Blocked Protective_Response->Blocked_Response This compound This compound (HIF-1 Inhibitor) This compound->Blocked_Response  Inhibits Enhanced_Transduction Enhanced Viral Entry & Transduction Blocked_Response->Enhanced_Transduction

Mechanism of HIF-1 Inhibition by this compound (Signaling Pathway Diagram)

References

LW6 efflux transporter inhibition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is LW6 and what is its primary mechanism of action? this compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter. It inhibits BCRP-mediated drug efflux and has also been shown to down-regulate BCRP expression at concentrations of 0.1–10 µM [1] [2]. Importantly, it does not inhibit the functional activity or gene expression of P-glycoprotein (P-gp/ABCB1) [1] [2].

  • What is the main formulation challenge with this compound? The primary challenge is its poor aqueous solubility, which leads to low bioavailability and limits its in vivo applications [3].

  • How can the solubility and bioavailability of this compound be improved? A ternary solid dispersion (SD) formulation has been successfully developed to enhance this compound's dissolution and in vivo activity. The optimal formulation (F8-SD) consists of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [3].

  • What is the evidence that this compound can reverse multidrug resistance (MDR)?

    • In vitro: In MDCKII-BCRP cells, this compound significantly enhanced the cellular accumulation of BCRP substrates like mitoxantrone. It also made cells more susceptible to anticancer drugs, reducing the CC~50~ of mitoxantrone and doxorubicin by threefold and tenfold, respectively [1] [2].
    • In vivo: In rat studies, the optimized SD formulation of this compound (F8-SD) improved the oral bioavailability of the BCRP substrate topotecan by approximately 10-fold [3]. Another study showed this compound improved the oral exposure of methotrexate by twofold [1] [2].

Troubleshooting Guide for this compound Experiments

Problem & Phenomenon Possible Root Cause Solution & Optimization Strategy

| Low efficacy in cellular assays this compound fails to increase substrate accumulation | Poor dissolution in aqueous buffer | Use a solubilizing agent. For initial stock, dissolve in DMSO and ensure final buffer concentration is supersaturated. Consider the ternary SD formulation (F8-SD) for in vitro use [3]. | | Low efficacy in animal studies No improvement in substrate pharmacokinetics | Poor aqueous solubility leading to low oral bioavailability | Implement the ternary solid dispersion formulation (F8-SD): this compound/Poloxamer 407/Povidone K30 (1:5:8). This achieved 76-81% drug release within 20 min [3]. | | Unexpected cytotoxicity Cell death in negative controls | Off-target effects or solvent toxicity | Confirm this compound's selectivity; it should not affect P-gp. Validate solvent (DMSO) concentration is non-toxic (typically <0.1%). This compound itself is a HIF-1α inhibitor and may induce apoptosis in hypoxic cells [3]. | | Inconsistent results between assays High variability in transport data | Degradation of this compound in solution or crystallization | Use freshly prepared solutions. The SD formulation inhibits recrystallization, improving stability in solution [3]. |

Experimental Protocols & Data

Protocol 1: Preparation of the Ternary Solid Dispersion (SD) of this compound

This protocol is adapted from the study that developed the optimal formulation to overcome solubility limitations [3].

  • Objective: To enhance the aqueous solubility and dissolution rate of this compound for in vivo studies.
  • Materials: this compound, Poloxamer 407, Povidone K30 (Kollidon 30), Dichloromethane.
  • Method (Solvent Evaporation):
    • Dissolve this compound and the polymeric carriers (Poloxamer 407 and Povidone K30) in dichloromethane separately by sonication.
    • Mix the drug and polymer solutions vigorously at the target weight ratio (e.g., 1:5:8 for the optimal F8-SD formulation).
    • Remove the solvent completely under vacuum at room temperature.
    • Mill the resulting solid product and sieve it through an 80-mesh screen.
  • Characterization: The resulting SD should be characterized by:
    • FTIR: To check for drug-polymer interactions.
    • DSC & XRPD: To confirm the conversion of this compound from a crystalline to an amorphous state, which is key to the enhanced solubility.
    • In vitro dissolution test: To validate the release profile.
Protocol 2: Key Biological Assays for this compound Efficacy Validation

The following table summarizes the core experimental models and findings from the literature that you can use to validate this compound's activity [1] [3] [2].

Assay Type Model System Key Substrate / Readout Positive Control Expected Outcome with this compound
Cellular Accumulation MDCKII-BCRP cells Mitoxantrone accumulation (flow cytometry) Ko143 Significantly enhanced cellular uptake of substrate [1]
Cytotoxicity Reversal MDCKII-BCRP cells CC~50~ of Mitoxantrone / Doxorubicin - 3 to 10-fold reduction in CC~50~ value [1] [2]
In Vivo Pharmacokinetics Rats + oral administration Topotecan / Methotrexate systemic exposure (AUC) - ~10-fold (Topotecan) or 2-fold (Methotrexate) increase in AUC [1] [3]
Selectivity Testing MDCKII-MDR1 cells Calcein-AM accumulation / Cytotoxicity of P-gp substrates Verapamil No significant inhibition of P-gp activity [1] [2]

Mechanism and Workflow Diagrams

The following diagram illustrates the mechanism of BCRP inhibition by this compound and the experimental workflow for its application, integrating information from the search results.

lw6_workflow cluster_mechanism Mechanism of BCRP Inhibition by this compound cluster_workflow Experimental Workflow for this compound Application BCRP BCRP ChemoDrug Chemotherapeutic Drug (e.g., Mitoxantrone, Topotecan) BCRP->ChemoDrug ATP-driven Efflux ChemoDrug->BCRP Cellular Influx Apoptosis Apoptosis ChemoDrug->Apoptosis Intracellular Accumulation This compound This compound This compound->BCRP 1. Blocks Efflux Pump 2. Down-regulates Expression Formulation Formulate this compound (Ternary Solid Dispersion) This compound->Formulation Start Identify BCRP-mediated MDR Start->Formulation InVitro In Vitro Validation (Accumulation & Cytotoxicity Assays) Formulation->InVitro InVivo In Vivo PK/PD Study (Co-administer with Substrate Drug) InVitro->InVivo Result Analyze MDR Reversal InVivo->Result

References

comparing LW6 with other HIF-1α inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

HIF-1α Inhibition: Mechanisms at a Glance

HIF-1α stability is primarily regulated by the PHD-pVHL proteasomal degradation pathway. Different inhibitors target this pathway at distinct points [1] [2]. The following diagram illustrates the cellular hypoxia response and the inhibition points for LW6, IOX5, and mitochondrial respiration inhibitors.

G O2 Normoxia PHD PHD Enzymes O2->PHD  Activates Hypoxia Hypoxia Hypoxia->PHD  Inactivates HIF1a HIF-1α PHD->HIF1a  Hydroxylates pVHL pVHL E3 Ligase pVHL->HIF1a  Binds Degradation Proteasomal Degradation HIF1a->Degradation HIF1a_Stable Stable HIF-1α Nucleus Nuclear Translocation HIF1a_Stable->Nucleus HRE HRE Target Gene Transcription Nucleus->HRE IOX5 IOX5 (PHD Inhibitor) IOX5->PHD Inhibits This compound This compound (VHL Upregulation) This compound->pVHL Promotes Expression MitoIn e.g., LW1564 (Mitochondrial Respiration Inhibitor) MitoIn->O2 Mimics

Comparative Analysis of HIF-1α Inhibitors

The table below provides a head-to-head comparison of this compound with other documented HIF-1α inhibition strategies.

Inhibitor Primary Molecular Target / Mechanism Key Experimental Findings & Potency Cellular / In Vivo Effects

| This compound | Promotes VHL expression, leading to HIF-1α degradation [3] [4]. IC₅₀ ~4.4 μM (HIF-1 in HCT116 cells) [4]. | In vitro: Reduces HIF-1α protein in A549 (at 20 μM) and HCT116 cells [3] [4]. Induces apoptosis selectively in hypoxic A549 cells; reduces mitochondrial membrane potential [3]. In vivo: Reduces tumor growth in HCT116 mouse xenografts (10-20 mg/kg, i.p.) [4]. | | IOX5 | Selective inhibitor of PHD enzymes, preventing HIF-1α hydroxylation and degradation [2]. | In vitro: Compromises Acute Myeloid Leukemia (AML) cell growth in a HIF-1α-dependent manner; induces apoptosis [2]. In vivo: Anti-leukemic effects in AML models; synergizes with venetoclax [2]. | | LW1564 | Inhibits mitochondrial Electron Transport Chain (ETC) Complex I, increasing intracellular O₂ to promote HIF-1α degradation [5]. | In vitro: Suppresses HIF-1α accumulation; inhibits growth of HepG2, A549, HCT116 cells; reduces oxygen consumption and ATP production [5]. In vivo: Inhibits tumor growth in HepG2 mouse xenograft models [5]. |

Key Experimental Protocols for this compound

To help you apply these tools in a research setting, here are detailed methodologies for key experiments using this compound.

  • Cell Culture & Hypoxia Treatment

    • Cell Lines: Frequently used lines include human lung cancer A549 cells, colon cancer HCT116 cells, and human corneal epithelial cells (HCECs) [6] [3] [7].
    • Culture Conditions: Cells are maintained in standard media (e.g., DMEM or RPMI-1640) with 10% FBS at 37°C in 5% CO₂ [3] [7].
    • Hypoxia Induction: Place cells in a modular incubator chamber flushed with a gas mixture of 1% O₂, 94% N₂, and 5% CO₂ [3]. Hypoxia treatment typically lasts 12 to 48 hours, depending on the assay [3] [7].
    • This compound Treatment: this compound is usually dissolved in DMSO to create a stock solution (e.g., 10-25 mM) [4]. For experiments, cells are pre-treated with this compound for 1-2 hours prior to hypoxia induction. Common working concentrations range from 10 to 20 μM [3] [7]. An equivalent volume of DMSO is used as the vehicle control.
  • Assessing HIF-1α Protein Levels (Western Blot)

    • Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [3] [7].
    • Protein Separation and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) via SDS-PAGE (8-12% gels) and transfer to a PVDF membrane [3].
    • Antibody Incubation:
      • Primary Antibodies: Incubate with mouse monoclonal anti-HIF-1α antibody (e.g., 1:200-1,000 dilution) and a loading control antibody such as anti-β-actin (1:1,000-5,000) [3] [4].
      • Secondary Antibodies: Use appropriate HRP-conjugated antibodies (e.g., 1:5,000) [3].
    • Detection: Visualize protein bands using a chemiluminescence substrate and imager [3].
  • Functional Assays

    • Apoptosis Assay: Use the Caspase-Glo 3/7 Assay to measure caspase activity as a marker of apoptosis. Treat A549 cells with/without 20 μM this compound under normoxia/hypoxia for 48 hours, then add the luminescent substrate. Luminescence is proportional to caspase activity [3].
    • Cell Viability/Proliferation Assay: Use the MTS assay or CellTiter-Glo Assay. Seed cells in 96-well plates, treat with this compound for 24-72 hours, add the reagent, and measure absorbance or luminescence to quantify viable cells [3] [4].
    • NETosis Measurement (in Neutrophils): Isolate neutrophils from human blood. Differentiate HL-60 cells with 1.3% DMSO for 6 days. After this compound treatment under hypoxia, fix cells and stain with anti-neutrophil elastase (NE) and DAPI for immunofluorescence imaging to visualize NET structures [6].

Research Context and Strategic Insights

  • Disease-Specific Efficacy: The choice of inhibitor can depend on the disease context. For instance, while many solid tumors might be targeted with this compound or LW1564, PHD inhibition with IOX5 has shown promise in AML by leveraging HIF-1α's tumor-suppressive role in that specific cancer [2].
  • Metabolic Considerations: Be aware that this compound is also reported to be an inhibitor of malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial TCA cycle [4]. This suggests its effects on cellular metabolism and HIF-1α may be multi-faceted.
  • Pharmacokinetics of this compound: In mice, this compound has a short terminal half-life (0.6 hours) and is rapidly converted to an active metabolite, APA. Its oral bioavailability is low (~1.7%), which is an important consideration for in vivo study design [8].

References

LW6 potency relative to standard BCRP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Efficacy of LW6

The following table summarizes the key experimental findings for this compound compared to the standard inhibitor Ko143.

Inhibitor Experimental Model Key Findings Comparison to Ko143

| This compound | MDCKII-BCRP cells (canine kidney cells engineered to overexpress human BCRP) [1] [2] [3] | - Enhanced cellular accumulation of mitoxantrone (a BCRP substrate) [1] [2].

  • Down-regulated BCRP expression at concentrations of 0.1-10 µM [1] [3].
  • Reduced cytotoxicity (CC50) of mitoxantrone (3-fold) and doxorubicin (10-fold) in BCRP-overexpressing cells [1].
  • Improved oral exposure of methotrexate in rats by 2-fold [2] [3]. | More potent [1] [2] | | Ko143 | MDCKII-BCRP cells [1] | A well-known BCRP inhibitor used as a positive control in experiments [1]. | (Benchmark) |

Detailed Experimental Methodologies

The data presented above was generated using standard assays in drug transporter research:

  • Functional Inhibition Assay (Accumulation Assay): This test measures the inhibitor's ability to block BCRP's efflux function. Cells overexpressing BCRP are incubated with a fluorescent substrate (like prazosin or mitoxantrone) with and without the inhibitor. If the inhibitor is effective, more substrate accumulates inside the cells because it cannot be pumped out. The intracellular concentration of the substrate is then measured to quantify the inhibitor's potency [1] [4].
  • Cytotoxicity Assay (Reversal of Resistance): This test determines if the inhibitor can make drug-resistant cancer cells more susceptible to anticancer drugs. BCRP-overexpressing cells are treated with a chemotherapeutic drug (like mitoxantrone or doxorubicin) both alone and in combination with the BCRP inhibitor. Cell survival is then measured (e.g., via MTT assay). A significant decrease in the half-maximal cytotoxic concentration (CC50) of the anticancer drug in the presence of the inhibitor demonstrates a successful reversal of resistance [1].
  • Gene Expression Analysis: To determine if the inhibitor affects the production of the BCRP protein, researchers measure the levels of BCRP mRNA or protein in cells after treatment. This compound was found to down-regulate BCRP expression, meaning it reduces the amount of the transporter available, in addition to blocking the function of existing transporters [1] [3].
  • In Vivo Pharmacokinetic Study: This evaluates the effect of the inhibitor in a live animal model. Rats are given a BCRP substrate drug (e.g., methotrexate) orally, with and without co-administration of the inhibitor. Blood samples are taken over time to measure the drug's concentration. An increase in the systemic exposure (AUC) of the substrate drug indicates that the inhibitor successfully blocked intestinal BCRP, allowing more of the drug to be absorbed [2] [3].

Mechanism of Action in Context

This compound exhibits a dual mechanism of action: it both inhibits the transport function of existing BCRP proteins and down-regulates their expression [1] [3]. This is a significant finding, as many inhibitors target only one of these mechanisms.

BCRP is a key contributor to Multidrug Resistance (MDR) in cancer [5] [6]. The following diagram illustrates its general role and how inhibitors like this compound interfere with this process.

architecture Substrate Anticancer Drug (e.g., Mitoxantrone, Doxorubicin) BCRP BCRP/ABCG2 Transporter Substrate->BCRP  Enters Cell Expulsion Drug Expelled from Cell BCRP->Expulsion  ATP-Driven Efflux Resistance Multidrug Resistance (MDR) Reduced Efficacy Expulsion->Resistance Inhibitor BCRP Inhibitor (e.g., this compound) Inhibitor->BCRP  Blocks Function Inhibitor->BCRP Down-regulates Expression

Research Conclusions and Gaps

  • Conclusion on this compound: The experimental data consistently shows that This compound is a potent, specific BCRP inhibitor. Its ability to not only block the transporter's function but also reduce its expression, combined with demonstrated efficacy in vivo, makes it a promising candidate for overcoming MDR in cancer [1] [2] [3].
  • Limitations of Available Data: The search results directly compare this compound's potency only to Ko143. A comprehensive comparison guide would require data against other established inhibitors across the same set of experiments (e.g., Fumitremorgin C (FTC), Elacridar (GF120918)). Furthermore, the available literature lacks detailed signaling pathway information that would explain how this compound down-regulates BCRP expression.

References

Understanding Transporter Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize why selectivity matters and the common targets for comparison, based on the research I found.

Table 1: Role of P-gp and BCRP in Physiology and Disease

Transporter Gene(s) Key Physiological Roles Relevance in Cancer Multidrug Resistance (MDR)

| P-glycoprotein (P-gp) | ABCB1 (Human) Abcb1a/b (Rodent) | - Protective barrier (BBB, placenta)

  • Biliary excretion | Overexpressed in various cancers; pumps out chemotherapeutics, reducing their efficacy [1] [2] [3]. | | Breast Cancer Resistance Protein (BCRP) | ABCG2 (Human) Abcg2 (Rodent) | - Protective barrier (BBB, placenta)
  • Biliary excretion | Overexpressed in cancers; contributes to resistance to a broad spectrum of anticancer drugs [1] [4]. |

Table 2: Categories of Inhibitor Activity

Activity Category Description Research Implication
Selective P-gp Inhibitor Inhibits P-gp but not BCRP. Can be used to study P-gp function in isolation.
Selective BCRP Inhibitor Inhibits BCRP but not P-gp. Can be used to study BCRP function in isolation.
Dual P-gp/BCRP Inhibitor Inhibits both transporters. May be more effective in overcoming MDR in cancers co-expressing both transporters or for enhancing drug penetration across the BBB [3] [5].

Experimental Models for Profiling Selectivity

Research profiles inhibitor selectivity using a combination of in vitro assays and in vivo models. The following diagram outlines a common workflow for this profiling.

G Start Start: Profiling Inhibitor Selectivity InVitro In Vitro Assays Start->InVitro Assay1 Vesicular Transport Assay (Using membrane vesicles from transporter-overexpressing cells) InVitro->Assay1 Assay2 Cell-Based Accumulation Assay (Using drug-resistant cancer cell lines like MCF-7/ADR for P-gp) InVitro->Assay2 DataAnalysis Data Analysis & IC50 Determination Assay1->DataAnalysis Assay2->DataAnalysis InVivo In Vivo Validation DataAnalysis->InVivo Model1 Transporter-Knockout Mouse Models (e.g., Abcb1a/b(-/−), Abcg2(−/−)) InVivo->Model1 Model2 Brain Tumor Mouse Model (To assess impact on therapeutic efficacy) InVivo->Model2 Result Outcome: Selectivity Profile (Selective, Dual, or Inactive) Model1->Result Model2->Result

Key Experimental Details

The workflow involves several critical, well-established steps:

  • In Vitro Assays: These are the foundation for determining a compound's direct interaction with the transporters.

    • Vesicular Transport Assays: These use membrane vesicles from cells overexpressing a specific human transporter (e.g., P-gp-HEK, BCRP-HEK). The assay measures the test compound's ability to inhibit the ATP-dependent transport of a known fluorescent or radiolabeled probe substrate (e.g., N-methyl-quinidine for P-gp, Estrone 3-sulfate for BCRP). The amount of substrate accumulated inside the vesicles is quantified, typically using LC-MS/MS [6].
    • Cell-Based Accumulation/Efficacy Assays: These assays use polarized cell layers or drug-resistant cancer cell lines that overexpress a specific transporter. For example, studies have used MCF-7/ADR cells (overexpressing P-gp) and MCF-7/MX100 cells (overexpressing BCRP). The increase in accumulation or cytotoxicity of a chemotherapeutic drug (like mitoxantrone) in the presence of the test inhibitor provides functional evidence of transporter blockade [5].
  • In Vivo Validation: After in vitro profiling, promising candidates are tested in animal models.

    • Transporter-Knockout Mice: Models like Abcb1a/b(−/−), Abcg2(−/−), and the double-knockout Abcb1a/b(−/−)Abcg2(−/−) are crucial. They help confirm whether a compound's effect on the brain penetration or biliary excretion of a drug is due to inhibition of P-gp, BCRP, or both. A significant increase in drug distribution in the double-knockout, but not in single knockouts, is a hallmark of a dual substrate or inhibitor [3].
    • Efficacy Models: For inhibitors intended to improve chemotherapy, in vivo efficacy is tested in brain tumor mouse models. The potentiation of an anticancer drug's effect, leading to reduced tumor burden, provides the ultimate validation of a dual inhibitor's utility [5].

How to Proceed with LW6 Profiling

Since this compound is not mentioned in the available scientific literature, you may need to take the following steps:

  • Check Original Sources: If this compound is a compound from a specific research paper or a commercial supplier, refer to the original data sheet or publication for its pharmacological profile.
  • Conduct New Experiments: If no data exists, you can characterize this compound by applying the experimental protocols and models described above.
  • Utilize Predictive Models: As a preliminary screening step, you could use published in silico models that predict BCRP and P-gp inhibition based on chemical structure to generate hypotheses about this compound's activity [7] [4].

References

Experimental Validation and Efficacy of LW6

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key experimental findings that validate LW6 as a potent and selective BCRP inhibitor.

Table 1: Cellular Efficacy and Selectivity of this compound This table summarizes the core experimental findings from in vitro studies.

Experimental Aspect Findings for this compound Experimental Model Key Outcome
Cellular Accumulation Significantly enhanced mitoxantrone accumulation; more potent than Ko143 [1]. MDCKII-BCRP cells [1]. Confirms this compound effectively blocks BCRP efflux function.
Cytotoxicity Enhancement Reduced CC~50~ of mitoxantrone (3-fold) and doxorubicin (10-fold) in BCRP-overexpressing cells [1]. MDCKII-BCRP cells [1]. Re-sensitizes resistant cells to anticancer drugs.
Transporter Selectivity No inhibition effect on the functional activity and gene expression of P-gp [1]. MDCKII-MDR1 cells (P-gp overexpressing) [1]. This compound is a selective BCRP inhibitor.
BCRP Expression Down-regulated BCRP expression at concentrations of 0.1–10 µM [1]. MDCKII-BCRP cells [1]. Acts via dual mechanism: inhibits function and reduces expression.

Table 2: In Vivo Efficacy and Additional Mechanisms This table covers data from animal studies and reveals this compound's other molecular target.

Experimental Aspect Findings for this compound Experimental Model Key Outcome
Pharmacokinetic Enhancement Improved oral exposure of methotrexate by 2-fold [1]. Male Sprague-Dawley rats [1]. Demonstrates potential to improve bioavailability of BCRP-substrate drugs.
Alternative Molecular Target Inhibits Malate Dehydrogenase 2 (MDH2) with an IC~50~ of 6.3 µM [2]. Cell-free assay [2]. Suggests this compound can disrupt mitochondrial energy metabolism.

Key Experimental Protocols

The validation of this compound relied on several standard laboratory protocols:

  • Cellular Accumulation Assay: Researchers used MDCKII cells genetically engineered to overexpress human BCRP. They measured the intracellular levels of a fluorescent BCRP substrate (mitoxantrone) with and without this compound co-treatment using techniques like flow cytometry or fluorescence spectroscopy. The significant increase in substrate accumulation confirmed this compound's inhibitory activity [1].
  • Cytotoxicity Assay (CC~50~): The cytotoxic effect of anticancer drugs like mitoxantrone and doxorubicin was tested in BCRP-overexpressing cells, both with and without this compound. Cell viability was measured using assays like MTS, and the concentration that killed 50% of cells (CC~50~) was calculated. A marked decrease in CC~50~ in the presence of this compound indicates reversal of drug resistance [1].
  • Western Blot Analysis: This technique was used to detect and quantify the protein levels of BCRP in cells treated with various concentrations of this compound. The observed down-regulation of BCRP protein confirmed that this compound affects not just the function but also the expression of the transporter [1].
  • In Vivo Pharmacokinetic Study: Rats were orally administered the anticancer drug methotrexate (a BCRP substrate) alone and in combination with this compound. Blood samples were taken at regular intervals to measure methotrexate concentration over time. The area under the concentration-time curve (AUC) was calculated, and a significant increase with this compound co-administration demonstrates enhanced oral bioavailability [1].

Mechanism of Action: Dual Inhibition

This compound combats multidrug resistance through a dual mechanism, as illustrated below.

lw6_mechanism cluster_cell Cancer Cell This compound This compound Inhibitor BCRP BCRP Transporter This compound->BCRP 1. Inhibits Pump Function & Down-regulates Expression DrugOut Intracellular Space This compound->DrugOut 2. Increases Intracellular Drug Concentration BCRP->DrugOut via BCRP Drug Chemotherapeutic Drug Drug->DrugOut  Drug Influx DrugIn Extracellular Space DrugIn->Drug  Drug Influx DrugOut->DrugIn  Drug Efflux (Resistance) DrugOut->DrugIn via BCRP CellDeath Enhanced Cell Death (Re-sensitization) DrugOut->CellDeath Leads to

The diagram and research show that this compound's activity is specific to BCRP. In studies, this compound did not inhibit P-glycoprotein (P-gp), another critical multidrug resistance transporter, demonstrating its selectivity [1]. Interestingly, independent studies identify this compound (also known as CAY10585) as an inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α) and Malate Dehydrogenase 2 (MDH2), which operates in a separate pathway [2]. This suggests this compound could counteract chemoresistance through multiple pathways, though the initial validation as a BCRP inhibitor remains clear and distinct.

Research Context and Comparisons

  • Clinical Significance of BCRP: BCRP is a major ABC transporter that contributes to multidrug resistance (MDR) in cancers by pumping chemotherapeutic agents out of cells, reducing their efficacy. Inhibiting BCRP is a recognized strategy to overcome MDR [3] [4].
  • Comparison with Ko143: The study directly compared this compound with Ko143, a well-known and potent research-grade BCRP inhibitor. The finding that this compound was "more potent than Ko143" in cellular accumulation assays positions it as a highly effective compound [1].

The available data validates this compound as a potent and selective BCRP inhibitor. Its dual action of blocking drug efflux and reducing BCRP expression, combined with its ability to enhance drug efficacy in vivo, makes it a compelling candidate for further research. Its additional known activity as an HIF-1α inhibitor may offer synergistic benefits in targeting hypoxic tumor environments.

References

LW6 therapeutic advantage over existing inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

LW6's Mechanisms of Action

This compound is a hypoxia-inducible factor 1 alpha (HIF-1α) inhibitor. Under hypoxic conditions, HIF-1α accumulates in tumors and promotes cancer progression, therapy resistance, and immune evasion [1] [2]. This compound counters this through several interconnected mechanisms:

Mechanism Description Experimental Evidence
HIF-1α Degradation Promotes degradation of HIF-1α protein, reducing its cellular levels [2] [3]. Western blot showing reduced HIF-1α in hypoxic A549 lung cancer cells [2].
VHL Upregulation Increases von Hippel-Lindau (VHL) protein, part of ubiquitin-proteasome system that degrades HIF-1α [2] [3]. Western blot analysis of VHL protein levels [2].
Mitochondrial Targeting Disrupts mitochondrial function, reduces membrane potential, increases ROS, induces apoptosis in hypoxic cells [2] [4]. Flow cytometry for ROS (DCFH-DA) and MMP (JC-1 dye) in A549 cells; increased caspase-3 activity [2].
PD-L1 Downregulation Suppresses HIF-1α-mediated PD-L1 expression, potentially enhancing anti-tumor immunity [1]. Immunohistochemistry on HCC patient tissue microarrays and Western blot in HCC cell lines (Huh-7, HCCLM3) [1].
Autophagic Flux Inhibition Blocks autophagy, a cellular recycling process that can promote cancer cell survival [5]. Accumulation of LC3 and p62 proteins (Western blot); Tandem RFP-GFP-LC3 assay in pancreatic cancer cells [5].

Comparison with Other Inhibitors

It is challenging to make a direct, comprehensive comparison, as different inhibitors act through distinct primary pathways. The following table places this compound alongside other documented HIF-1α inhibitors for context.

Inhibitor Name Primary Mechanism / Target Key Experimental Evidence
This compound Promotes VHL-mediated HIF-1α degradation; also targets mitochondrial function [2] [4] [3]. Reduced tumor growth in syngeneic orthotopic pancreatic model (with gemcitabine) [5] and HCT116 xenograft model [2].
BAY 87-2243 Inhibits mitochondrial complex I [4]. Reduced HIF-1α accumulation and tumor growth in H460 xenograft model [4].
KCN-1 Disrupts HIF-1α interaction with transcriptional coactivator p300 [4]. Suppressed HIF-1 activity in glioma cells [4].
IDF-11774 Inhibits HIF-1α accumulation; targets cancer metabolism (clinical candidate) [4]. Not detailed in provided results.
LW1564 Disubstituted adamantyl derivative; inhibits mitochondrial ETC complex I [4]. Suppressed OCR/ATP production; inhibited tumor growth in HepG2 xenograft model [4].

Key Experimental Data for this compound

The therapeutic advantage of this compound is supported by the following key experimental findings:

  • Enhanced Chemosensitivity: In pancreatic cancer, this compound combined with gemcitabine significantly inhibited cell proliferation, enhanced cell death, and reduced tumor weight in a syngeneic orthotopic mouse model without toxic side effects [5].
  • Immune Modulation: this compound was shown to downregulate PD-L1 expression on hepatocellular carcinoma (HCC) cells via the HIF-1α/PD-L1 axis, suggesting a potential to improve immune checkpoint therapy [1].
  • Hypoxia-Selective Cytotoxicity: In A549 lung cancer cells, this compound selectively induced apoptosis under hypoxic (1% O2) but not normoxic conditions, highlighting its potential to target the resistant tumor core [2].
  • Pharmacokinetic Profile: this compound has a short terminal half-life (0.6 ± 0.1 h) and low oral bioavailability (1.7%) in mice. It is rapidly metabolized to an active metabolite, APA, which may contribute to its in vivo efficacy [6].

Experimental Protocols

If you wish to replicate key findings, here are the methodologies from the cited research:

  • Cell Viability (Proliferation) Assay [5]:
    • Cell Lines: Murine (6606PDA) and human (MIA PaCa-2) pancreatic cancer cells.
    • Procedure: Seed cells in 96-well plates. After 24h, treat with drugs. Evaluate proliferation after 30h using a colorimetric BrdU incorporation ELISA assay.
  • Analysis of Cell Death [5]:
    • Procedure: Seed cells in 24-well plates. After 48h of drug treatment, trypsinize and resuspend cells. Stain with trypan blue solution and determine the percentage of dead cells using a Neubauer chamber.
  • Analysis of Autophagic Flux (Tandem RFP-GFP-LC3 Assay) [5]:
    • Procedure: Transfert cells with ptfLC3 plasmid. After 24h, treat with this compound for 12h. Fix cells and acquire images by confocal microscopy. Quantify autophagosomes (yellow dots) and autolysosomes (red dots) per cell.
  • Western Blot for HIF-1α, LC3, p62 [5] [2]:
    • Procedure: Culture and treat cells in 6-well plates. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Incubate with primary antibodies (e.g., anti-HIF-1α, anti-LC3, anti-p62, anti-β-actin), followed by HRP-linked secondary antibodies. Visualize using a chemiluminescence system.

Pathways and Workflow

The following diagram illustrates the primary signaling pathway through which this compound exerts its effects, based on the experimental data.

Hypoxia Hypoxia HIF1A HIF-1α Accumulation Hypoxia->HIF1A GeneTranscription Gene Transcription (Angiogenesis, Glycolysis, PD-L1 Expression) HIF1A->GeneTranscription TumorProgression Tumor Progression & Therapy Resistance GeneTranscription->TumorProgression This compound This compound VHL VHL Protein This compound->VHL Upregulates Mitophagy Mitochondrial Dysfunction This compound->Mitophagy Induces HIF1ADegradation HIF-1α Degradation (via Proteasome) VHL->HIF1ADegradation HIF1ADegradation->HIF1A Inhibits Apoptosis Selective Apoptosis in Hypoxic Cells Mitophagy->Apoptosis

The provided research strongly supports this compound's unique multi-mechanistic profile, particularly its ability to enhance chemotherapy and target hypoxic cells.

References

Mechanism of Action and Key Experimental Effects of LW6

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core molecular mechanism by which LW6 inhibits MDH2 and the downstream cellular consequences as established in the scientific literature.

Aspect Description
Primary Target Malate Dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle [1] [2].
Mode of Inhibition Competitive inhibition with NADH; it binds to the NADH binding site of MDH2 [2].

| Impact on Metabolism | • MDH2 Activity: Decreased conversion of malate to oxaloacetate, decelerating the TCA cycle [1]. • NADH Levels: Reduction in mitochondrial NADH, a key electron donor for the electron transport chain (ETC) [2]. • Oxygen Consumption Rate (OCR): Reduced mitochondrial respiration and oxygen consumption [2]. • ATP Production: Decreased cellular ATP levels [1] [2]. | | Downstream Signaling | • HIF-1α: Suppressed accumulation under hypoxic conditions due to increased intracellular oxygen from reduced consumption [1] [2]. • Oxidative Stress & Cell Death: Reduced reoxygenation-induced ROS, apoptosis, and ferroptosis in renal cells [1]. • Senescence: Prevented upregulation of senescence markers like beta-galactosidase and p21 [1]. |

The following diagram illustrates this coordinated mechanism of action.

G This compound This compound MDH2 MDH2 Enzyme (TCA Cycle) This compound->MDH2 Inhibits TCA TCA Cycle Activity MDH2->TCA Disrupts NADH NADH Production TCA->NADH Reduces ETC Electron Transport Chain (ETC) NADH->ETC Reduces Electron Supply OCR Oxygen Consumption Rate (OCR) ETC->OCR Lowers ATP ATP Production ETC->ATP Lowers ROS ROS Production ETC->ROS Can Increase IntO2 Intracellular Oxygen Availability OCR->IntO2 Increases HIF1a HIF-1α Stabilization Death Cell Death & Senescence HIF1a->Death Influences ROS->Death Promotes IntO2->HIF1a Suppresses

Experimental Validation Data for this compound

The table below summarizes key experimental setups and results from studies using this compound, providing a template for validation.

Experimental Model Treatment Conditions Key Readouts & Results Citation

| Primary Human Renal Tubular Cells (RPTECs) - Anoxia/Reoxygenation | 30 μM this compound added at start of anoxia and reoxygenation [1] | • Cell Death: ↓ Apoptosis (cleaved caspase-3) & ↓ Ferroptosis (4-HNE) [1]Senescence: ↓ p53, p21, β-galactosidase [1]Proliferation: Restored Ki-67 levels [1]Metabolism: Altered ATP production; sufficient for cell survival [1] | [1] | | Human Colorectal Cancer HCT116 Cells - Hypoxia (1% O₂) | 6-hour incubation with this compound; specific concentration not detailed in abstract [2] | • MDH2 Activity: Inhibited (competitive with NADH) [2]Metabolism: ↓ NADH, ↓ OCR, ↓ ATP [2]HIF-1α: Suppressed accumulation [2]Gene Expression: ↓ VEGF, ↓ GLUT1 (HIF-1 targets) [2] | [2] | | In Vitro MDH2 Enzyme Assay | N/A | • Kinetics: Competitive inhibition confirmed via Lineweaver-Burk plot [2]. | [2] |

Comparison with Another MDH2 Inhibitor

To objectively position this compound's performance, the table below compares it with "Compound 7," a novel benzohydrazide-derived MDH2 inhibitor identified through virtual screening.

Feature This compound Compound 7
Chemical Structure Aryloxyacetylamino benzoic acid derivative [2] Benzohydrazide derivative [2]
Discovery Initially developed as a HIF-1α inhibitor [2] Identified via structure-based virtual screening using this compound as a template [2]
Inhibition Mode Competitive with NADH [2] Competitive with NADH [2]
Cellular Effects Reduces NADH, OCR, ATP; suppresses HIF-1α [1] [2] Reduces NADH, OCR, ATP; suppresses HIF-1α [2]
In Vivo Efficacy Information not available in search results. Significant anti-tumor efficacy in HCT116 mouse xenograft model [2]
Key Differentiator Well-characterized research tool for inducing mitochondrial dysfunction in cellular models. Demonstrated in vivo proof-of-concept, showing potential for therapeutic development [2].

Suggested Experimental Workflow for Validation

For researchers aiming to validate this compound's activity, the following workflow synthesizes the key methodologies from the cited literature.

G Start Start Validation Plan Model Select Model System (e.g., Primary Cells, Cancer Cell Lines) Start->Model Treat Apply this compound (Common: 30μM in culture) Mimic I-R: Anoxia/Reoxygenation Model->Treat Assess Assess Mitochondrial Function Treat->Assess MitoFunc • Oxygen Consumption Rate (OCR) • ATP Assay • MDH2 Enzyme Activity (NADH oxidation) Assess->MitoFunc Primary Confirmation Downstream • HIF-1α Protein (Western Blot) • ROS/Senescence Assays • Cell Viability/Apoptosis Assess->Downstream Phenotypic Effects End Integrated Conclusion MitoFunc->End Downstream->End

When conducting these experiments, it is crucial to include appropriate controls and consider methodology guidelines from resources like "Guidelines on experimental methods to assess mitochondrial dysfunction" [3]. For instance, when measuring OCR, sequential addition of compounds like oligomycin, FCCP, and rotenone/antimycin A can provide a detailed profile of mitochondrial function.

References

LW6 pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

LW6 Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters of this compound and its active metabolite, APA, from a study in male ICR mice. Data are presented as mean ± S.D. [1].

Parameter This compound (i.v., 5 mg/kg) APA (after i.v. This compound) This compound (p.o., 5 mg/kg) APA (after p.o. This compound)
t₁/₂ (hr) 0.6 ± 0.1 2.7 ± 0.2 Not Calculated 2.4 ± 0.6
Vₛₛ (L/kg) 0.5 ± 0.1 Not Applicable Not Applicable Not Applicable
CL (L/hr/kg) 1.7 ± 0.1 Not Applicable Not Applicable Not Applicable
tₘₐₓ (hr) Not Applicable 0.6 ± 0.3 0.3 ± 0.1 0.7 ± 0.1
Cₘₐₓ (ng/mL) Not Applicable 4210.0 ± 823.1 65.5 ± 47.3 4236.0 ± 1262.0
AUC₀–inf (ng·hr/mL) 2957.1 ± 215.4 17,759.9 ± 3194.1 Not Calculated 14,744.8 ± 5517.4
Bioavailability (F %) Not Applicable Not Applicable 1.7 ± 1.8 Not Applicable

Key Experimental Findings and Methodologies

  • Rapid Metabolism and Active Metabolite: Following both intravenous and oral administration, this compound is rapidly converted to an active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA) [1]. The plasma exposure (AUC) of APA was about 6-fold greater than that of the parent this compound after intravenous dosing [1]. This indicates that the in vivo antitumor activity of this compound is likely attributable to both the parent compound and APA [1].
  • Very Low Oral Bioavailability: The oral bioavailability of this compound itself is very low (1.7%), limiting its direct therapeutic utility via oral administration [1].
  • Metabolite Profiling: A separate study using a predictive multiple reaction monitoring-mass spectrometry method identified 12 metabolites of this compound in mouse plasma [2]. These were formed through amide hydrolysis, ester hydrolysis, mono-oxidation, and glucuronidation [2]. APA (M7), the product of amide hydrolysis, was confirmed as the major circulating metabolite [2].
  • Formulation Improvement Strategy: To address its poor aqueous solubility, a ternary solid dispersion (SD) formulation of this compound was developed. The optimal formulation (F8-SD) used this compound, poloxamer 407, and povidone K30 at a 1:5:8 weight ratio, which successfully enhanced the drug's solubility and dissolution rate [3].

Experimental Protocols

For researchers seeking to replicate or evaluate these findings, here are the core methodologies used in the cited studies.

  • Pharmacokinetic Study Protocol [1]:

    • Animals: Male ICR mice.
    • Dosing: Single intravenous (5 mg/kg) or oral (5 mg/kg) dose of this compound.
    • Sample Collection: Serial blood samples collected post-administration.
    • Analysis: Plasma concentrations of this compound and APA were determined simultaneously using a validated bioanalytical method (implied LC-MS/MS). Pharmacokinetic parameters were calculated by noncompartmental analysis.
  • Metabolite Identification Protocol [2]:

    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Method: Predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) scan in negative ion mode.
    • Equipment: Hybrid triple quadrupole-linear ion trap mass spectrometer (QTRAP).
    • Process: The MS/MS fragmentation pattern of parent this compound was first established. Metabolites in plasma samples were then characterized by comparing their MS/MS spectra and retention times to the parent.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic fate of this compound in mice, summarizing the identification of its 12 metabolites. The major pathway leads to the active metabolite APA [2].

This compound This compound Parent Drug Hydrolysis Amide Hydrolysis This compound->Hydrolysis Oxidation Mono- Oxidation This compound->Oxidation Glucuronidation Glucuronidation This compound->Glucuronidation APA APA (M7) Active Metabolite Hydrolysis->APA M2 M2 (Oxidized APA) Oxidation->M2 M4_M5_M10 M4, M5, M10 (Oxidized this compound) Oxidation->M4_M5_M10 M6 M6 (this compound Glucuronide) Glucuronidation->M6 M3 M3 (Oxidized Glucuronide) Glucuronidation->M3 M1 M1 (Glucuronide) Glucuronidation->M1 APA->Oxidation APA->Glucuronidation  on amine part M4_M5_M10->Glucuronidation  on some

Interpretation and Research Implications

The pharmacokinetic data presents a clear profile of this compound as a drug candidate:

  • Challenges: Its very low oral bioavailability and rapid conversion to a metabolite are significant hurdles for development.
  • Opportunities: The formation of a major, active metabolite (APA) with a longer half-life suggests that APA itself could be a more promising drug candidate than this compound. Furthermore, novel formulation strategies like solid dispersions show promise in overcoming the solubility-limited bioavailability.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Exact Mass

435.20457

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lee K, Kang JE, Park SK, Jin Y, Chung KS, Kim HM, Lee K, Kang MR, Lee MK, Song KB, Yang EG, Lee JJ, Won M. LW6, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line. Biochem Pharmacol. 2010 Oct 1;80(7):982-9. Epub 2010 Jun 23. PubMed PMID: 20599784.
2: Liu XY, Wang BJ, Jiang CY, Liu SJ. Ornithinimicrobium pekingense sp. nov., isolated from activated sludge. Int J Syst Evol Microbiol. 2008 Jan;58(Pt 1):116-9. PubMed PMID: 18175694.
3: Whitehead L. Toward a trajectory of identity reconstruction in chronic fatigue syndrome/myalgic encephalomyelitis: a longitudinal qualitative study. Int J Nurs Stud. 2006 Nov;43(8):1023-31. Epub 2006 Mar 9. PubMed PMID: 16527282.
4: Whitehead LC. Quest, chaos and restitution: living with chronic fatigue syndrome/myalgic encephalomyelitis. Soc Sci Med. 2006 May;62(9):2236-45. Epub 2005 Oct 19. PubMed PMID: 16236413.

Explore Compound Types